molecular formula C19H35N B15573153 Perhexiline CAS No. 39648-47-0

Perhexiline

Cat. No.: B15573153
CAS No.: 39648-47-0
M. Wt: 277.5 g/mol
InChI Key: CYXKNKQEMFBLER-UHFFFAOYSA-N
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Description

Perhexiline is a member of piperidines. It has a role as a cardiovascular drug.
This compound is a coronary vasodilator used especially for angina of effort. It may cause neuropathy and hepatitis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and is indicated for cardiovascular disease and has 4 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is a coronary vasodilator used especially for angina of effort. It may cause neuropathy and hepatitis. [PubChem]this compound binds to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2. It acts by shifting myocardial substrate utilisation from long chain fatty acids to carbohydrates through inhibition of CPT-1 and, to a lesser extent, CPT-2, resulting in increased glucose and lactate utilization. This results in increased ATP production for the same O2 consumption as before and consequently increases myocardial efficiency.
2-(2,2-Dicyclohexylethyl)piperidine. Coronary vasodilator used especially for angina of effort. It may cause neuropathy and hepatitis.
See also: this compound Maleate (active moiety of).

Properties

IUPAC Name

2-(2,2-dicyclohexylethyl)piperidine
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InChI

InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2
Source PubChem
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InChI Key

CYXKNKQEMFBLER-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N
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DSSTOX Substance ID

DTXSID7023439
Record name Perhexiline
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Molecular Weight

277.5 g/mol
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Physical Description

Solid
Record name Perhexiline
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Solubility

2.72e-05 g/L
Record name Perhexiline
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CAS No.

39648-47-0, 6621-47-2, 39648-48-1
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Record name (-)-2-(2,2-Dicyclohexylethyl)piperidine
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Foundational & Exploratory

Perhexiline's Mechanism of Action on Carnitine Palmitoyltransferase-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perhexiline is a prophylactic antianginal agent that modulates cardiac metabolism by inhibiting the carnitine palmitoyltransferase (CPT) enzyme system.[1] Its primary therapeutic effect stems from the inhibition of CPT-1, the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][3] This guide provides a detailed examination of the molecular interactions, kinetic properties, and downstream metabolic consequences of this compound's action on CPT-1. It includes a synthesis of quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the key pathways and processes.

Core Mechanism of Action at CPT-1

The anti-anginal effect of this compound is attributed to its ability to shift the heart's energy metabolism from a reliance on fatty acid oxidation to an increased utilization of carbohydrates, such as glucose and lactate.[4][5][6] This metabolic switch is more oxygen-efficient, increasing the production of ATP for the same amount of oxygen consumed, which is particularly beneficial under ischemic conditions.[1][7]

The central molecular target for this action is Carnitine Palmitoyltransferase-1 (CPT-1).

  • Enzymatic Inhibition : this compound directly binds to and inhibits CPT-1, which is located on the outer mitochondrial membrane.[7][8] This enzyme is the crucial gateway that controls the entry of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs.[3] The drug also demonstrates inhibitory effects on CPT-2, located on the inner mitochondrial membrane, though to a lesser extent.[7][8]

  • Kinetic Profile : Kinetic analyses have elucidated a complex inhibitory profile. This compound acts as a competitive inhibitor with respect to the substrate palmitoyl-CoA.[4][9] This indicates that this compound and palmitoyl-CoA likely compete for the same or an overlapping binding site on the CPT-1 enzyme. Conversely, the inhibition is non-competitive with respect to carnitine, suggesting that this compound binds to a site distinct from the carnitine-binding site and does not compete with carnitine.[4][9] Studies have noted curvilinear Dixon plots, which may imply complex binding kinetics, such as positive cooperativity or the presence of multiple inhibitor binding sites on the enzyme.[4][10]

  • Isoform Selectivity : this compound shows a greater inhibitory potency for the cardiac isoform of CPT-1 compared to the hepatic isoform.[4][9] This selectivity contributes to its targeted effect on myocardial metabolism.

Quantitative Inhibition Data

The inhibitory potency of this compound on CPT enzymes has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its effectiveness.

ParameterEnzymeSpecies/TissueValue (µM)Reference(s)
IC50 CPT-1Rat Cardiac Mitochondria77[4][8][9]
IC50 CPT-1Rat Hepatic Mitochondria148[4][8][9]
IC50 CPT-2Rat Cardiac Mitochondria79[8]

Signaling Pathways and Logical Relationships

Visualizations of the metabolic pathway, experimental workflow, and inhibition kinetics provide a clearer understanding of this compound's role.

cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix cluster_membrane LCFA Long-Chain Fatty Acid AcylCoA LCFA-CoA LCFA->AcylCoA CPT1 CPT-1 AcylCoA->CPT1 + Carnitine Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate_m Pyruvate Pyruvate->Pyruvate_m BetaOx β-Oxidation AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle Pyruvate_m->AcetylCoA AcetylCoA->TCA CarnitineShuttle LCFA-Carnitine CPT1->CarnitineShuttle CPT2 CPT-2 CPT2->BetaOx + CoA CarnitineShuttle->CPT2 - Carnitine This compound This compound This compound->CPT1 Inhibition

Caption: this compound inhibits CPT-1, blocking fatty acid entry into mitochondria.

A 1. Isolate Mitochondria (Tissue Homogenization & Differential Centrifugation) B 2. Quantify Mitochondrial Protein (e.g., BCA Assay) A->B C 3. Prepare Assay Buffer (HEPES, KCl, BSA, etc.) B->C D 4. Pre-incubate Mitochondria with various [this compound] C->D E 5. Initiate Reaction (Add Palmitoyl-CoA and L-[3H]Carnitine) D->E F 6. Incubate at 37°C E->F G 7. Stop Reaction (Add ice-cold HClO4) F->G H 8. Extract Product (Butanol extraction of [3H]Palmitoylcarnitine) G->H I 9. Quantify Radioactivity (Liquid Scintillation Counting) H->I J 10. Calculate CPT-1 Activity and determine IC50 I->J

Caption: Workflow for a radiometric CPT-1 inhibition assay.

cluster_ligands CPT1 CPT-1 Enzyme Palmitoyl-CoA Binding Site Carnitine Binding Site PCoA Palmitoyl-CoA (Substrate) PCoA->CPT1:p_site Binds Carnitine Carnitine (Substrate) Carnitine->CPT1:c_site Binds (Non-competitively with this compound) This compound This compound (Inhibitor) This compound->CPT1:p_site Competes

Caption: this compound competes with Palmitoyl-CoA but not Carnitine.

Experimental Protocols

The investigation of this compound's effect on CPT-1 relies on robust biochemical assays. Below are outlines of key methodologies.

Isolation of Mitochondria from Cardiac Tissue

This protocol provides a general framework for obtaining mitochondrial fractions, which are essential for in vitro CPT-1 activity assays.

  • Tissue Preparation : Euthanize a rat and rapidly excise the heart. Mince the ventricular tissue finely in ice-cold isolation buffer (e.g., MSHE: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).[11]

  • Homogenization : Homogenize the minced tissue in fresh, ice-cold isolation buffer using a drill-driven Teflon pestle or a similar homogenizer with a few gentle strokes.[11]

  • Differential Centrifugation :

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C to pellet nuclei and cell debris.[11]

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 11,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[11]

    • Discard the supernatant. The resulting dark brown pellet contains the mitochondrial fraction.

  • Washing : Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

  • Final Preparation : Resuspend the final washed pellet in a minimal volume of the desired assay buffer.

  • Protein Quantification : Determine the protein concentration of the mitochondrial suspension using a standard method like the bicinchoninic acid (BCA) assay to standardize enzyme activity measurements.[12]

CPT-1 Radiometric Activity Assay

This is a widely used method to directly measure the enzymatic activity of CPT-1 by quantifying the formation of a radiolabeled product.[13]

  • Reagent Preparation :

    • Assay Medium : Prepare a buffer containing approximately 20 mM HEPES, 75 mM KCl, 2 mM KCN, 1% fatty acid-free BSA, and 70 µM palmitoyl-CoA.[13]

    • Inhibitor Solutions : Prepare stock solutions of this compound at various concentrations.

    • Radiolabeled Substrate : L-[³H]carnitine.

  • Assay Procedure :

    • In microcentrifuge tubes, add a standardized amount of mitochondrial protein (e.g., 100-200 µg) to the assay medium.[13]

    • Add the desired concentration of this compound or vehicle control to each tube. Pre-incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding L-[³H]carnitine (e.g., 0.25 mM).[13]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 3-5 minutes).[13]

  • Reaction Termination and Product Extraction :

    • Stop the reaction by adding an equal volume of ice-cold 1 M perchloric acid.[13]

    • Centrifuge to pellet the precipitated protein.

    • Extract the radiolabeled product, [³H]palmitoylcarnitine, from the supernatant by adding butanol. Vortex vigorously and centrifuge to separate the phases.[13]

  • Quantification :

    • Transfer an aliquot of the upper butanol phase to a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • The measured radioactivity is directly proportional to the CPT-1 activity. Calculate specific activity (e.g., in nmol/min/mg protein) and determine the inhibitory effect of this compound at each concentration to derive an IC50 value.

Conclusion

This compound exerts its primary therapeutic effect through the direct, competitive inhibition of cardiac CPT-1 with respect to palmitoyl-CoA. This targeted action effectively throttles the rate of mitochondrial fatty acid oxidation, forcing a metabolic shift towards the more oxygen-sparing pathway of carbohydrate utilization. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate this mechanism and explore the development of novel metabolic modulators for cardiovascular diseases. The nuanced kinetic profile and isoform selectivity of this compound underscore the complexity of its interaction with the CPT system, warranting continued study to fully elucidate its therapeutic potential and inform the design of next-generation agents with improved efficacy and safety profiles.

References

Perhexiline and the Strategic Shift in Myocardial Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

  • Abstract: Provides an overview of perhexiline's role in shifting myocardial metabolism.

  • Introduction: Explains the metabolic state of the healthy vs. failing heart.

  • Mechanism of Action: Details how this compound inhibits CPT-1 and CPT-2, leading to a shift from fatty acid to glucose oxidation.

  • Data Presentation: Includes tables summarizing quantitative data on metabolic shifts and cardiac function improvements from clinical trials.

  • Experimental Protocols: Describes methodologies like the Langendorff perfused heart model and PET imaging.

  • Visualizations: Contains Graphviz DOT scripts for the mechanism of action and experimental workflows.

I have gathered sufficient information from the initial search to create a comprehensive technical guide that meets all the user's requirements. The search results provide details on this compound's mechanism of action (inhibiting CPT-1 and CPT-2), the resulting metabolic shift, quantitative data from clinical trials (effects on LVEF, VO2max, etc.), and descriptions of relevant experimental techniques (Langendorff, PET, echocardiography). I can now proceed to structure this information into the requested whitepaper format, including tables and Graphviz diagrams. Therefore, no further search queries are needed.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an established anti-anginal agent, is gaining renewed attention for its unique metabolic modulatory effects, particularly in cardiovascular diseases like chronic heart failure (CHF). This technical guide provides an in-depth analysis of this compound's core mechanism: inducing a shift in myocardial energy substrate preference from fatty acid oxidation (FAO) to the more oxygen-efficient pathway of glucose oxidation. We will detail the biochemical pathways, present quantitative data from pivotal studies in structured tables, outline key experimental protocols used to assess these metabolic changes, and provide clear visual diagrams of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for professionals engaged in cardiovascular research and drug development.

Introduction: The Energetic Dilemma of the Failing Heart

The healthy heart is a metabolic powerhouse, exhibiting remarkable flexibility in substrate utilization to meet its continuous high energy demand. Under normal aerobic conditions, it derives approximately 60-70% of its ATP from the β-oxidation of long-chain fatty acids, with the remainder primarily sourced from glucose and lactate oxidation. However, in pathological states such as myocardial ischemia and heart failure, this metabolic balance is disrupted. The failing heart often becomes increasingly reliant on FAO, a state sometimes referred to as "metabolic inflexibility."

This maladaptive metabolic profile is detrimental for two key reasons. First, fatty acid oxidation consumes more oxygen to produce a given amount of ATP compared to glucose oxidation, thus reducing myocardial efficiency.[1][2] Second, elevated rates of incomplete fatty acid oxidation can lead to the accumulation of toxic lipid intermediates, which contribute to lipotoxicity, mitochondrial dysfunction, and the progression of cardiac disease.[3] Metabolic modulators like this compound offer a therapeutic strategy to counteract this damaging metabolic phenotype.

This compound's Mechanism of Action: Engineering a Metabolic Switch

This compound's primary therapeutic effect stems from its direct inhibition of the carnitine palmitoyltransferase (CPT) system, a critical gateway for fatty acid metabolism.[4][5]

  • CPT-1: Located on the outer mitochondrial membrane, CPT-1 catalyzes the conversion of long-chain fatty acyl-CoAs to acylcarnitines, a necessary step for their transport into the mitochondrial matrix. This compound is a potent, competitive inhibitor of this enzyme.[6][7]

  • CPT-2: Situated on the inner mitochondrial membrane, CPT-2 converts the acylcarnitines back to acyl-CoAs within the matrix, making them available for β-oxidation. This compound also inhibits CPT-2, though to a lesser extent than CPT-1.[5][7]

By inhibiting the CPT system, this compound effectively restricts the entry of long-chain fatty acids into the mitochondria, thereby significantly reducing their rate of oxidation.[8][9] This decrease in fatty acid metabolism leads to a compensatory increase in glucose and lactate utilization, a classic example of the Randle cycle in action.[10][11] This shift is energetically advantageous for the compromised heart, as the oxidation of glucose provides more ATP per molecule of oxygen consumed, enhancing myocardial efficiency and function.[1][4]

Signaling Pathway Diagram

The diagram below illustrates the central role of this compound in modulating mitochondrial substrate entry.

Perhexiline_Mechanism cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mitochondrion Mitochondrial Matrix This compound This compound CPT1 CPT-1 This compound->CPT1 Inhibits CPT2 CPT-2 This compound->CPT2 Inhibits LCFA_CoA Long-Chain Fatty Acyl-CoA LCFA_CoA->CPT1 Transport Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH Upregulated CPT1->CPT2 FAO Fatty Acid β-Oxidation CPT2->FAO TCA TCA Cycle FAO->TCA Reduced Acetyl-CoA GO Glucose Oxidation PDH->GO GO->TCA Increased Acetyl-CoA ATP ATP TCA->ATP

Caption: this compound inhibits CPT-1 and CPT-2, reducing fatty acid oxidation and upregulating glucose oxidation.

Quantitative Data on this compound's Efficacy

Clinical and preclinical studies have consistently demonstrated the positive effects of this compound on cardiac metabolism, function, and patient outcomes. The following tables summarize key quantitative findings.

Table 1: Effects of this compound on Cardiac Function and Exercise Capacity in Chronic Heart Failure (CHF)

ParameterBaselinePost-Perhexiline% ChangePatient PopulationReference
LVEF (%)24 ± 134 ± 2+42%CHF (Ischemic & Non-ischemic)[12][13][14]
Peak VO₂ (mL/kg/min)16.1 ± 0.618.8 ± 1.1+17%CHF (Ischemic & Non-ischemic)[12][13][14]
Minnesota Living with HF Score45 ± 534 ± 5-24%CHF (Ischemic & Non-ischemic)[12][13][14]
Regional Myocardial Function (Rest)--+15%Ischemic CHF[12][13]
Regional Myocardial Function (Stress)--+24%Ischemic CHF[12][13]
Myocardial PCr/ATP Ratio1.16 ± 0.391.51 ± 0.51+30%Non-ischemic Cardiomyopathy[15]

LVEF: Left Ventricular Ejection Fraction; Peak VO₂: Peak Oxygen Consumption; PCr/ATP: Phosphocreatine to ATP ratio, a measure of cardiac energetics.

Table 2: this compound's Direct Effects on Myocardial Substrate Metabolism

ParameterConditionEffect of this compoundModelReference
Fatty Acid OxidationIn vitroIC₅₀ = 77 µM (cardiac mitochondria)Rat Heart[6][7]
Fatty Acid OxidationEx vivoReduced fatty acid oxidationRat Heart[10]
Lactate UtilizationEx vivoSignificantly increasedRat Heart[10]
Myocardial Oxygen ConsumptionIn vivoReduced by 14%Dog[16]

IC₅₀: Half maximal inhibitory concentration.

Key Experimental Protocols

The elucidation of this compound's mechanism and effects relies on several key experimental techniques.

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo model is fundamental for studying cardiac metabolism and function in a controlled environment, free of systemic neurohormonal influences.[17][18] It allows for precise control over substrate delivery and the direct measurement of metabolic flux.

Methodology:

  • Heart Isolation: A heart is rapidly excised from an anesthetized animal (e.g., rat, guinea pig) and immediately submerged in ice-cold, oxygenated buffer (e.g., Krebs-Henseleit solution).[19]

  • Aortic Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

  • Retrograde Perfusion: The coronary arteries are perfused in a retrograde fashion via the aorta with oxygenated buffer at a constant pressure or flow.[17] This maintains cardiac viability.

  • Metabolic Studies:

    • Radiolabeled substrates (e.g., ¹⁴C-glucose, ³H-palmitate) are introduced into the perfusate.

    • Coronary effluent and trapped ¹⁴CO₂ are collected to quantify the rates of glycolysis and substrate oxidation.

    • This compound is added to the perfusate to assess its direct impact on these metabolic rates.[20]

  • Functional Assessment: A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to continuously measure parameters like Left Ventricular Developed Pressure (LVDP), heart rate, and contractility (dP/dt).[18]

Langendorff_Workflow cluster_func Functional Assessment cluster_met Metabolic Assessment A 1. Heart Excision & Isolation B 2. Aortic Cannulation & Mounting A->B C 3. Initiate Retrograde Perfusion (Krebs-Henseleit Buffer) B->C D 4. Stabilization Period (20-30 min) C->D J LV Pressure Balloon C->J K ECG Electrodes C->K E 5. Introduce Radiolabeled Substrates (e.g., ¹⁴C-glucose, ³H-palmitate) D->E F 6. Baseline Data Acquisition (Function & Metabolism) E->F L Collect Coronary Effluent E->L G 7. Add this compound to Perfusate F->G H 8. Experimental Data Acquisition G->H I 9. Data Analysis: Compare Baseline vs. This compound H->I J->F J->H K->F K->H M Measure ¹⁴CO₂ & ³H₂O L->M M->F M->H

Caption: Experimental workflow for a Langendorff isolated heart study assessing this compound's effects.

In Vivo Cardiac Positron Emission Tomography (PET)

PET imaging allows for the non-invasive quantification of myocardial substrate metabolism in living subjects, providing crucial translational data.[21][22]

Methodology:

  • Patient/Animal Preparation: Subjects are typically fasted to modulate substrate availability. For glucose uptake studies, a glucose load may be administered.

  • Radiotracer Injection: A specific positron-emitting radiotracer is injected intravenously.

    • ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG): A glucose analog used to measure regional glucose uptake and metabolism.

    • ¹¹C-palmitate: A fatty acid tracer used to quantify regional fatty acid uptake, oxidation, and esterification.

  • Image Acquisition: After a suitable uptake period, the subject is positioned in a PET scanner. The scanner detects photons produced by the annihilation of positrons emitted from the tracer, creating a 3D image of tracer distribution in the myocardium.

  • Image Analysis: Dynamic imaging and kinetic modeling are applied to the acquired data to calculate quantitative measures of myocardial blood flow and substrate metabolic rates (μmol/g/min). Comparing these rates before and after this compound treatment reveals the drug's in vivo effect.[22]

Conclusion and Future Directions

This compound exemplifies a powerful therapeutic approach that targets the underlying metabolic derangements in cardiovascular disease. By inhibiting CPT-1 and CPT-2, it orchestrates a beneficial shift from oxygen-intensive fatty acid oxidation to more efficient glucose utilization.[2] This metabolic reprogramming improves cardiac energetics, enhances mechanical function, and alleviates symptoms in patients with chronic heart failure and refractory angina.[4][12]

The detailed methodologies and quantitative data presented in this guide underscore the robust evidence supporting this compound's mechanism and efficacy. For researchers and drug developers, this compound serves as a key pharmacological tool and a clinical proof-of-concept for the viability of metabolic modulation in treating heart disease. Future research may focus on developing next-generation metabolic modulators with improved safety profiles and on identifying patient subgroups who would benefit most from this therapeutic strategy.

References

The Rise and Fall of a Metabolic Modulator: A Technical History of Perhexiline as an Antianginal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline, or 2-(2,2-dicyclohexylethyl)piperidine, emerged in the 1970s as a novel prophylactic antianginal agent. Unlike its contemporaries, which primarily modulated hemodynamic factors, this compound's efficacy was eventually attributed to a unique metabolic mechanism: the inhibition of mitochondrial carnitine palmitoyltransferase (CPT), forcing a shift in myocardial energy substrate utilization from fatty acids to more oxygen-efficient glucose oxidation. Despite its demonstrated efficacy in reducing anginal attacks and improving exercise tolerance, its clinical use was severely curtailed by a narrow therapeutic index and the risk of severe hepatotoxicity and peripheral neuropathy, particularly in individuals with a poor metabolizer phenotype for the cytochrome P450 2D6 (CYP2D6) enzyme. This technical guide provides an in-depth history of this compound's discovery, its mechanism of action, a summary of key preclinical and clinical data, and the pharmacogenetic insights that ultimately explained its toxicity profile.

Discovery and Early Development

This compound was developed in the early 1970s and introduced as a prophylactic treatment for angina pectoris. Initial pharmacological screening positioned it as a coronary vasodilator, a common therapeutic goal for antianginal drugs at the time. However, its chemical structure, unrelated to nitrates or beta-blockers, suggested a potentially novel mechanism of action. A key patent from the era outlines a method for the synthesis of 2-(2,2-dicyclohexylethyl)piperidine, the core structure of this compound.

The development workflow for this compound followed a classical path from synthesis to clinical evaluation, which was later complicated by post-marketing surveillance that revealed its significant toxicity.

Perhexiline_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Evaluation cluster_postmarket Post-Marketing Phase synthesis Chemical Synthesis (2-(2,2-dicyclohexyl ethyl)piperidine) animal_pharm Animal Pharmacology (Dog Models) synthesis->animal_pharm Efficacy Screening animal_tox Toxicology Studies animal_pharm->animal_tox Safety Assessment phase1 Phase I Trials (Safety & PK) animal_tox->phase1 phase2 Phase II Trials (Efficacy in Angina) phase1->phase2 Dose Ranging phase3 Phase III Trials (Pivotal Studies) phase2->phase3 Efficacy Confirmation approval Market Approval (ca. 1970s) phase3->approval surveillance Post-Marketing Surveillance approval->surveillance toxicity Toxicity Reports (Hepatotoxicity, Neuropathy) surveillance->toxicity decline Decline in Use (ca. late 1980s) toxicity->decline pgx Pharmacogenetic Link Discovered (CYP2D6) decline->pgx Renewed Interest

Caption: A logical workflow of this compound's development.

Preclinical Pharmacology

Early preclinical investigations, primarily in canine models, were crucial in characterizing the cardiovascular effects of this compound. These studies established its activity on the circulatory system, laying the groundwork for clinical trials.

Experimental Protocols:
  • Animal Model: Anesthetized, open-chest mongrel dogs were commonly used.

  • Drug Administration: this compound was administered intravenously at doses ranging from 0.3 to 3 mg/kg.

  • Hemodynamic Measurements: Parameters such as coronary blood flow, myocardial oxygen consumption (MVO2), aortic and systemic blood pressures, and left ventricular work were continuously monitored. Arterio-venous oxygen difference analyzers were employed to measure MVO2 directly[1].

  • Ischemia Models: Myocardial ischemia was often induced by the ligation of the left anterior descending (LAD) coronary artery to study the drug's effects on infarct size and coronary flow distribution to ischemic tissue[2][3].

Key Findings:

This compound demonstrated a consistent ability to increase coronary blood flow while dose-dependently decreasing myocardial oxygen consumption[1][3]. It also showed a capacity to redistribute coronary flow, preserving endocardial blood flow in ischemic conditions[2]. These effects were initially attributed to vasodilation but were later understood to be a consequence of its metabolic actions.

ParameterEffect of this compound (IV) in Canine ModelsReference
Coronary Blood Flow Increased[1][3]
Myocardial O2 Consumption Decreased[1][2][3]
Systemic Blood Pressure Decreased[1]
Left Ventricular Work Decreased (at higher doses)[1]
Infarct Size (LAD Ligation) Reduced[3]

Mechanism of Action: A Metabolic Shift

The defining characteristic of this compound is its role as a cardiac metabolic modulator. The initial hypothesis of vasodilation was superseded by the discovery that this compound inhibits carnitine palmitoyltransferase-1 and -2 (CPT-1 and CPT-2). These enzymes are essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.

By inhibiting CPT, this compound forces a metabolic switch in the myocardium from fatty acid oxidation to glucose oxidation. This is significant because glucose oxidation generates more ATP for each molecule of oxygen consumed, thereby increasing the efficiency of the heart muscle, a particularly beneficial effect under ischemic conditions. This "oxygen-sparing" effect is the primary mechanism behind its antianginal properties.

Perhexiline_MoA cluster_cell Myocardial Cell cluster_mito Mitochondrion fatty_acyl_coa Fatty Acyl-CoA cpt1 CPT-1 fatty_acyl_coa->cpt1 acylcarnitine Acylcarnitine cpt1->acylcarnitine cpt2 CPT-2 acylcarnitine->cpt2 beta_ox β-Oxidation cpt2->beta_ox ATP (Less O2 Efficient) ATP (Less O2 Efficient) beta_ox->ATP (Less O2 Efficient) glucose Glucose glycolysis Glycolysis & Pyruvate Oxidation glucose->glycolysis ATP (More O2 Efficient) ATP (More O2 Efficient) glycolysis->ATP (More O2 Efficient) This compound This compound This compound->cpt1 Inhibits This compound->cpt2 Inhibits

Caption: this compound's inhibition of CPT-1/2 shifts metabolism.

Clinical Efficacy in Angina Pectoris

Numerous clinical trials conducted in the 1970s and 1980s evaluated the efficacy of this compound in patients with stable and refractory angina. The collective evidence from these studies demonstrated a significant antianginal effect compared to placebo.

Experimental Protocols:
  • Study Design: Most studies were double-blind, placebo-controlled, crossover trials.

  • Patient Population: Patients typically had a documented history of stable or refractory angina pectoris, often with evidence of ischemia (e.g., ST-segment depression) on exercise testing.

  • Dosage: Oral dosages of this compound maleate typically ranged from 100 mg to 400 mg daily.

  • Outcome Measures:

    • Subjective: Frequency of angina attacks and consumption of sublingual nitroglycerin, recorded in patient diaries.

    • Objective: Exercise tolerance testing, commonly using a bicycle ergometer or a standardized treadmill protocol like the Bruce protocol, measuring time to onset of angina, total exercise duration, and maximal workload achieved.

Summary of Key Clinical Trial Data:
Study (Year)NDesignDosageDurationKey Efficacy EndpointsReference
Burns-Cox et al. (1971)55CrossoverNot specified12-24 weeks84% of patients had reduced angina attacks; 64% had reduced nitroglycerin use.
Armstrong et al. (1976)25Open-label100-400 mg/day4 weeks80% reduction in mean anginal attacks and nitroglycerin requirement (p < 0.0001).
Brown et al. (1976)7CrossoverNot specifiedNot specifiedSignificantly lower attack rates and nitroglycerin consumption vs. placebo.
Anonymous (1978)20CrossoverNot specifiedNot specified8.1% increase in exercise tolerance; 8.3% increase in aerobic capacity (p < 0.01).
Cole et al. (1990)17CrossoverDose-adjusted3 months/phase63% of patients were responders by exercise criteria vs. 18% on placebo (p < 0.05).

Pharmacokinetics, Toxicity, and Decline

The widespread use of this compound was ultimately halted by its challenging pharmacokinetic profile and severe adverse effects.

  • Metabolism: this compound is metabolized in the liver primarily by the polymorphic cytochrome P450 enzyme, CYP2D6. A subset of the population (approximately 7-10% of Caucasians) are "poor metabolizers" due to genetic polymorphisms, leading to impaired drug clearance.

  • Pharmacokinetics: The drug exhibits non-linear, saturable metabolism. In poor metabolizers, standard doses can lead to dramatically elevated plasma concentrations and a prolonged elimination half-life.

  • Toxicity: The major toxicities—hepatotoxicity and a sensorimotor peripheral neuropathy—are directly correlated with high plasma concentrations (>600 ng/mL). Histological findings in affected patients revealed phospholipoidosis in hepatocytes and Schwann cells.

  • Therapeutic Drug Monitoring (TDM): The discovery of the link between CYP2D6 status, plasma concentration, and toxicity led to the understanding that this compound could be used more safely by individualizing doses based on therapeutic drug monitoring, maintaining plasma levels within a therapeutic window of 150-600 ng/mL. However, by the time this was well understood, less toxic antianginal agents had been developed, leading to this compound's withdrawal from many markets in the late 1980s.

Conclusion

The history of this compound serves as a crucial case study in drug development. It was an effective antianginal agent with a novel metabolic mechanism of action that predated the modern class of metabolic modulators. Its initial success was overshadowed by severe toxicity, which was later explained by pharmacogenetic variability in drug metabolism. This story underscores the critical importance of understanding a drug's metabolic pathway and the potential for genetic polymorphisms to profoundly impact patient safety. While its use is now limited to refractory cases in a few countries under strict therapeutic monitoring, the scientific journey of this compound provided valuable insights into myocardial metabolism and laid the groundwork for the principles of pharmacogenetics in clinical practice.

References

Investigating the Pharmacodynamics of Perhexiline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline, a piperidine derivative, has a long and complex history in the clinical management of cardiovascular diseases. Initially introduced as a prophylactic antianginal agent, its use was curtailed by concerns regarding its narrow therapeutic index and potential for hepatotoxicity and peripheral neuropathy. However, a deeper understanding of its pharmacodynamics and the implementation of therapeutic drug monitoring have led to a resurgence of interest in this compound for refractory angina and chronic heart failure. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its core mechanisms of action, effects on cellular signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Pharmacodynamics: Metabolic Modulation

The primary pharmacodynamic effect of this compound is the modulation of myocardial energy metabolism. It shifts the heart's metabolic preference from fatty acid oxidation to glucose and lactate oxidation. This is achieved through the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2).[1][2] These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By inhibiting CPT-1 and CPT-2, this compound effectively reduces the reliance on fatty acids as an energy source.

The metabolic shift induced by this compound is therapeutically beneficial as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation. This "oxygen-sparing" effect enhances myocardial efficiency, which is particularly advantageous in ischemic conditions where oxygen supply is limited.[3][4]

Quantitative Data on CPT Inhibition

The inhibitory effects of this compound on CPT enzymes have been quantified in various studies. The following tables summarize the available quantitative data.

EnzymeSpeciesTissueIC50 (μM)Reference
CPT-1RatCardiac Mitochondria77[5]
CPT-1RatHepatic Mitochondria148[5]
CPT-2RatCardiac79[2]

Table 1: this compound IC50 Values for CPT Inhibition

Clinical Efficacy in Cardiovascular Disease

Clinical studies have demonstrated the tangible benefits of this compound's metabolic modulation in patients with cardiovascular diseases.

Clinical EndpointPatient PopulationTreatment DurationKey FindingReference
Peak Exercise Oxygen Consumption (V̇O2max)Chronic Heart Failure (CHF)8 weeksIncreased from 16.1 to 18.8 mL/kg/min[3][6]
Left Ventricular Ejection Fraction (LVEF)Chronic Heart Failure (CHF)8 weeksIncreased from 24% to 34%[3][6]
Myocardial Phosphocreatine/ATP RatioDilated Cardiomyopathy1 monthIncreased by 30%[7]

Table 2: Summary of this compound's Clinical Efficacy

Effects on Cellular Signaling Pathways

Beyond its primary metabolic effects, this compound has been shown to modulate several key intracellular signaling pathways. These effects are often observed at concentrations relevant to its anti-cancer properties and may also contribute to its cardiovascular effects and toxicity profile.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to suppress this pathway, an effect that is particularly relevant to its anti-cancer activity.[2]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

This compound's inhibition of the PI3K/Akt/mTOR pathway.
AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. This compound's impact on cellular energy metabolism can lead to the activation of AMPK.

AMPK_Pathway This compound This compound EnergyStress Increased AMP/ATP Ratio This compound->EnergyStress Induces AMPK AMPK EnergyStress->AMPK Activates Catabolism Catabolic Processes (e.g., Glucose Uptake) AMPK->Catabolism Promotes Anabolism Anabolic Processes (e.g., Protein Synthesis) AMPK->Anabolism Inhibits

This compound's activation of the AMPK signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK, are involved in cellular responses to stress, inflammation, and apoptosis. This compound has been demonstrated to activate the p38 and JNK signaling pathways, which may contribute to its cytotoxic effects in certain cell types.[8]

MAPK_Pathway This compound This compound CellularStress Cellular Stress This compound->CellularStress Induces p38_JNK p38 & JNK CellularStress->p38_JNK Activates Apoptosis Apoptosis p38_JNK->Apoptosis Promotes CPT1_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mito_Isolation Isolate Mitochondria Preincubation Pre-incubate Mitochondria with this compound Mito_Isolation->Preincubation Perhexiline_Prep Prepare this compound Concentrations Perhexiline_Prep->Preincubation Reaction_Start Add [14C]-Palmitoyl-CoA & L-carnitine Preincubation->Reaction_Start Incubation Incubate Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Separation Separate Products Reaction_Stop->Separation Quantification Quantify [14C]-palmitoylcarnitine Separation->Quantification Analysis Calculate IC50 Quantification->Analysis Langendorff_Protocol Heart_Isolation Isolate Animal Heart Cannulation Cannulate Aorta on Langendorff Apparatus Heart_Isolation->Cannulation Perfusion_Start Initiate Retrograde Perfusion Cannulation->Perfusion_Start Stabilization Stabilize and Record Baseline Function Perfusion_Start->Stabilization Perhexiline_Admin Administer this compound in Perfusate Stabilization->Perhexiline_Admin Data_Recording Record Functional Changes Perhexiline_Admin->Data_Recording Effluent_Collection Collect Coronary Effluent for Metabolic Analysis Perhexiline_Admin->Effluent_Collection

References

The Core of Perhexiline's Cardioprotective Effect: An In-depth Technical Guide to its Inhibition of Carnitine Paloyltransferase 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline, a drug with a long history in the treatment of angina, exerts its primary therapeutic effects through a profound alteration of myocardial energy metabolism. At the heart of this mechanism lies the inhibition of the carnitine palmitoyltransferase (CPT) system, a critical gateway for fatty acid oxidation. While its inhibitory action on CPT-1 is well-documented, its interaction with CPT-2, the inner mitochondrial membrane-bound enzyme, is a key component of its overall metabolic modulating effect. This technical guide provides a detailed examination of the basic research into this compound's inhibition of CPT-2, offering insights into its mechanism, quantitative parameters, and the experimental methodologies used for its characterization.

Mechanism of Action: A Metabolic Shift

This compound's primary mechanism of action is the induction of a metabolic switch in the myocardium, shifting substrate utilization away from long-chain fatty acids and towards the more oxygen-efficient glucose and lactate oxidation.[1][2] This is achieved through the inhibition of both CPT-1 and, to a lesser extent, CPT-2.[2][3][4] By impeding the transport of long-chain fatty acids into the mitochondrial matrix, this compound effectively curtails β-oxidation, the primary source of energy for the heart under normal physiological conditions. This "oxygen-sparing" effect is particularly beneficial in ischemic conditions where oxygen supply is limited.

The inhibition of CPT-2 by this compound contributes to the accumulation of long-chain acylcarnitines in the mitochondrial intermembrane space, further discouraging fatty acid transport and oxidation.[5] This metabolic reprogramming leads to an increase in glucose uptake and glycolysis, ultimately enhancing cardiac efficiency by producing more ATP for a given amount of oxygen consumed.[2][3]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against CPT enzymes has been quantified in various studies. While more extensive data is available for CPT-1, the inhibitory effect on CPT-2 is also significant.

EnzymeSpecies/TissueIC50 (µM)Kinetic Inhibition TypeReference
CPT-2 Rat79Not specified[6]
CPT-1 Rat Cardiac Mitochondria77Competitive (vs. Palmitoyl-CoA), Non-competitive (vs. Carnitine)[7]
CPT-1 Rat Hepatic Mitochondria148Competitive (vs. Palmitoyl-CoA), Non-competitive (vs. Carnitine)[7]

Note: While the IC50 value for this compound against CPT-2 is available, detailed kinetic studies characterizing the precise nature of the inhibition (e.g., competitive, non-competitive) are not as extensively reported in the currently available literature as they are for CPT-1.

Signaling Pathways and Metabolic Consequences

The inhibition of CPT-2 by this compound initiates a cascade of metabolic changes within the cardiomyocyte. The primary consequence is the reduction of fatty acid oxidation, leading to a series of downstream effects aimed at maintaining cellular energy homeostasis.

cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix LCFA Long-Chain Fatty Acids LCFACoa LCFACoa LCFA->LCFACoa LCFACoA Long-Chain Fatty Acyl-CoA Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_gluc ATP Glycolysis->ATP_gluc Increased PDH PDH Pyruvate->PDH CPT1 CPT-1 LCAcylcarnitine Long-Chain Acylcarnitine CACT CACT LCAcylcarnitine->CACT CPT2 CPT-2 LCAcylCoA_matrix Long-Chain Fatty Acyl-CoA CACT->LCAcylCoA_matrix CPT-2 BetaOxidation β-Oxidation LCAcylCoA_matrix->BetaOxidation AcetylCoA_fat Acetyl-CoA BetaOxidation->AcetylCoA_fat ATP_fat ATP BetaOxidation->ATP_fat Reduced TCA TCA Cycle AcetylCoA_fat->TCA TCA->ATP_fat TCA->ATP_gluc AcetylCoA_gluc Acetyl-CoA PDH->AcetylCoA_gluc AcetylCoA_gluc->TCA This compound This compound This compound->CPT1 Inhibits This compound->CPT2 Inhibits LCFACoa->LCAcylcarnitine CPT-1

This compound's impact on myocardial fatty acid and glucose metabolism.

Experimental Protocols

Characterizing the inhibitory effect of this compound on CPT-2 requires a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Isolation of Mitochondria from Cardiac Tissue

A prerequisite for in vitro CPT-2 inhibition assays is the isolation of functional mitochondria.

start Start: Excise Heart mince Mince Tissue in Isolation Buffer start->mince homogenize Homogenize Tissue (e.g., Dounce homogenizer) mince->homogenize centrifuge1 Centrifuge at low speed (e.g., 600 x g) to pellet nuclei and debris homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge supernatant at high speed (e.g., 8,000 x g) to pellet mitochondria supernatant1->centrifuge2 wash Wash mitochondrial pellet with isolation buffer centrifuge2->wash resuspend Resuspend final mitochondrial pellet in appropriate buffer wash->resuspend end End: Isolated Mitochondria resuspend->end

Workflow for the isolation of cardiac mitochondria.

Detailed Methodology:

  • Tissue Preparation: Freshly excised cardiac tissue is immediately placed in ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA) to maintain mitochondrial integrity.

  • Homogenization: The tissue is minced and then homogenized using a Potter-Elvehjem or Dounce homogenizer to disrupt the cells while keeping the mitochondria intact.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin pellets nuclei and cellular debris, while a subsequent high-speed spin of the supernatant pellets the mitochondria.

  • Washing: The mitochondrial pellet is washed to remove contaminants.

  • Resuspension: The final, purified mitochondrial pellet is resuspended in a suitable buffer for subsequent assays.

In Vitro CPT-2 Inhibition Assay (Radiochemical Method)

This assay directly measures the enzymatic activity of CPT-2 in the presence and absence of this compound.

start Start: Prepare Assay Mix add_mito Add isolated mitochondria to assay buffer start->add_mito add_this compound Add varying concentrations of this compound (or vehicle control) add_mito->add_this compound preincubate Pre-incubate at 37°C add_this compound->preincubate add_substrate Initiate reaction by adding [3H]-Carnitine and Palmitoyl-CoA preincubate->add_substrate incubate Incubate at 37°C for a defined time add_substrate->incubate stop_reaction Stop reaction (e.g., with perchloric acid) incubate->stop_reaction separate Separate radiolabeled product ([3H]-Palmitoylcarnitine) from unreacted substrate stop_reaction->separate quantify Quantify radioactivity via liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and kinetic parameters quantify->analyze end End: Determine CPT-2 Inhibition analyze->end

Experimental workflow for a CPT-2 inhibition assay.

Detailed Methodology:

  • Assay Buffer Preparation: A typical assay buffer contains Tris-HCl, KCl, and BSA.

  • Reaction Mixture: Isolated mitochondria are added to the assay buffer. To specifically measure CPT-2 activity, the outer mitochondrial membrane can be disrupted (e.g., with a low concentration of digitonin) to allow access to the enzyme, while CPT-1 is inhibited by malonyl-CoA.

  • Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A vehicle control (DMSO alone) is also included.

  • Pre-incubation: The mixtures are pre-incubated to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrates: radiolabeled L-[methyl-³H]carnitine and palmitoyl-CoA.

  • Incubation: The reaction proceeds for a set time at 37°C.

  • Reaction Termination: The reaction is stopped, typically by the addition of an acid (e.g., perchloric acid).

  • Product Separation: The radiolabeled product, [³H]palmitoylcarnitine, is separated from the unreacted [³H]carnitine. This can be achieved by methods such as phase partitioning with butanol or ion-exchange chromatography.

  • Quantification: The amount of [³H]palmitoylcarnitine is quantified using liquid scintillation counting.

  • Data Analysis: The enzyme activity at each this compound concentration is calculated and compared to the control to determine the IC50 value. For kinetic analysis, the assay is repeated with varying substrate concentrations to generate data for Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).[7]

Conclusion

This compound's inhibition of CPT-2 is an integral part of its mechanism for inducing a cardioprotective metabolic shift. While the quantitative aspects of CPT-1 inhibition by this compound are more thoroughly characterized, the available data clearly demonstrate a significant inhibitory effect on CPT-2 as well. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuances of this interaction, including a more detailed kinetic analysis. A deeper understanding of this compound's effects on CPT-2 will be crucial for the development of next-generation metabolic modulators for cardiovascular diseases.

References

Repurposing Perhexiline: A Technical Guide on its Anti-Cancer Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perhexiline, a drug originally developed in the 1970s for the treatment of angina, is garnering renewed interest within the oncology research community for its potential anti-cancer properties.[1][2] Initially prescribed as an antianginal agent, its usage declined due to reports of hepatotoxicity and neurotoxicity in a subset of patients, later linked to impaired metabolism in individuals with specific cytochrome P450 2D6 (CYP2D6) mutations.[1][2] However, extensive preclinical research has revealed that this compound exhibits potent anti-tumor activities across a range of cancers, both as a monotherapy and in combination with existing chemotherapeutics.[1][3] This guide provides an in-depth technical overview of the preliminary studies on this compound's anti-cancer effects, focusing on its mechanisms of action, effects on signaling pathways, and a summary of preclinical data.

Core Mechanism of Action: Inhibition of Fatty Acid Oxidation

The primary anti-cancer mechanism of this compound is attributed to its role as an inhibitor of fatty acid β-oxidation (FAO), a critical metabolic pathway for cancer cell proliferation, survival, and resistance to therapy.[1][4] this compound achieves this by inhibiting Carnitine Palmitoyltransferase 1 (CPT1) and 2 (CPT2), mitochondrial enzymes essential for the transport of long-chain fatty acids into the mitochondrial matrix where FAO occurs.[1][3][5][6]

The inhibition of CPT1/2 by this compound leads to several downstream cellular events:

  • Reduced Energy Production: By blocking FAO, this compound limits the generation of acetyl-CoA, nicotinamide adenine dinucleotide (NADH), and flavin adenine dinucleotide (FADH2), which are crucial substrates for the electron transport chain and subsequent ATP production.[1][5]

  • Metabolic Shift: The drug forces a shift in cellular metabolism from fatty acid utilization to carbohydrate metabolism.[2][7]

  • Induction of Cellular Stress: The disruption in energy homeostasis leads to an increase in the AMP:ATP ratio, which activates AMP-activated protein kinase (AMPK).[1][5] Activated AMPK, in turn, can inhibit the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[1][5] Furthermore, studies have shown that this compound treatment can lead to an increase in reactive oxygen species (ROS), contributing to oxidative stress.[6][8]

Key Signaling Pathways Modulated by this compound

This compound has been demonstrated to suppress key signaling pathways that are frequently dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: Several studies have confirmed that this compound can suppress the PI3K/Akt/mTOR signaling cascade.[1] This pathway is a central coordinator of nutrient uptake and utilization, and its inhibition by this compound contributes to the drug's anti-proliferative effects.[1]

  • AMPK Pathway: As a consequence of reduced ATP levels from FAO inhibition, this compound treatment leads to the activation of AMPK.[5] This activation not only inhibits mTORC1 but also triggers autophagy, a cellular recycling process that can, in some contexts, lead to cell death.[1][5]

  • Apoptosis Induction: The culmination of metabolic and oxidative stress induced by this compound often leads to the activation of the intrinsic apoptotic pathway.[1][6] This is characterized by the loss of mitochondrial membrane integrity, release of cytochrome c, and subsequent activation of caspases.[5][6]

Perhexiline_Signaling_Pathway This compound This compound CPT1_2 CPT1 / CPT2 This compound->CPT1_2 Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Suppresses FAO Fatty Acid Oxidation (FAO) CPT1_2->FAO Inhibits ATP ATP Production FAO->ATP Reduces ROS Reactive Oxygen Species (ROS) ↑ FAO->ROS AMP_ATP_Ratio AMP:ATP Ratio ↑ ATP->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits PI3K_Akt->mTORC1 Cell_Proliferation Cell Growth & Proliferation mTORC1->Cell_Proliferation Inhibits Mitochondria Mitochondrial Stress ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Core signaling pathways affected by this compound.

Quantitative Data from Preclinical Studies

In Vitro Efficacy: IC50 Values

This compound has demonstrated cytotoxicity against a wide array of cancer cell lines in vitro, with half-maximal inhibitory concentrations (IC50) typically in the low micromolar range.[1][6] These concentrations are comparable to the maximum recommended therapeutic plasma concentration of approximately 2 µmol/L.[6]

Cancer TypeCell Line(s)Reported IC50 (µM)Reference
Breast Cancer MCF-7, others2 - 6[1][9]
Cervical Cancer HeLa3 - 22[1]
Colon Cancer HCT116, DLD-1, others~4[6][10][11]
Glioblastoma PN19, MES 831.5 - 5[12]
Glioblastoma Not specifiedIC25 = 3[13]
Hepatocellular Carcinoma HepG25 - 25[14][15]
Lung Cancer Not specified3 - 22[1]
Prostate Cancer LNCaPModest inhibition at low doses[10]

Table 1: Summary of this compound IC50 values across various cancer cell lines.

In Vivo Efficacy: Murine Cancer Models

The anti-tumor potential of this compound has been confirmed in numerous preclinical mouse studies, demonstrating its ability to cross the blood-brain barrier.[1][14]

Cancer TypeMouse ModelDosage and AdministrationKey FindingsReference(s)
Glioblastoma Orthotopic MES83 xenograft80 mg/kg, oral gavage, 5 days/weekDecreased tumor growth, improved survival[16]
Glioblastoma Glioblastoma mouse model80 mg/kg, oral gavage, for 3 daysDemonstrated anti-tumor activity[14]
Pancreatic Cancer PDAC xenograftNot specified (with gemcitabine)Induced complete tumor regression[17]
Gastrointestinal Cancer PDX modelsNot specified (with oxaliplatin)Inhibited tumor growth[6]
Ovarian Cancer EOC cell line xenograftNot specified (with cisplatin)Markedly reduced tumor growth[6]

Table 2: Effects of this compound treatment in preclinical murine cancer models.

Combination Therapy Potential

A significant area of investigation is the use of this compound to enhance the efficacy of standard chemotherapeutic agents and to overcome drug resistance.

  • With Platinum-Based Drugs: this compound improves the efficacy of oxaliplatin and cisplatin in colon, gastric, neuroblastoma, and ovarian cancers.[1][18] This may be due to the observation that oxaliplatin treatment can increase the expression of CPT1B and CPT2, creating a vulnerability that this compound can exploit.[1]

  • With Doxorubicin: Early studies showed that this compound could re-sensitize doxorubicin-resistant breast cancer and lymphoma cells, possibly by increasing intracellular drug accumulation.[1]

  • With Gemcitabine: In pancreatic ductal adenocarcinoma (PDAC) models, the combination of this compound and gemcitabine acted synergistically to induce complete tumor regression by causing significant energetic and oxidative stress.[17]

  • With Targeted Therapies: In breast cancer models, this compound combined with the tyrosine kinase inhibitor lapatinib resulted in prolonged inhibition of HER3 signaling and synergistic inhibition of proliferation.[6][10] In prostate cancer, combining this compound with the HSP90 inhibitor luminespib (NVP-AUY922) synergistically decreased cell viability.[6][19]

Experimental Protocols

Cell Viability and IC50 Determination

A common method to assess the cytotoxic effects of this compound is through cell viability assays.

  • Cell Seeding: Cancer cells (e.g., CRC lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound (racemic mixture or individual enantiomers) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • Crystal Violet Assay: Cells are fixed, stained with crystal violet, and the retained stain is solubilized. Absorbance is measured to quantify cell viability.

    • SRB Assay: The sulforhodamine B (SRB) assay is used to determine cell density based on the measurement of cellular protein content.[13]

    • Real-Time Cell Analysis (RTCA): Systems like the iCELLigence monitor changes in electrical impedance as cells attach and proliferate on a microelectrode-coated plate, providing real-time cytotoxicity data.[20]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis from the dose-response curves.[9][20][21]

In_Vitro_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells adhere Incubate Overnight (Adhesion) seed_cells->adhere treat Treat with this compound (Concentration Gradient) adhere->treat incubate Incubate (48-72 hours) treat->incubate assay Perform Viability Assay (e.g., Crystal Violet, SRB) incubate->assay measure Measure Absorbance/ Impedance assay->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: A typical experimental workflow for in vitro IC50 determination.
Apoptosis Assays

The induction of apoptosis is a key indicator of this compound's anti-cancer activity.

  • Treatment: Cells are treated with this compound at a concentration around the IC50 value for 24-48 hours.

  • Staining:

    • Annexin V/7-AAD Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and 7-AAD or Propidium Iodide (to detect late apoptotic/necrotic cells).[12]

    • Caspase 3/7 Activation: Live cells are incubated with a reagent that becomes fluorescent upon cleavage by active caspases 3 and 7.[10][11]

  • Analysis:

    • Flow Cytometry: Used to quantify the percentage of apoptotic cells after Annexin V staining.[12]

    • Fluorescence Microscopy: Used for live-cell imaging to observe caspase activation over time.[10]

In Vivo Xenograft Studies

Animal models are crucial for evaluating the systemic anti-tumor effects of this compound.

  • Cell Implantation: Human cancer cells (e.g., MES83 glioblastoma cells) are implanted subcutaneously or orthotopically into immunocompromised mice.[16]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment (this compound) and vehicle control groups. This compound is administered, for example, at 80 mg/kg via oral gavage, five days a week.[16]

  • Monitoring: Tumor volume is measured regularly using calipers. For orthotopic models, imaging techniques like MRI may be used.[15][16] Animal survival is also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or based on survival endpoints. Tumors may be excised for further analysis (e.g., immunoblotting).

In_Vivo_Workflow start Start implant Implant Human Cancer Cells into Immunocompromised Mice start->implant tumor_growth Allow Tumor Growth to Palpable Size implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Administer Vehicle or This compound (e.g., Oral Gavage) randomize->treat monitor Monitor Tumor Volume & Animal Survival treat->monitor monitor->treat endpoint Endpoint Reached monitor->endpoint Tumor size limit or survival endpoint analyze Excise Tumors & Perform Final Analysis endpoint->analyze end End analyze->end

Caption: A generalized workflow for a preclinical in vivo xenograft study.

Conclusion and Future Directions

Preliminary studies strongly suggest that this compound possesses significant anti-cancer properties, primarily through the inhibition of fatty acid oxidation and the disruption of key cancer cell signaling pathways.[1][3] Its efficacy in various preclinical models, both as a monotherapy and in combination with other agents, highlights its potential for being repurposed as an oncologic therapy.[1][6] However, despite these promising findings, there are currently no registered clinical trials evaluating this compound for cancer treatment in humans.[1]

Future research should focus on several key areas:

  • Clinical Translation: Well-designed clinical trials are necessary to determine the safety and efficacy of this compound in cancer patients. Pharmacogenetic screening for CYP2D6 metabolizer status would be critical for patient selection and dosing to mitigate toxicity risks.[2]

  • Biomarker Development: Identifying biomarkers, such as the expression levels of CPT1C in pancreatic cancer, could help predict which patients are most likely to respond to this compound therapy.[17]

  • Mechanism Refinement: While FAO inhibition is a primary mechanism, some studies suggest this compound may act via other pathways.[10] Further research is needed to fully elucidate all its anti-cancer mechanisms.

  • Development of Analogs: Given the potential for side effects, there is an opportunity to use this compound's chemical structure as a basis for developing new, more potent, and safer anti-cancer agents that target tumor metabolism.[22][23]

References

The Molecular Underpinnings of Perhexiline Toxicity: An In-depth Technical Guide from Early Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline, a piperidine derivative, was introduced in the 1970s as a prophylactic anti-anginal agent. Its efficacy in reducing the frequency of angina attacks was well-documented. However, its clinical use was soon marred by reports of severe adverse effects, primarily hepatotoxicity and peripheral neuropathy, which led to its withdrawal from many markets.[1][2][3] Early research into these toxicities laid the groundwork for our current understanding of pharmacogenetics and idiosyncratic drug reactions. This technical guide provides an in-depth exploration of the molecular basis of this compound toxicity as elucidated by early research, with a focus on its core mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the key pathways involved.

The primary mechanisms of this compound toxicity that were uncovered by early investigations and are discussed herein are:

  • Inhibition of Carnitine Palmitoyltransferase (CPT): A key enzyme in mitochondrial fatty acid oxidation.

  • Polymorphic Metabolism by Cytochrome P450 2D6 (CYP2D6): Leading to drug accumulation in a subset of the population.

  • Induction of Phospholipidosis: A lysosomal storage disorder affecting various cell types.

These interconnected mechanisms provide a compelling case study in the complexities of drug action and metabolism, and the importance of understanding a drug's molecular interactions to predict and mitigate its toxic potential.

I. Inhibition of Carnitine Palmitoyltransferase and Altered Cellular Metabolism

A pivotal discovery in understanding both the therapeutic and toxic effects of this compound was its potent inhibition of carnitine palmitoyltransferase (CPT).[4] CPT is a critical enzyme system for long-chain fatty acid metabolism, facilitating their transport into the mitochondria for β-oxidation. The CPT system has two main components: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane.

Early studies demonstrated that this compound inhibits CPT1, leading to a metabolic shift in the myocardium from fatty acid utilization to glucose and lactate oxidation.[4][5] This was proposed as the basis for its anti-anginal effect, as glucose oxidation requires less oxygen than fatty acid oxidation for the same amount of ATP produced. However, this profound alteration of cellular metabolism is also a cornerstone of its toxicity.

Quantitative Data on CPT Inhibition

The inhibitory potency of this compound on CPT1 was quantified in early in vitro studies using isolated rat heart and liver mitochondria.

ParameterValue (Cardiac CPT-1)Value (Hepatic CPT-1)Reference
IC50 77 µmol/L148 µmol/L[4]
Inhibition type vs. Palmitoyl-CoA CompetitiveCompetitive[4]
Inhibition type vs. Carnitine Non-competitiveNon-competitive[4]

IC50: The half-maximal inhibitory concentration.

Experimental Protocol: CPT1 Activity Assay (Based on early research principles)

The following provides a descriptive summary of the type of methodology used in early studies to determine CPT1 inhibition. Specific buffer compositions and reagent concentrations would have been detailed in the original publications.

Objective: To determine the inhibitory effect of this compound on CPT1 activity in isolated mitochondria.

Materials:

  • Isolated rat heart or liver mitochondria

  • [¹⁴C]Carnitine

  • Palmitoyl-CoA

  • This compound maleate

  • Bovine serum albumin (BSA)

  • Reaction buffer (containing components like MOPS, KCl, and EDTA)

  • Scintillation fluid and counter

Methodology:

  • Mitochondrial Isolation: Mitochondria were isolated from fresh rat heart or liver tissue by differential centrifugation. The tissue was homogenized in a buffered sucrose solution and centrifuged at low speed to remove cellular debris. The supernatant was then centrifuged at a higher speed to pellet the mitochondria, which were subsequently washed and resuspended in a suitable buffer.

  • CPT1 Assay: The assay measured the rate of formation of [¹⁴C]palmitoylcarnitine from [¹⁴C]carnitine and palmitoyl-CoA.

    • Isolated mitochondria were pre-incubated with varying concentrations of this compound or a vehicle control in the reaction buffer.

    • The reaction was initiated by the addition of [¹⁴C]carnitine and palmitoyl-CoA.

    • The incubation was carried out for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction was stopped, typically by the addition of an acid.

    • The [¹⁴C]palmitoylcarnitine product was extracted using an organic solvent (e.g., butanol).

    • The radioactivity in the organic phase was measured using a liquid scintillation counter.

  • Data Analysis: The rate of CPT1 activity was calculated based on the amount of radiolabeled product formed over time. The IC50 value for this compound was determined by plotting the percentage of inhibition against the logarithm of the this compound concentration. Kinetic parameters (competitive vs. non-competitive inhibition) were determined by performing the assay with varying substrate concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[4]

Visualizing the Impact of CPT Inhibition

CPT_Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_membranes Long-chain fatty acid Long-chain fatty acid Fatty Acyl-CoA Fatty Acyl-CoA Long-chain fatty acid->Fatty Acyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Fatty Acyl-CoA->CPT1 Carnitine Carnitine Carnitine->CPT1 Acylcarnitine Acylcarnitine CPT2 CPT2 Acylcarnitine->CPT2 Fatty Acyl-CoA_mito Fatty Acyl-CoA beta_oxidation β-oxidation Fatty Acyl-CoA_mito->beta_oxidation CPT1->Acylcarnitine CPT2->Fatty Acyl-CoA_mito This compound This compound This compound->CPT1 Inhibits Perhexiline_Metabolism cluster_em Extensive Metabolizer (EM) cluster_pm Poor Metabolizer (PM) This compound This compound (active, lipophilic) Metabolite Monohydroxythis compound (less active, more polar) Excretion Renal Excretion CYP2D6_EM CYP2D6 (Normal function) Metabolite_EM Metabolite CYP2D6_EM->Metabolite_EM Perhexiline_EM This compound Perhexiline_EM->CYP2D6_EM Therapeutic Therapeutic Effect Perhexiline_EM->Therapeutic Excretion_EM Excretion Metabolite_EM->Excretion_EM CYP2D6_PM CYP2D6 (Deficient) Metabolite_PM Metabolite CYP2D6_PM->Metabolite_PM Greatly reduced Perhexiline_PM This compound Perhexiline_PM->CYP2D6_PM Accumulation This compound Accumulation Perhexiline_PM->Accumulation Excretion_PM Excretion Metabolite_PM->Excretion_PM Toxicity Toxicity (Hepatotoxicity, Neurotoxicity) Accumulation->Toxicity Phospholipidosis This compound This compound (Cationic Amphiphilic Drug) Lysosome Lysosome (Acidic pH) This compound->Lysosome Enters and is protonated Phospholipase Lysosomal Phospholipases This compound->Phospholipase Inhibits Lysosome->Phospholipase contains Phospholipids Phospholipids Phospholipids->Lysosome Cellular turnover LamellarBody Lamellar Body (Phospholipid Accumulation) Phospholipids->LamellarBody Accumulates as Phospholipase->Phospholipids Degrades CellularToxicity Cellular Toxicity (e.g., in Schwann cells, Hepatocytes) LamellarBody->CellularToxicity

References

Unraveling the Tightrope: Initial Investigations into Perhexiline's Narrow Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline, a piperidine derivative, emerged in the 1970s as a novel antianginal agent, offering a new therapeutic avenue for patients with coronary artery disease.[1] Early clinical investigations lauded its efficacy in reducing the frequency of angina attacks and improving exercise tolerance. However, this initial optimism was soon tempered by the emergence of a significant and unpredictable risk of severe adverse effects, primarily hepatotoxicity and peripheral neuropathy.[2][3] These initial studies were pivotal in characterizing this compound's narrow therapeutic index, a defining feature that has shaped its clinical use ever since. This technical guide delves into the core of these initial investigations, presenting the quantitative data, experimental protocols, and the nascent understanding of the drug's pharmacology that highlighted the fine line between therapeutic benefit and toxicity.

Quantitative Data from Early Clinical Investigations

The initial clinical trials of this compound for angina pectoris were instrumental in defining the therapeutic and toxic plasma concentration ranges. A consistent finding across these early studies was the substantial inter-individual variability in plasma this compound concentrations at standard doses, a key factor contributing to its narrow therapeutic window.[3][4]

Parameter Value Source
Therapeutic Plasma Concentration Range 150 - 600 ng/mL (or µg/L)[2][4][5][6]
Toxic Plasma Concentration Range > 600 ng/mL (or µg/L)[3][5][7]
Initial Daily Dosing Range in Clinical Trials 100 - 400 mg[3][8]
Incidence of Adverse Effects (Overall) Approximately 65%[9]
Severe Adverse Effects Leading to Discontinuation Approximately 7-8%[9]
Plasma Concentration (ng/mL) Associated Clinical Outcome Source
< 150Sub-therapeutic, often insufficient antianginal effect.[4]
150 - 600Optimal therapeutic window for most patients, demonstrating antianginal efficacy with minimized risk of toxicity.[2][4][5][6]
> 600Increased incidence of minor side effects (e.g., dizziness, nausea).[5][7]
> 720Significantly increased risk of serious toxicity, including hepatotoxicity and peripheral neuropathy.[3]
720 - 2680Plasma concentrations observed in patients who developed hepatitis or neurotoxicity.[3]

Experimental Protocols

The establishment of a narrow therapeutic index for this compound necessitated the development of robust methods for therapeutic drug monitoring. Early investigations relied on pioneering analytical techniques and structured clinical monitoring to navigate the drug's challenging pharmacokinetic profile.

Measurement of this compound in Serum by Gas-Liquid Chromatography (circa 1980)

An early and crucial analytical method for quantifying this compound in patient serum was gas-liquid chromatography (GLC). The following protocol is based on the method described by Cooper and Turnell in 1980.[10]

1. Sample Preparation:

  • To 1 mL of serum in a glass-stoppered tube, add 100 µL of an internal standard solution (e.g., a structurally similar compound not co-administered).
  • Add 200 µL of 2M sodium hydroxide to alkalinize the sample.
  • Add 5 mL of diethyl ether and vortex mix for 1 minute.
  • Centrifuge at 2000 rpm for 5 minutes to separate the phases.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the ether to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 50 µL of ethyl acetate.

2. Gas Chromatography:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID).
  • Column: A glass column (e.g., 2m x 2mm i.d.) packed with a stationary phase suitable for amine analysis (e.g., 3% SP-2250 on Supelcoport 100/120 mesh).
  • Carrier Gas: Nitrogen at a flow rate of 30 mL/min.
  • Temperatures:
  • Injector: 250°C
  • Column: 230°C
  • Detector: 250°C
  • Injection Volume: 1-2 µL of the reconstituted extract.

3. Quantification:

  • The concentration of this compound in the serum sample is determined by comparing the peak height (or area) ratio of this compound to the internal standard with a standard curve prepared from serum samples with known this compound concentrations.

Patient Monitoring in Early Clinical Trials

Initial clinical investigations incorporated stringent patient monitoring protocols to mitigate the risks associated with this compound's toxicity. These protocols typically included:

  • Baseline Assessments: Prior to initiating therapy, patients underwent a comprehensive medical history, physical examination (including neurological assessment), electrocardiogram (ECG), and laboratory tests including a complete blood count and liver function tests (serum transaminases, alkaline phosphatase, and bilirubin).[5][9]

  • Regular Follow-up: Patients were typically reviewed at monthly intervals.[9]

  • Liver Function Monitoring: Liver function tests were repeated regularly, often monthly, to detect early signs of hepatotoxicity.[9]

  • Neurological Assessment: Patients were monitored for symptoms of peripheral neuropathy, such as paresthesia, weakness, or changes in sensation. Electromyography was used in some studies to investigate nerve conduction.

  • Plasma Concentration Monitoring: As analytical methods became available, regular monitoring of plasma this compound concentrations was introduced to guide dosage adjustments and maintain levels within the therapeutic range.[6]

  • Dose Titration: The daily dose of this compound was individually titrated based on clinical response (reduction in angina frequency) and the emergence of any side effects. The aim was to use the minimum effective dose.

Signaling Pathways and Logical Relationships (Early Hypotheses)

The precise molecular mechanisms of this compound's action and toxicity were not fully elucidated during the initial investigation period. However, early researchers formulated hypotheses based on clinical and preclinical observations.

Hypothesized Therapeutic Mechanism of Action

The prevailing hypothesis for this compound's antianginal effect in the 1970s and early 1980s centered on its ability to modulate myocardial metabolism. It was proposed that this compound shifted the heart's energy substrate preference from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation.[2][3] This "oxygen-sparing" effect was thought to be particularly beneficial in the ischemic myocardium.

Perhexiline_Therapeutic_Mechanism_Early_Hypothesis This compound This compound Myocardium Ischemic Myocardium This compound->Myocardium FattyAcidOxidation Fatty Acid Oxidation This compound->FattyAcidOxidation Inhibits GlucoseOxidation Glucose Oxidation This compound->GlucoseOxidation Promotes Myocardium->FattyAcidOxidation Predominant Energy Source Myocardium->GlucoseOxidation OxygenConsumption Myocardial Oxygen Consumption FattyAcidOxidation->OxygenConsumption High GlucoseOxidation->OxygenConsumption Lower ATPYield ATP Yield per unit of Oxygen GlucoseOxidation->ATPYield Increases Angina Angina Pectoris ATPYield->Angina Reduces

Caption: Early hypothesized mechanism of this compound's antianginal effect.

Relationship between Pharmacokinetics and Toxicity

The initial investigations quickly established a clear link between the accumulation of this compound in the plasma and the onset of toxicity. The significant variability in how individuals metabolized the drug was recognized as the central challenge in its safe administration.

Perhexiline_PK_Toxicity_Relationship cluster_0 Patient Population cluster_1 Individual Metabolism cluster_2 Plasma Concentration cluster_3 Clinical Outcome Standard_Dose Standard this compound Dose Extensive_Metabolizer Extensive Metabolizer Standard_Dose->Extensive_Metabolizer Poor_Metabolizer Poor Metabolizer Standard_Dose->Poor_Metabolizer Therapeutic_Level Therapeutic Plasma Level (150-600 ng/mL) Extensive_Metabolizer->Therapeutic_Level Toxic_Level Toxic Plasma Level (>600 ng/mL) Poor_Metabolizer->Toxic_Level Efficacy Antianginal Efficacy Therapeutic_Level->Efficacy Toxicity Hepatotoxicity & Neurotoxicity Toxic_Level->Toxicity

Caption: Early understanding of the link between metabolism and toxicity.

Experimental Workflow for Therapeutic Monitoring

The recognition of this compound's narrow therapeutic index led to the development of a structured workflow for its clinical use, emphasizing the importance of monitoring plasma concentrations to guide therapy.

Perhexiline_TDM_Workflow start Initiate this compound Therapy (e.g., 100 mg/day) measure Measure Plasma Concentration (e.g., after 1 week) start->measure sub_therapeutic < 150 ng/mL measure->sub_therapeutic Sub-therapeutic therapeutic 150 - 600 ng/mL measure->therapeutic Therapeutic toxic > 600 ng/mL measure->toxic Toxic increase_dose Increase Dose sub_therapeutic->increase_dose maintain_dose Maintain Dose therapeutic->maintain_dose decrease_dose Decrease Dose or Discontinue toxic->decrease_dose monitor Continue Monitoring increase_dose->monitor maintain_dose->monitor decrease_dose->monitor monitor->measure

Caption: Early clinical workflow for this compound therapeutic drug monitoring.

Conclusion

The initial investigations into this compound during the 1970s and early 1980s serve as a classic case study in the importance of pharmacokinetics and therapeutic drug monitoring in drug development and clinical practice. While the drug demonstrated clear efficacy in treating angina pectoris, its narrow therapeutic index and the severe consequences of exceeding the therapeutic window presented significant challenges. The early recognition of wide inter-individual variability in metabolism, though not fully understood at the molecular level at the time, paved the way for the development of individualized dosing strategies guided by plasma concentration monitoring. This foundational work not only defined the cautious clinical use of this compound but also underscored a critical principle in pharmacology: the imperative to understand and manage the pharmacokinetic variability that can profoundly impact a drug's safety and efficacy.

References

An In-depth Technical Guide to the Effects of Perhexiline on Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heart failure (HF) remains a significant global health challenge, characterized by the heart's inability to pump blood effectively to meet the body's metabolic demands. A key pathophysiological feature of the failing heart is a derangement in myocardial energy metabolism, with a shift away from efficient glucose oxidation towards less oxygen-efficient fatty acid oxidation. Perhexiline, a metabolic modulator, has emerged as a promising therapeutic agent in this context. By inhibiting carnitine palmitoyltransferase-1 (CPT-1), this compound orchestrates a metabolic switch back to glucose utilization, thereby enhancing myocardial efficiency and improving clinical outcomes in patients with heart failure. This technical guide provides a comprehensive overview of the core effects of this compound on heart failure, detailing its mechanism of action, summarizing key quantitative data from clinical and preclinical studies, and outlining the experimental protocols used to elucidate its therapeutic benefits.

Mechanism of Action: A Metabolic Shift in the Failing Myocardium

The primary mechanism of action of this compound in heart failure is the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a mitochondrial enzyme crucial for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] In the failing heart, an over-reliance on fatty acid oxidation contributes to reduced cardiac efficiency, as this process consumes more oxygen per unit of ATP produced compared to glucose oxidation.

By inhibiting CPT-1, this compound effectively reduces the uptake and oxidation of fatty acids by cardiomyocytes.[3][4] This inhibition triggers a metabolic reprogramming, often referred to as a "Randle cycle" shift, causing the heart to increase its utilization of glucose and lactate for energy production.[2] This switch to more oxygen-efficient substrates leads to an improvement in myocardial energetics, ultimately enhancing cardiac function and alleviating symptoms of heart failure.[5]

dot

Caption: this compound's mechanism of action on myocardial metabolism.

Quantitative Data on this compound's Efficacy

Clinical and preclinical studies have consistently demonstrated the beneficial effects of this compound in heart failure. The following tables summarize key quantitative findings from these investigations.

Table 1: Effects of this compound on Cardiac Function and Exercise Capacity
ParameterBaselinePost-Treatment (this compound)Post-Treatment (Placebo)p-valueReference(s)
Left Ventricular Ejection Fraction (%) 24 ± 134 ± 2Unchanged<0.001[5][6]
Peak Exercise Oxygen Consumption (VO2max) (mL·kg⁻¹·min⁻¹) 16.1 ± 0.618.8 ± 1.1Unchanged<0.001[5][6]
LV End-Systolic Volume Reduction (%) -20Unchanged<0.001[6]
Long-Axis Systolic Function Increase (%) -24Unchanged-[6]
Resting Regional Myocardial Function Increase (%) -15--[5][7]
Peak Dobutamine Stress Regional Myocardial Function Increase (%) -24--[5][7]
Table 2: Effects of this compound on Symptomatic Improvement and Myocardial Energetics
ParameterBaselinePost-Treatment (this compound)Post-Treatment (Placebo)p-valueReference(s)
Minnesota Living with Heart Failure Questionnaire (MLHFQ) Score 45 ± 534 ± 5Unchanged0.04[5][6]
New York Heart Association (NYHA) Class Improvement (%) -21No change0.02[5]
Myocardial Phosphocreatine/ATP Ratio 1.16 ± 0.391.51 ± 0.511.34 ± 0.31<0.001[8][9]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's effects on heart failure.

Randomized, Double-Blind, Placebo-Controlled Clinical Trial
  • Study Design: A double-blind, randomized, placebo-controlled study is conducted to assess the efficacy and safety of this compound in patients with chronic heart failure.[5]

  • Inclusion Criteria: Patients with a left ventricular ejection fraction (LVEF) of less than 40%, optimally medicated for CHF, and exhibiting New York Heart Association (NYHA) class II or III symptoms are enrolled.[6][10] In studies focusing on heart failure with preserved ejection fraction (HFpEF), an LVEF of ≥ 50% is required.[11][12]

  • Exclusion Criteria: Common exclusion criteria include a body mass index (BMI) > 35, significant lung disease, reversible myocardial ischemia, impaired hepatic function, and known hypersensitivity to this compound.[10][11] Patients with CYP2D6 poor metabolizer status may also be excluded.[13]

  • Intervention: Patients are randomized to receive either this compound or a matching placebo. The initial dose of this compound is typically 100 mg twice daily.[5]

  • Dose Titration: Blood samples are collected at 1, 4, and 8 weeks to monitor serum this compound levels. Dose adjustments are made by an unblinded physician to maintain therapeutic and non-toxic plasma concentrations.[5]

  • Primary Endpoints: The primary endpoint is often the change in peak exercise oxygen consumption (VO2max).[5]

  • Secondary Endpoints: Secondary endpoints include changes in LVEF, quality of life as measured by the Minnesota Living with Heart Failure Questionnaire (MLHFQ), and changes in NYHA functional class.[5][8]

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (LVEF, VO2max, MLHFQ, NYHA) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Perhexiline_Group This compound Treatment (Dose Titration) Randomization->Perhexiline_Group Placebo_Group Placebo Treatment Randomization->Placebo_Group Follow_up Follow-up Assessments (e.g., 8 weeks) Perhexiline_Group->Follow_up Placebo_Group->Follow_up Data_Analysis Data Analysis (Comparison of Endpoints) Follow_up->Data_Analysis

Caption: Experimental workflow for the Langendorff isolated heart model.

Conclusion

This compound represents a targeted therapeutic strategy for heart failure that addresses the fundamental issue of myocardial energy inefficiency. By inhibiting CPT-1 and promoting a shift towards glucose metabolism, this compound improves cardiac function, exercise capacity, and patient-reported outcomes. The robust body of evidence from well-designed clinical trials and preclinical studies, utilizing sophisticated methodologies such as stress echocardiography and ³¹P MRS, supports its role as a valuable agent in the management of heart failure. Further research and development in the field of metabolic modulators hold significant promise for advancing the treatment of this complex and debilitating condition.

References

The Foundational Role of CYP2D6 in Perhexiline Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline, a prophylactic antianginal agent, has demonstrated significant efficacy in patients with refractory angina. However, its clinical application has been historically challenged by a narrow therapeutic index and the risk of severe adverse effects, including hepatotoxicity and peripheral neuropathy.[1][2] Foundational research has unequivocally established that the polymorphic cytochrome P450 enzyme, CYP2D6, is the primary determinant of this compound clearance, leading to substantial interindividual variability in drug exposure and response.[3][4] This technical guide provides an in-depth overview of the core studies that have elucidated the critical role of CYP2D6 in this compound metabolism, offering a comprehensive resource for researchers, scientists, and drug development professionals.

This compound Metabolism: The Central Role of CYP2D6

The primary metabolic pathway for this compound is hydroxylation, catalyzed almost exclusively by CYP2D6.[5] This process leads to the formation of two main monohydroxylated metabolites: cis-hydroxythis compound and trans-hydroxythis compound.[3] The formation of cis-hydroxythis compound is the major route of elimination in humans.[3][6] The significant contribution of CYP2D6 to this compound clearance underscores the profound impact of genetic polymorphisms in the CYP2D6 gene on the drug's pharmacokinetics and safety profile.[3][7]

Individuals can be classified into different CYP2D6 metabolizer phenotypes based on their genetic makeup:

  • Poor Metabolizers (PMs): Lacking functional CYP2D6 enzymes, these individuals exhibit significantly reduced this compound clearance, leading to higher plasma concentrations and an increased risk of toxicity.[1][8]

  • Intermediate Metabolizers (IMs): With one reduced-function and one non-functional allele, or two reduced-function alleles, IMs have impaired this compound metabolism compared to extensive metabolizers.[9]

  • Extensive Metabolizers (EMs): Possessing at least one and typically two functional CYP2D6 alleles, EMs metabolize this compound at a "normal" rate.[8][9]

  • Ultrarapid Metabolizers (UMs): Carrying multiple copies of functional CYP2D6 alleles, UMs metabolize this compound very rapidly, which may lead to sub-therapeutic plasma concentrations at standard doses.[8]

The stereoselective nature of this compound metabolism further complicates its pharmacokinetics. This compound is administered as a racemic mixture of (+)- and (-)-enantiomers. CYP2D6 exhibits stereoselectivity, preferentially metabolizing the (-)-enantiomer to cis-hydroxythis compound.[6] This results in different pharmacokinetic profiles for the two enantiomers, particularly in extensive metabolizers.[10][11]

Quantitative Analysis of this compound Metabolism by CYP2D6

The following tables summarize key quantitative data from foundational studies on this compound metabolism, providing a comparative overview of enzyme kinetics and pharmacokinetic parameters across different CYP2D6 metabolizer phenotypes.

Table 1: In Vitro Enzyme Kinetics of this compound Monohydroxylation in Human Liver Microsomes [5]

CYP2D6 PhenotypeApparent Km (μM)Vmax (pmol/min/mg protein)In Vitro Intrinsic Clearance (Vmax/Km) (μL/min/mg protein)
Extensive Metabolizers (EM)3.3 ± 1.59.1 ± 3.12.9 ± 0.5
Poor Metabolizers (PM)124 ± 1411.4 ± 0.60.026

Table 2: In Vitro Intrinsic Clearance of this compound Enantiomers in Human Liver Microsomes [9]

CYP2D6 Phenotype(+)-Perhexiline Clearance (μL/min/mg)(-)-Perhexiline Clearance (μL/min/mg)
Extensive Metabolizers (EM)1376 ± 3302475 ± 321
Intermediate Metabolizers (IM)230 ± 225482 ± 437
Poor Metabolizers (PM)63.4 ± 1.654.6 ± 1.2

Table 3: Steady-State Pharmacokinetics of this compound Enantiomers in Patients [10][12]

ParameterCYP2D6 Extensive Metabolizers (EMs)CYP2D6 Poor Metabolizers (PMs)
Apparent Oral Clearance of (+)-Perhexiline184.1 L/day (median)10.6 L/day (median)
Apparent Oral Clearance of (-)-Perhexiline272.0 L/day (median)24.2 L/day (median)
Required Dose of rac-Perhexiline69 μg/kg/h (median)4.2 μg/kg/h (median)
(+)-/(-)-Perhexiline Plasma Concentration Ratio1.41 (median)2.29 (median)

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline the core experimental protocols used to investigate this compound metabolism by CYP2D6.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This experimental approach is fundamental for characterizing the enzymatic kinetics of drug metabolism.

Objective: To determine the Km, Vmax, and intrinsic clearance of this compound hydroxylation and to identify the P450 isoforms involved.

Methodology:

  • Microsome Preparation: Human liver microsomes are prepared from donor livers characterized for their CYP2D6 genotype and phenotype.

  • Incubation:

    • A typical incubation mixture contains human liver microsomes (e.g., 0.1-0.5 mg/mL protein), racemic this compound or individual enantiomers at various concentrations (e.g., 1-200 µM), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

    • To identify the specific CYP isoforms involved, selective chemical inhibitors (e.g., quinidine for CYP2D6) or monoclonal antibodies against specific CYPs are pre-incubated with the microsomes before the addition of this compound.[5][9]

    • Incubations are typically carried out in a shaking water bath at 37°C for a specified time (e.g., 10-60 minutes) and terminated by adding a quenching solvent like ice-cold acetonitrile.

  • Sample Analysis:

    • The formation of hydroxythis compound metabolites is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after pre-column derivatization, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][13][14][15][16]

  • Data Analysis:

    • Enzyme kinetic parameters (Km and Vmax) are determined by fitting the metabolite formation rates versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.

In Vitro Metabolism using Recombinant Human CYP Enzymes

This method allows for the precise determination of the contribution of a single CYP isoform to the metabolism of a drug.

Objective: To confirm the specific role of CYP2D6 and other CYP isoforms in this compound hydroxylation.

Methodology:

  • Enzyme Source: Commercially available recombinant human CYP enzymes (e.g., CYP2D6, CYP2B6, CYP3A4) expressed in a heterologous system (e.g., baculovirus-infected insect cells) are used.[9]

  • Incubation:

    • The incubation mixture includes the recombinant CYP enzyme, cytochrome P450 reductase, cytochrome b5, phospholipids, the this compound enantiomer, and an NADPH-generating system in a buffer.

    • Incubations are performed at 37°C and terminated as described for HLM studies.

  • Sample Analysis and Data Analysis: The analytical and data analysis procedures are the same as for the HLM experiments.

In Vivo Phenotyping and Genotyping Studies in Patients

These clinical studies are essential for correlating genetic variations with the pharmacokinetic and pharmacodynamic responses to this compound in a real-world setting.

Objective: To investigate the influence of CYP2D6 genotype on this compound pharmacokinetics, dose requirements, and clinical outcomes.

Methodology:

  • Patient Recruitment: Patients receiving this compound for angina are enrolled in the study.[8][10][11]

  • Blood Sampling: Blood samples are collected from patients at steady-state to measure the plasma concentrations of this compound and its metabolites.[8][10]

  • Genotyping: Genomic DNA is extracted from a blood sample, and the CYP2D6 gene is analyzed to identify specific alleles associated with different metabolizer phenotypes (e.g., *3, *4, *5, *6 for PMs; *9, *10, *41 for IMs; and gene duplications for UMs).[1]

  • Phenotyping:

    • The metabolic ratio (MR) of cis-hydroxythis compound to this compound in plasma is calculated. An MR of less than 0.3 or 0.4 is often used to identify phenotypic poor metabolizers.[1][8]

    • Alternatively, a probe drug for CYP2D6, such as dextromethorphan, can be administered, and the urinary ratio of dextrorphan to dextromethorphan is measured.[8][17]

  • Pharmacokinetic Analysis:

    • Apparent oral clearance (CL/F) is calculated from the dose and steady-state plasma concentrations.

    • The pharmacokinetic parameters are then correlated with the CYP2D6 genotype and phenotype.[10][12]

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in this compound metabolism.

Perhexiline_Metabolism_Pathway cluster_racemic Racemic this compound cluster_cyp Metabolizing Enzymes cluster_metabolites Primary Metabolites (+)-Perhexiline (+)-Perhexiline CYP2D6 CYP2D6 (+)-Perhexiline->CYP2D6 High affinity CYP2B6 CYP2B6 (+)-Perhexiline->CYP2B6 Low affinity CYP3A4 CYP3A4 (+)-Perhexiline->CYP3A4 Low affinity (-)-Perhexiline (-)-Perhexiline (-)-Perhexiline->CYP2D6 High affinity (-)-Perhexiline->CYP2B6 Low affinity (-)-Perhexiline->CYP3A4 Low affinity cis-OH-(+)-Perhexiline cis-OH-(+)-Perhexiline CYP2D6->cis-OH-(+)-Perhexiline trans1-OH-(+)-Perhexiline trans1-OH-(+)-Perhexiline CYP2D6->trans1-OH-(+)-Perhexiline cis-OH-(-)-Perhexiline cis-OH-(-)-Perhexiline CYP2D6->cis-OH-(-)-Perhexiline trans1-OH-(-)-Perhexiline trans1-OH-(-)-Perhexiline CYP2B6->trans1-OH-(-)-Perhexiline trans2-OH-(-)-Perhexiline trans2-OH-(-)-Perhexiline CYP2B6->trans2-OH-(-)-Perhexiline trans-OH-(+)-Perhexiline trans1/2-OH-(+)-Perhexiline CYP2B6->trans-OH-(+)-Perhexiline CYP3A4->trans1-OH-(-)-Perhexiline CYP3A4->trans2-OH-(-)-Perhexiline CYP3A4->trans-OH-(+)-Perhexiline

Caption: this compound metabolic pathway highlighting the major role of CYP2D6.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HLM Human Liver Microsomes Incubation Incubation with this compound & NADPH HLM->Incubation rCYP Recombinant CYPs rCYP->Incubation Analysis LC-MS/MS or HPLC Analysis Incubation->Analysis Kinetics Enzyme Kinetics (Km, Vmax) Analysis->Kinetics Patients Patients on this compound Genotyping CYP2D6 Genotyping Patients->Genotyping Phenotyping Metabolic Ratio Measurement Patients->Phenotyping PK_Analysis Pharmacokinetic Analysis Genotyping->PK_Analysis Phenotyping->PK_Analysis Correlation Genotype-Phenotype Correlation PK_Analysis->Correlation

Caption: Workflow for in vitro and in vivo studies of this compound metabolism.

Genotype_Phenotype_Relationship cluster_genotype CYP2D6 Genotype cluster_phenotype Metabolizer Phenotype cluster_outcome Clinical Implications Zero_Alleles Zero Functional Alleles PM Poor Metabolizer (PM) Zero_Alleles->PM One_Allele One Functional Allele IM Intermediate Metabolizer (IM) One_Allele->IM Two_Alleles Two Functional Alleles EM Extensive Metabolizer (EM) Two_Alleles->EM Multiple_Alleles >2 Functional Alleles UM Ultrarapid Metabolizer (UM) Multiple_Alleles->UM High_Conc High this compound Concentration Increased Toxicity Risk PM->High_Conc Moderate_Conc Therapeutic Concentration Standard Dose IM->Moderate_Conc EM->Moderate_Conc Low_Conc Low this compound Concentration Risk of Inefficacy UM->Low_Conc

Caption: Relationship between CYP2D6 genotype, phenotype, and clinical outcomes.

Conclusion

The foundational studies of this compound metabolism have unequivocally demonstrated the central and critical role of CYP2D6. The polymorphic nature of this enzyme is the primary driver of the wide interindividual variability in this compound pharmacokinetics. A thorough understanding of the principles outlined in this technical guide is paramount for the safe and effective use of this compound, as well as for the development of novel therapeutic strategies that account for pharmacogenetic variations. The integration of CYP2D6 genotyping into clinical practice holds the promise of personalized this compound therapy, thereby maximizing its therapeutic benefits while minimizing the risk of adverse events.

References

Early Research on Perhexiline for Hypertrophic Cardiomyopathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational early research into the use of perhexiline for the treatment of hypertrophic cardiomyopathy (HCM). It focuses on the core scientific principles, experimental methodologies, and key quantitative outcomes that have informed the modern understanding of this metabolic modulator's role in HCM.

Introduction and Rationale

Hypertrophic cardiomyopathy is the most common inherited cardiac disease, characterized by unexplained left ventricular hypertrophy. Pathogenetically, HCM is increasingly understood as a state of myocardial energy depletion. Sarcomeric mutations associated with HCM are believed to lead to inefficient ATP utilization by the cardiomyocyte, creating an energy deficit that may be a primary driver of the adverse remodeling and clinical symptoms of the disease.

This compound, a drug initially developed as an antianginal agent, has been repurposed for HCM based on its unique mechanism of action. It acts as a metabolic modulator, shifting the heart's energy metabolism away from fatty acid oxidation and towards the more oxygen-efficient pathway of glucose oxidation. This guide delves into the preclinical and pivotal early clinical studies that tested the hypothesis that by correcting the myocardial energy deficiency, this compound could improve cardiac function and exercise capacity in patients with HCM.

Mechanism of Action: The Metabolic Shift

This compound's primary therapeutic effect in the context of cardiac bioenergetics stems from its inhibition of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1), and to a lesser extent, CPT-2.[1][2] These enzymes are critical for the transport of long-chain fatty acids into the mitochondrial matrix, a rate-limiting step in fatty acid β-oxidation.

By inhibiting CPT-1, this compound reduces the heart's reliance on fatty acids as its primary fuel source. This forces a metabolic switch to the oxidation of carbohydrates (glucose and lactate). The key advantage of this shift is an improvement in myocardial oxygen efficiency; for every molecule of oxygen consumed, the oxidation of glucose yields more ATP than the oxidation of fatty acids.[1][2] In the energy-starved HCM heart, this improvement in ATP production per unit of oxygen can help to restore the balance between energy supply and demand, thereby alleviating some of the key pathophysiological consequences of the disease.

cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrial Matrix LCFA Long-Chain Fatty Acids (LCFA) CPT1 CPT-1 LCFA->CPT1 Transport Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Transport CPT2 CPT-2 CPT1->CPT2 FAO Fatty Acid β-Oxidation CPT2->FAO AcetylCoA_FAO Acetyl-CoA FAO->AcetylCoA_FAO TCA TCA Cycle AcetylCoA_FAO->TCA AcetylCoA_Gluc Acetyl-CoA PDH->AcetylCoA_Gluc AcetylCoA_Gluc->TCA ATP_Prod ATP Production TCA->ATP_Prod e- transport chain This compound This compound This compound->CPT1 Inhibits

This compound's mechanism of action in the cardiomyocyte.

Preclinical Evidence

Early investigation into this compound's potential for HCM was supported by studies in animal models. A notable study utilized a Mybpc3-targeted knock-in mouse model, which mimics a common human HCM mutation. This preclinical research provided the foundational evidence that this compound could favorably alter the disease phenotype.

Experimental Protocol: Murine HCM Model Study
  • Animal Model : Mybpc3-targeted knock-in (KI) mice, which carry a mutation analogous to a frequent cause of human HCM.

  • Treatment Regimen : Six mice were treated with this compound at a dose of 30 mg/kg body weight per day, administered via intraperitoneal (IP) injection for a duration of 6 weeks. A control group of littermates received a placebo (vehicle) injection.

  • Cardiac Function Assessment : Echocardiography was performed to assess cardiac parameters, including left ventricular (LV) wall thickness and LV mass.

  • Metabolomic Analysis : Following the treatment period, cardiac tissue was collected for non-targeted metabolic profiling. Hydrophilic and lipophilic metabolites were extracted and analyzed using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS).

Quantitative Data from Preclinical Study

The study demonstrated that this compound treatment led to a partial improvement in the hypertrophic phenotype in the mouse model.

ParameterPlacebo-Treated MiceThis compound-Treated MiceP-value
LV End-Diastolic Anterior Wall Thickness (Data not explicitly provided)Statistically significant reduction< 0.05
Calculated LV Mass (Data not explicitly provided)Statistically significant reduction< 0.01
LV Fractional Shortening (FS) (Data not explicitly provided)No statistically significant changeNS

Data adapted from a study on a Mybpc3 KI mouse model of HCM.

Early Clinical Research: The Abozguia et al. (2010) Trial

A pivotal early clinical study that established the therapeutic potential of this compound in a human population was a randomized, double-blind, placebo-controlled trial conducted by Abozguia and colleagues, published in Circulation in 2010. This study provided the first robust clinical evidence that targeting myocardial energetics could be a viable treatment strategy for symptomatic HCM patients.

Experimental Protocol: Randomized Controlled Trial
  • Study Population : 46 consecutive patients with symptomatic, non-obstructive HCM, defined by an exercise limitation of peak V̇O₂ <75% of the predicted value. The mean age of participants was 55 years.

  • Randomization and Blinding : Patients were randomized to receive either this compound 100 mg daily (n=24) or a matching placebo (n=22) in a double-blind fashion. The study duration was approximately 4.6 months.

  • Primary and Secondary Endpoints :

    • Primary Endpoint : Change in peak oxygen consumption (peak V̇O₂).

    • Secondary Endpoints :

      • Myocardial energetic status, assessed by the ratio of phosphocreatine to adenosine triphosphate (PCr/ATP) using ³¹P magnetic resonance spectroscopy.

      • Left ventricular diastolic filling, measured by the heart rate-normalized time to peak filling (nTTPF) at rest and during exercise, using radionuclide ventriculography.

      • Symptoms and quality of life.

      • Serum metabolites.

cluster_assessments Assessments P1 Patient Screening (Symptomatic, Non-obstructive HCM, Peak V̇O₂ <75% predicted) P2 Baseline Assessments P1->P2 Informed Consent P3 Randomization (n=46) P2->P3 A1 ³¹P-MRS (PCr/ATP) A2 Radionuclide Ventriculography (Diastolic Function) A3 CPET (Peak V̇O₂) A4 Symptom Scores (NYHA) P4a This compound Group (n=24) 100 mg/day P3->P4a 1:1 P4b Placebo Group (n=22) P3->P4b P5 Treatment Period (mean 4.6 months) P4a->P5 P4b->P5 P6 End-of-Study Assessments P5->P6 P7 Data Analysis (ANCOVA) P6->P7 cluster_consequences Downstream Effects N1 Sarcomere Gene Mutation (Primary Defect) N2 Inefficient Myocyte Contraction (Increased ATP Consumption) N1->N2 N3 Myocardial Energy Deficit (Reduced PCr/ATP Ratio) N2->N3 N4 Pathophysiological Consequences N3->N4 N7 Improved Myocardial Energetics C1 Diastolic Dysfunction C2 LV Hypertrophy C3 Reduced Exercise Capacity N5 This compound Intervention N6 Shift to Glucose Oxidation (Increased O₂ Efficiency) N5->N6 Mechanism of Action N6->N7 N8 Amelioration of Consequences N7->N8 N8->C1 N8->C2 N8->C3

References

A Historical Perspective on Perhexiline's Clinical Use and Withdrawal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perhexiline, a prophylactic antianginal agent developed in the 1970s, represents a compelling case study in the complexities of drug development, therapeutic efficacy, and pharmacogenetic-driven toxicity. Initially lauded for its unique metabolic mechanism of action in treating refractory angina pectoris, its widespread use was curtailed by severe hepatotoxicity and peripheral neuropathy. This technical guide provides a comprehensive historical perspective on the clinical journey of this compound, from its promising debut to its near-universal withdrawal and subsequent niche reintroduction. We delve into the detailed experimental protocols that unraveled its mechanism of action and toxicity, present key quantitative data from pivotal clinical and pharmacokinetic studies, and visualize the intricate signaling pathways and experimental workflows that defined its legacy. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering valuable lessons for the contemporary landscape of pharmaceutical innovation.

Introduction: The Rise and Fall of a Novel Antianginal Agent

This compound was first introduced in the 1970s as a novel treatment for angina pectoris.[1] Unlike other antianginal drugs of its time that primarily acted through hemodynamic modifications, this compound offered a unique metabolic approach.[2] It was found to be highly effective, particularly in patients with severe, refractory angina who had exhausted other treatment options.[3][4] Clinical trials demonstrated its ability to significantly reduce the frequency of angina attacks and improve exercise tolerance.[5][6][7]

However, the initial enthusiasm for this compound was soon tempered by reports of serious adverse effects, including severe liver damage (hepatotoxicity) and nerve damage (peripheral neuropathy).[8][9] These toxicities led to its withdrawal from most markets worldwide.[8] Subsequent research revealed that the root cause of these adverse effects lay in the drug's complex pharmacokinetics and its metabolism by the highly polymorphic cytochrome P450 enzyme, CYP2D6.[10][11] This discovery highlighted the critical role of pharmacogenetics in drug safety and paved the way for a more nuanced understanding of inter-individual variability in drug response.

In recent years, with the advent of therapeutic drug monitoring (TDM), this compound has seen a limited and carefully managed reintroduction in some countries for patients with intractable angina.[10][12] This revival underscores the potential of personalized medicine to salvage and safely utilize drugs that were once considered too toxic for general use.

Mechanism of Action: A Metabolic Shift in the Myocardium

This compound's primary therapeutic effect stems from its ability to modulate myocardial energy metabolism.[1][2] It acts as a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), a mitochondrial enzyme essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][12]

By inhibiting CPT-1, this compound forces a shift in the heart's primary energy source from fatty acids to glucose.[1][2] This metabolic switch is advantageous in ischemic conditions for two key reasons:

  • Increased Oxygen Efficiency: Glucose oxidation generates more ATP per molecule of oxygen consumed compared to fatty acid oxidation.[12] This "oxygen-sparing" effect enhances myocardial efficiency, allowing the heart to perform more work with a limited oxygen supply.[12]

  • Reduced Lactate Production: By promoting glucose oxidation, this compound can reduce the accumulation of lactate, a byproduct of anaerobic glycolysis that contributes to ischemic pain.

This unique mechanism of action provided significant relief for angina patients, as demonstrated in numerous clinical trials.

Signaling Pathway: CPT-1 Inhibition and Myocardial Metabolism

G cluster_0 Mitochondrial Membrane cluster_1 Cytosol CPT1 CPT-1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Translocation LCFA_CoA Long-Chain Fatty Acyl-CoA LCFA_CoA->CPT1 Carnitine_in Carnitine Carnitine_in->CPT1 CPT2 CPT-2 Acylcarnitine->CPT2 Beta_Oxidation β-Oxidation CPT2->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP (Increased Oxygen Efficiency) TCA_Cycle->ATP Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Acetyl_CoA This compound This compound This compound->CPT1 Inhibition G cluster_0 Preparation cluster_1 Incubation (37°C) cluster_2 Analysis cluster_3 Data Interpretation HLM_EM Human Liver Microsomes (Extensive Metabolizers) Incubation_EM Incubation with EM Microsomes HLM_EM->Incubation_EM HLM_PM Human Liver Microsomes (Poor Metabolizers) Incubation_PM Incubation with PM Microsomes HLM_PM->Incubation_PM Perhexiline_Stock This compound Stock Solution Perhexiline_Stock->Incubation_EM Perhexiline_Stock->Incubation_PM Cofactors NADPH Generating System Cofactors->Incubation_EM Cofactors->Incubation_PM Quenching Reaction Quenching (Acetonitrile) Incubation_EM->Quenching Incubation_PM->Quenching Centrifugation Centrifugation Quenching->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Kinetics Enzyme Kinetics (Km, Vmax) Analysis->Kinetics Clearance Intrinsic Clearance (Vmax/Km) Kinetics->Clearance G cluster_UPR UPR Sensors This compound This compound Accumulation (Poor Metabolizers) ER_Stress Endoplasmic Reticulum Stress (Unfolded Protein Response) This compound->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 p38 p38 MAPK Activation ER_Stress->p38 ATF4 ATF4 Activation PERK->ATF4 XBP1 XBP1 Splicing IRE1->XBP1 CHOP CHOP Upregulation ATF4->CHOP p38->CHOP Caspase Caspase 3/7 Activation CHOP->Caspase Apoptosis Hepatocyte Apoptosis Caspase->Apoptosis

References

Navigating the Narrow Therapeutic Window: An In-depth Technical Guide to the Pharmacokinetic Variability of Perhexiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Perhexiline, a prophylactic antianginal agent, presents a significant clinical challenge due to its narrow therapeutic index and high inter- and intra-individual pharmacokinetic variability.[1] This guide provides a comprehensive overview of the factors contributing to this variability, with a focus on its complex metabolism, the profound influence of genetic polymorphisms, and the critical role of therapeutic drug monitoring (TDM). Understanding these core principles is paramount for the safe and effective use of this compound in refractory angina pectoris, its primary indication.[2][3]

This compound Pharmacokinetics: A Summary of Key Parameters

The pharmacokinetic profile of this compound is characterized by significant variability, largely attributable to its metabolism.[1] Key parameters are summarized in the tables below, reflecting data from various studies.

ParameterValueReference
Absorption
BioavailabilityWell absorbed (>80%) from the gastrointestinal tract.[2][4][2][4]
Subject to stereospecific pre-systemic metabolism.[5][5]
Distribution
Protein BindingHighly protein bound (>90%).[4][4]
Volume of Distribution (V/F)Subgroup A: 1470 L[6]
Subgroup B: 260 L[6]
Interindividual variability in V/F: 111%[6]
Metabolism
Primary PathwayHydroxylation by Cytochrome P450 2D6 (CYP2D6).[1][4][7][1][4][7]
Other contributing enzymesCYP1A2, CYP2C19, and CYP3A4.[7] CYP2B6 and CYP3A4 contribute to a minor extent.[8][7][8]
MetabolitesPrincipal metabolites are monohydroxythis compound (cis- and trans-isomers) and dihydroxythis compound.[1][4][1][4]
Elimination
Half-life (t½)Variable and non-linear, ranging from 2 to 30 days.[4] In extensive metabolizers, it is 1 to 2 days, while in poor metabolizers, it can be up to 30-40 days.[9][4][9]
Clearance (CL/F)Subgroup A: 21.8 L/h[6]
Subgroup B: 2.06 L/h[6]
Interindividual variability in CL/F: 69.1% (Subgroup A) to 86.3% (Subgroup B)[6]
ExcretionNot more than 0.3% of unchanged this compound is excreted in the urine over five days.[5] Between 3% and 23% of the oral dose is excreted as cis- or trans-monohydroxy metabolites.[5][5]

Table 1: General Pharmacokinetic Parameters of this compound

ParameterValueReference
Peak Plasma Concentration (Cmax)
Unchanged this compound (after 300 mg oral dose)112 +/- 20 ng/ml[5]
cis-monohydroxythis compound (after 300 mg oral dose)473 +/- 43 ng/ml[5]
Time to Peak Plasma Concentration (Tmax)
Unchanged this compound6.5 +/- 2.0 h[5]
cis-monohydroxythis compound7.5 +/- 2.0 h[5]
Plasma Elimination Half-life (t½)
Unchanged this compound12.4 +/- 6.1 h (range 7-23 h)[5]
cis-monohydroxythis compound19.9 +/- 7.7 h (range 10-29 h)[5]

Table 2: Pharmacokinetic Parameters from a Single-Dose Study

The Central Role of CYP2D6 in this compound Metabolism and Variability

The primary driver of this compound's pharmacokinetic variability is its metabolism, which is predominantly catalyzed by the highly polymorphic enzyme, Cytochrome P450 2D6 (CYP2D6).[1][4][7] This enzyme is responsible for the hydroxylation of this compound to its main metabolites, cis- and trans-hydroxythis compound.[1]

Genetic Polymorphisms of CYP2D6

Genetic variations in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes.[10][11]

  • Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a significant reduction or absence of CYP2D6 enzyme activity.[11][12] This results in markedly decreased clearance and a prolonged half-life of this compound, increasing the risk of drug accumulation and toxicity.[1][13] Approximately 8% of Caucasians are PMs.[10]

  • Intermediate Metabolizers (IMs): Have one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity compared to extensive metabolizers.[12][14]

  • Extensive (Normal) Metabolizers (EMs): Possess two functional alleles, representing the "normal" enzyme activity.[12]

  • Ultrarapid Metabolizers (UMs): Carry multiple copies of the functional CYP2D6 gene, leading to increased enzyme activity and faster drug clearance.[11][12] This can result in sub-therapeutic plasma concentrations at standard doses.

The frequency of these alleles varies significantly across different ethnic populations.[15]

Impact of CYP2D6 Phenotype on this compound Pharmacokinetics

The CYP2D6 phenotype has a profound impact on this compound plasma concentrations and, consequently, on both efficacy and toxicity.

CYP2D6 PhenotypeThis compound Plasma Concentrationcis-OH-perhexiline/perhexiline RatioReference
One functional gene 0.73 (0.21–1.00) mg/L2.85 (0.35–6.10)[16][17]
Two or more functional genes 0.36 (0.04–0.69) mg/L6.51 (1.84–11.67)[16][17]

Table 3: Influence of CYP2D6 Genotype on this compound and Metabolite Concentrations

Patients with only one functional CYP2D6 gene have a diminished capacity for this compound metabolism.[18] The plasma cis-OH-perhexiline/perhexiline ratio can be a useful indicator of CYP2D6 metabolic capacity.[16] Ratios below 0.3 are indicative of a CYP2D6 poor metabolizer phenotype.[16]

Perhexiline_Metabolism cluster_0 This compound Metabolism Pathway This compound This compound cis_OH cis-Hydroxythis compound (Major Metabolite) This compound->cis_OH CYP2D6 (Major) trans_OH trans-Hydroxythis compound (Minor Metabolite) This compound->trans_OH CYP2D6, CYP2B6, CYP3A4 di_OH Dihydroxythis compound cis_OH->di_OH Further Metabolism Excretion Excretion cis_OH->Excretion trans_OH->di_OH Further Metabolism trans_OH->Excretion di_OH->Excretion

Caption: Metabolic pathway of this compound.

Therapeutic Drug Monitoring (TDM): A Cornerstone of Safe this compound Use

Given the substantial pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential for the safe and effective use of this compound.[2][19][20] Regular monitoring of plasma concentrations allows for dose individualization to maintain levels within the therapeutic range and minimize the risk of toxicity.[21]

Therapeutic and Toxic Concentrations
Concentration RangeClinical ImplicationReference
0.15 - 0.60 mg/L (mcg/mL) Therapeutic Range[2][22][23][24]
> 0.6 mg/L Increased risk of toxicity (nausea, dizziness, hepatotoxicity, peripheral neuropathy)[1][23]
720 - 2680 ng/mL (0.72 - 2.68 mg/L) Associated with hepatitis or neurotoxicity[21]

Table 4: Therapeutic and Toxic Plasma Concentrations of this compound

TDM Protocols and Recommendations
  • Initiation of Therapy: A baseline plasma level should be measured 72-96 hours after starting treatment.[25]

  • Dose Adjustments: Dosage should not be increased unless plasma concentrations are sub-therapeutic and at least two to four weeks have elapsed since initiation or the last dose increase.[2]

  • Steady State: It may take two to four weeks to reach steady-state blood levels, and even longer in poor metabolizers.[2] For long-term treatment, a level is recommended 14 days after starting therapy.[25]

  • Monitoring Frequency: Patients should be regularly examined (at least monthly) for signs of toxicity, and liver function tests should be performed before and during treatment.[2][3]

  • Sample Timing: Trough concentrations, just before the next dose, should be measured.[26]

TDM_Workflow cluster_1 This compound Therapeutic Drug Monitoring Workflow Start Initiate this compound Therapy (e.g., 100 mg/day) Measure1 Measure Plasma Concentration (72-96 hours) Start->Measure1 Check1 Concentration > 0.6 mg/L or signs of toxicity? Measure1->Check1 ReduceDose Reduce Dose Check1->ReduceDose Yes Continue Continue and Re-evaluate (at 14 days) Check1->Continue No Measure2 Repeat Measurement (72 hours later) ReduceDose->Measure2 Check2 Concentration < 0.6 mg/L? Measure2->Check2 Check2->ReduceDose No Check2->Continue Yes SteadyState Measure at Steady State (14 days) Continue->SteadyState Check3 Concentration within 0.15-0.6 mg/L? SteadyState->Check3 AdjustDose Adjust Dose Accordingly Check3->AdjustDose No Maintain Maintain Dose and Monitor Regularly Check3->Maintain Yes AdjustDose->SteadyState

Caption: Workflow for this compound TDM.

Experimental Protocols: Genotyping and Analytical Methods

CYP2D6 Genotyping

CYP2D6 genotyping can predict a patient's metabolizer status before initiating therapy, allowing for more appropriate initial dosing and reducing the risk of toxicity.[19]

  • Methodology: A common method involves polymerase chain reaction (PCR) to amplify specific regions of the CYP2D6 gene from the patient's blood sample. This is followed by techniques such as restriction fragment length polymorphism (RFLP) analysis or direct DNA sequencing to identify specific alleles associated with different metabolizer phenotypes.[19] Alleles such as *3, *4, *5, and *6 are associated with a poor metabolizer phenotype.[19]

Analytical Methods for this compound Quantification

Accurate measurement of this compound and its metabolites in plasma is crucial for TDM. Several analytical methods have been developed.

  • High-Performance Liquid Chromatography (HPLC):

    • With Pre-column Derivatization: This method involves a simple extraction procedure, followed by derivatization with trans-4-nitrocinnamoyl chloride. The derivatized products are then separated on a phenyl reversed-phase column and monitored at 340 nm. The limits of detection are 0.03 mg/L for this compound and 0.02 mg/L for its hydroxy metabolite.[27]

  • Gas-Liquid Chromatography (GLC):

    • This rapid method uses a single extraction step with no derivatization required. It is linear over the range of 0.4-4.0 mg/L, with a limit of detection of 0.09 mg/L.[28]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • A rapid, simple, and sensitive method has been developed for the determination of this compound and cis-hydroxythis compound. After protein precipitation with acetonitrile, the compounds are resolved on a phenyl-hexyl column with gradient elution and detected using electrospray ionization in positive mode. The limit of quantification is 10 µg/L for both this compound and its metabolite.[29]

Drug Interactions

This compound is susceptible to drug interactions, primarily through the inhibition or induction of CYP2D6.

  • CYP2D6 Inhibitors: Co-administration of potent CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, quinidine) can significantly increase this compound plasma concentrations, raising the risk of toxicity.[2][22][30]

  • CYP2D6 Inducers: Drugs that induce CYP2D6 (e.g., rifampicin) can decrease this compound levels, potentially reducing its efficacy.[22]

  • Other Interactions: this compound may also interact with other cardiovascular drugs, such as beta-blockers, potentiating their hypoglycemic effects.[2][31]

Clinical Implications and Future Directions

The significant pharmacokinetic variability of this compound necessitates a personalized approach to its administration. Genotyping for CYP2D6 polymorphisms prior to treatment initiation can provide valuable information for initial dose selection.[19] However, due to the complexity of factors influencing its pharmacokinetics, routine therapeutic drug monitoring remains the cornerstone of safe and effective this compound therapy.[2][20]

Future research should focus on developing more precise dosing algorithms that integrate genotypic data with other patient-specific factors to further optimize this compound therapy. The development of novel formulations with improved pharmacokinetic profiles could also help to mitigate the challenges associated with its use.

Logical_Relationship cluster_2 CYP2D6 Genotype and this compound Dosing Genotype CYP2D6 Genotype PM Poor Metabolizer (e.g., *4/*4, *5/*5) Genotype->PM IM Intermediate Metabolizer (e.g., *1/*4, *1/*5) Genotype->IM EM Extensive Metabolizer (e.g., *1/*1) Genotype->EM UM Ultrarapid Metabolizer (Gene Duplication) Genotype->UM Dose_PM Low Dose (e.g., 10-25 mg/day) PM->Dose_PM Requires Dose_IM Reduced Dose IM->Dose_IM Requires Dose_EM Standard Dose (e.g., 100-250 mg/day) EM->Dose_EM Requires Dose_UM High Dose (e.g., 300-500 mg/day) UM->Dose_UM Requires

Caption: Relationship between CYP2D6 genotype and dose.

References

Methodological & Application

Application Notes: Perhexiline-Induced Hepatotoxicity in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perhexiline is an anti-anginal agent that has seen limited clinical use due to concerns about hepatotoxicity and neurotoxicity.[1][2][3] Understanding the mechanisms of this compound-induced liver injury is crucial for risk assessment and the development of safer therapeutic alternatives. The human hepatoma cell line, HepG2, is a widely used in vitro model for studying drug-induced hepatotoxicity due to its human origin and expression of some drug-metabolizing enzymes.[1][4] This application note provides a detailed overview of in vitro assays using HepG2 cells to characterize the cytotoxic effects of this compound.

Mechanism of Action

This compound's toxicity in hepatic cells is multifactorial. A primary mechanism involves the inhibition of Carnitine Palmitoyltransferase-1 (CPT-1), an enzyme crucial for the mitochondrial uptake and oxidation of long-chain fatty acids.[2][5][6][7][8] This inhibition leads to a metabolic shift from fatty acid to carbohydrate utilization.[5][7] In the context of hepatotoxicity, studies in HepG2 cells have demonstrated that this compound induces significant cellular stress, including:

  • Endoplasmic Reticulum (ER) Stress: this compound treatment leads to ER stress, evidenced by the splicing of XBP1 mRNA and increased expression of ER stress markers such as ATF4 and CHOP.[1] This disrupts protein secretion and folding, contributing to cellular damage.[1]

  • Mitochondrial Dysfunction: this compound is known to cause mitochondrial damage.[1][9] This is characterized by a decrease in mitochondrial membrane potential.[10]

  • Apoptosis Induction: The culmination of ER stress and mitochondrial dysfunction leads to programmed cell death (apoptosis). This is marked by the activation of key executioner caspases, such as caspase 3/7.[1][10]

  • MAPK Signaling Pathway Activation: this compound treatment activates the p38 and JNK signaling pathways, which are involved in cellular stress responses and apoptosis.[1][11]

  • Phospholipidosis: As a cationic amphiphilic drug, this compound has the potential to induce phospholipidosis, characterized by the intracellular accumulation of phospholipids.[12][13][14]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on HepG2 cells as reported in the literature.

Table 1: Cytotoxicity of this compound in HepG2 Cells

Concentration (µM)Exposure TimeAssayResultReference
254 hLDH Release~55% increase[1]
5 - 252 hCaspase 3/7 ActivityConcentration-dependent increase[1]
7.5, 1024 hCaspase 3/7 ActivitySignificant increase[10]
2, 4, 8, 2024 h & 48 hCell ViabilityReduction at 8 and 20 µM[15]
8.348 hPhospholipidosisIntracellular accumulation of fluorescently labeled phospholipid[16]

Table 2: Effect of this compound on Mitochondrial Membrane Potential in HepG2 Cells

Concentration (µM)Exposure TimeAssayResultReference
Not specified24 hJC-1 StainingConcentration-dependent decrease[10]

Experimental Protocols

Here are detailed protocols for key assays to assess this compound-induced toxicity in HepG2 cells.

HepG2 Cell Culture

This protocol outlines the standard procedure for maintaining and subculturing HepG2 cells to ensure healthy, viable cells for experimentation.

Materials:

  • HepG2 cells (e.g., ATCC HB-8065)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[4][17]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (Pen-Strep)

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • Incubator at 37°C, 5% CO₂

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Pen-Strep.[4]

  • Cell Maintenance: Culture HepG2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.[4]

  • Subculturing:

    • When cells reach 75-80% confluency, aspirate the old medium.[17]

    • Wash the cell monolayer once with sterile PBS.[4]

    • Add 1-2 mL of pre-warmed 0.05% Trypsin-EDTA to the flask and incubate for 5-7 minutes at 37°C, or until cells detach.[4]

    • Neutralize the trypsin by adding at least 4 volumes of complete growth medium.[4]

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Split the cells at a ratio of 1:4 to 1:8 into new flasks containing fresh, pre-warmed complete growth medium.[4]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[18][19]

Materials:

  • HepG2 cells

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[20]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[18]

  • Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.[18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18][19]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[21]

Materials:

  • HepG2 cells

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 400-600 x g for 5 minutes.[22] Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[22]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[22]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Mitochondrial Membrane Potential Assay (JC-1 Staining)

JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.[23]

Materials:

  • HepG2 cells

  • 96-well black, clear-bottom plates

  • This compound stock solution

  • JC-1 assay kit

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed HepG2 cells in a 96-well black plate and treat with this compound as described for the MTT assay. Include a positive control for mitochondrial depolarization (e.g., CCCP).[24]

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM in cell culture medium).[23]

    • Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.[23]

    • Incubate for 15-30 minutes at 37°C, 5% CO₂.[25]

  • Washing:

    • Centrifuge the plate at 400 x g for 5 minutes.[25]

    • Carefully remove the supernatant and wash the cells with 200 µL of assay buffer.[25] Repeat the centrifugation and aspiration.

  • Fluorescence Measurement:

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader.

      • Red fluorescence (J-aggregates): Excitation ~540 nm / Emission ~590 nm[25]

      • Green fluorescence (monomers): Excitation ~485 nm / Emission ~535 nm[25]

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Visualizations

Perhexiline_Hepatotoxicity_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Start with HepG2 Cells culture Culture in T-75 Flasks (EMEM/DMEM + 10% FBS) start->culture passage Passage at 80% Confluency culture->passage seed Seed into Multi-well Plates passage->seed treat Treat with this compound (Various Concentrations) seed->treat incubate Incubate for Desired Time (e.g., 24h, 48h) treat->incubate mtt MTT Assay (Viability) incubate->mtt annexin Annexin V / PI (Apoptosis) incubate->annexin jc1 JC-1 Assay (Mitochondrial Potential) incubate->jc1 mtt_res Measure Absorbance (570 nm) mtt->mtt_res flow_res Analyze by Flow Cytometry annexin->flow_res fluor_res Measure Red/Green Fluorescence Ratio jc1->fluor_res

Caption: Experimental workflow for assessing this compound cytotoxicity in HepG2 cells.

Perhexiline_Signaling_Pathway cluster_membrane Mitochondria cluster_er Endoplasmic Reticulum cluster_mapk MAPK Pathway This compound This compound cpt1 CPT-1 This compound->cpt1 mmp Mitochondrial Membrane Potential This compound->mmp decrease er_stress ER Stress This compound->er_stress mapk p38 / JNK Activation This compound->mapk fatty_acid Fatty Acid Oxidation cpt1->fatty_acid inhibition apoptosis Apoptosis mmp->apoptosis atf4 ATF4 / CHOP Upregulation er_stress->atf4 atf4->apoptosis mapk->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Signaling pathways of this compound-induced hepatotoxicity.

References

Application Note: Quantification of Perhexiline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of perhexiline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a phenyl-hexyl column and detection by a tandem mass spectrometer operating in positive ion electrospray mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring accurate measurement of this compound concentrations in a complex biological matrix.

Introduction

This compound is a prophylactic antianginal agent that has shown efficacy in treating chronic stable angina and hypertrophic cardiomyopathy.[1] Due to its narrow therapeutic index and variable pharmacokinetics influenced by genetic polymorphism of the CYP2D6 enzyme, therapeutic drug monitoring of this compound is crucial to optimize efficacy and minimize the risk of toxicity, such as hepatotoxicity and peripheral neuropathy.[1][2] LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the bioanalysis of drugs like this compound in complex biological matrices.[1][2] This application note provides a detailed protocol for the quantification of this compound in human plasma.

Experimental

Sample Preparation

A protein precipitation method is used for the extraction of this compound from human plasma.[2][3]

Materials:

  • Human plasma (K2EDTA)

  • This compound and Nordoxepin (Internal Standard) reference standards

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (Nordoxepin in methanol).

  • Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a phenyl-hexyl column, which provides a suitable retention and separation of this compound from endogenous plasma components.[1][2]

LC Conditions:

  • Column: Phenyl-Hexyl, 2.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.05% Formic Acid in Water[1][2]

  • Mobile Phase B: Methanol[1][2]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

Time (min)% Mobile Phase B
0.030
1.030
4.095
5.095
5.130
7.030

Note: The gradient program is a representative starting point and should be optimized for the specific column and LC system used.

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1][2] Multiple Reaction Monitoring (MRM) is used for quantification.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundUser to DetermineUser to DetermineUser to Optimize
Nordoxepin (IS)266.0107.0User to Optimize

Note: The user must determine the optimal precursor and product ions, as well as the collision energy for this compound on their specific instrument. The molecular weight of this compound is 277.5 g/mol , which will form a protonated molecule [M+H]+ at approximately m/z 278.3. A product ion scan should be performed to identify a stable and intense fragment ion for quantification.

Method Validation

The method should be validated according to regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.

Linearity

The linearity of the method was assessed by analyzing calibration standards at multiple concentration levels.

AnalyteRange (µg/L)Correlation Coefficient (r²)
This compound10 - 2000> 0.999[2]
Accuracy and Precision

The accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low≤ 8.1%[2]≤ 8.1%[2]≤ ±10%[2]
Medium≤ 8.1%[2]≤ 8.1%[2]≤ ±10%[2]
High≤ 8.1%[2]≤ 8.1%[2]≤ ±10%[2]
Recovery and Matrix Effect

Recovery and matrix effect should be evaluated to ensure that the extraction process is efficient and that endogenous plasma components do not interfere with the ionization of the analyte and internal standard.

QC LevelExtraction Recovery (%)Matrix Effect (%)
LowUser to DetermineUser to Determine
HighUser to DetermineUser to Determine

Note: While a specific study reported imprecision of <10.8% and inaccuracy of <8.2% for this compound, and mentioned that matrix effects investigations were performed, detailed recovery and matrix effect data were not provided in the readily available literature.[1]

Stability

The stability of this compound in plasma should be assessed under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80 °C.

Stability ConditionResult
Freeze-Thaw (3 cycles)User to Determine
Bench-Top (24 hours, RT)User to Determine
Long-Term (-80 °C, 3 months)User to Determine

Data Presentation and Visualization

Experimental Workflow

workflow sample Plasma Sample Receipt prep Sample Preparation (Protein Precipitation) sample->prep 100 µL Plasma analysis LC-MS/MS Analysis prep->analysis Supernatant Injection data_proc Data Processing analysis->data_proc Raw Data report Report Generation data_proc->report Concentration Results

Overall experimental workflow for this compound quantification.

This compound's Mechanism of Action

This compound shifts myocardial metabolism from fatty acid oxidation to glucose oxidation by inhibiting carnitine palmitoyltransferase-1 (CPT-1) and carnitine palmitoyltransferase-2 (CPT-2). This results in a more efficient use of oxygen for ATP production.

pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Fatty Acyl-CoA Fatty Acyl-CoA CPT-1 CPT-1 Fatty Acyl-CoA->CPT-1 Carnitine Carnitine Carnitine->CPT-1 Fatty Acylcarnitine_in Fatty Acylcarnitine_in CPT-2 CPT-2 Fatty Acylcarnitine_in->CPT-2 Fatty Acyl-CoA_in Fatty Acyl-CoA_in Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_in->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP CPT-1->Fatty Acylcarnitine_in  Acylcarnitine CPT-2->Fatty Acyl-CoA_in This compound This compound This compound->CPT-1 This compound->CPT-2

This compound inhibits CPT-1 and CPT-2 in fatty acid metabolism.

Conclusion

The LC-MS/MS method described provides a sensitive and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This method can be a valuable tool for researchers and drug development professionals in the therapeutic monitoring and pharmacokinetic evaluation of this compound. It is essential for users to validate the method on their own instrumentation to ensure it meets the specific requirements of their studies.

References

Experimental Protocol for Perhexiline in Cardiac Hypertrophy Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a significant predictor of heart failure.[1] This document provides a detailed experimental protocol for evaluating the efficacy of perhexiline, a metabolic modulator, in mouse models of cardiac hypertrophy. This compound shifts myocardial metabolism from fatty acid to glucose utilization, thereby increasing ATP production for the same oxygen consumption and improving myocardial efficiency.[2][3] These protocols are designed for preclinical assessment of this compound and other potential therapeutics targeting cardiac hypertrophy.

Two primary methods for inducing cardiac hypertrophy in mice are detailed: Transverse Aortic Constriction (TAC), a surgical model of pressure overload, and chronic isoproterenol infusion, a pharmacological model of excessive β-adrenergic stimulation.[4][5] Subsequent sections provide comprehensive protocols for the administration of this compound, and the evaluation of cardiac hypertrophy through echocardiography, histological analysis, and gene expression analysis.

Data Presentation: Quantitative Effects of this compound Treatment

The following tables summarize representative quantitative data from studies utilizing this compound in mouse models of cardiac disease. These tables are intended to provide an expected range of outcomes.

Table 1: Echocardiographic Parameters in this compound-Treated Mice

ParameterMouse ModelTreatment GroupDurationKey FindingsReference
LV Anterior Wall Thickness (diastole)Mybpc3 Knock-in (HCM)This compound (30 mg/kg/day)6 weeksStatistically significant reduction compared to placebo[6][7]
LV Mass (calculated)Mybpc3 Knock-in (HCM)This compound (30 mg/kg/day)6 weeksStatistically significant reduction compared to placebo[6][7]
Fractional Shortening (FS)Isoproterenol-induced PPCMThis compound (25 mg/kg/day) + Isoproterenol14 daysAttenuated the decline in FS compared to isoproterenol alone[5][8]
Ejection Fraction (EF)Isoproterenol-induced PPCMThis compound (25 mg/kg/day) + Isoproterenol14 daysImproved EF compared to isoproterenol alone[5][8]

Table 2: Histological and Gene Expression Changes with this compound Treatment

ParameterMouse ModelTreatment GroupDurationKey FindingsReference
Cardiomyocyte SizeMybpc3 Knock-in (HCM)This compound (30 mg/kg/day)6 weeksPartial improvement in hypertrophic parameters[6][7]
Atrial Natriuretic Peptide (ANP/Nppa) mRNAIsoproterenol-induced PPCMThis compound (25 mg/kg/day) + Isoproterenol14 daysReduced the isoproterenol-induced increase in ANP expression[5][8]
Brain Natriuretic Peptide (BNP/Nppb) mRNAPathological Hypertrophy ModelsN/AN/AUpregulated in hypertrophic models[1][9]
Myosin Heavy Chain 7 (Myh7) mRNAPathological Hypertrophy ModelsN/AN/AUpregulated in hypertrophic models[1][9]

Experimental Workflow

G cluster_0 Induction of Cardiac Hypertrophy cluster_1 This compound Treatment cluster_2 Assessment of Cardiac Hypertrophy TAC Transverse Aortic Constriction (TAC) Treatment This compound Administration (e.g., 25-30 mg/kg/day) TAC->Treatment ISO Isoproterenol Infusion ISO->Treatment Echo Echocardiography Treatment->Echo Histo Histological Analysis (H&E, Masson's Trichrome) Treatment->Histo qPCR qRT-PCR (ANP, BNP, Myh7) Treatment->qPCR

Experimental workflow for evaluating this compound in mouse models of cardiac hypertrophy.

Experimental Protocols

Induction of Cardiac Hypertrophy

This surgical procedure creates a pressure overload on the left ventricle, leading to hypertrophy.

  • Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature. Shave the chest area and sterilize with an appropriate antiseptic.

  • Surgical Incision: Make a small vertical incision at the suprasternal notch.

  • Aortic Arch Exposure: Carefully dissect the underlying tissue to expose the aortic arch between the innominate and left common carotid arteries.

  • Ligation: Pass a 6-0 silk suture under the aortic arch. Tie the suture around the aorta and a 27-gauge needle.

  • Constriction: After tying the suture, promptly remove the needle to create a constriction.

  • Closure: Close the chest and skin incisions with appropriate sutures.

  • Post-operative Care: Administer analgesics as required and monitor the animal for recovery. Sham-operated animals undergo the same procedure without the aortic ligation.

This pharmacological model uses a β-adrenergic agonist to induce hypertrophy.

  • Pump Preparation: Fill osmotic minipumps (e.g., Alzet) with isoproterenol solution (e.g., 30 mg/kg/day) or sterile saline for the control group.

  • Anesthesia: Anesthetize the mouse as described for the TAC model.

  • Pump Implantation: Make a small subcutaneous incision on the back of the mouse and insert the osmotic minipump.

  • Closure: Close the incision with sutures or wound clips.

  • Post-operative Care: Provide appropriate post-operative care and monitoring. The pumps will deliver isoproterenol continuously for the duration of the study (e.g., 14 or 28 days).

This compound Administration

This compound can be administered via oral gavage.

  • Preparation of this compound Solution: Dissolve this compound maleate in a suitable vehicle, such as 0.5% methylcellulose, to the desired concentration (e.g., for a 25 mg/kg/day dose).[5]

  • Administration: Administer the this compound solution or vehicle control to the mice once daily via oral gavage using an appropriate gauge gavage needle.

  • Duration: Continue treatment for the specified duration of the experiment (e.g., 2-6 weeks).

Assessment of Cardiac Hypertrophy

Echocardiography is used to non-invasively assess cardiac structure and function.

  • Anesthesia: Anesthetize the mouse lightly with isoflurane to maintain a heart rate above 400 bpm.[10]

  • Imaging: Use a high-frequency ultrasound system with a linear-array transducer. Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measurements: Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), and the anterior and posterior wall thickness at end-diastole (LVAWd, LVPWd).

  • Calculations: Calculate fractional shortening (FS %) = [(LVIDd - LVIDs) / LVIDd] x 100, and ejection fraction (EF%).

  • Tissue Preparation: Euthanize the mice and excise the hearts. Fix the hearts in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections of the heart.

  • Hematoxylin and Eosin (H&E) Staining: [11]

    • Deparaffinize and rehydrate the sections.

    • Stain with hematoxylin for 5 minutes.

    • Rinse in running tap water.

    • Differentiate with 0.3% acid alcohol.

    • Stain with eosin for 2-3 minutes.

    • Dehydrate, clear, and mount.

    • Analysis: Measure cardiomyocyte cross-sectional area to quantify hypertrophy.

  • Masson's Trichrome Staining: [12]

    • Deparaffinize and rehydrate sections.

    • Stain with Weigert's iron hematoxylin.

    • Stain with Biebrich scarlet-acid fuchsin.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Stain with aniline blue.

    • Dehydrate, clear, and mount.

    • Analysis: Quantify the blue-stained collagen deposition to assess fibrosis.

  • RNA Extraction: Isolate total RNA from the left ventricular tissue using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qRT-PCR: Perform qRT-PCR using primers for hypertrophic marker genes such as Atrial Natriuretic Peptide (Nppa), Brain Natriuretic Peptide (Nppb), and Myosin Heavy Chain 7 (Myh7).

  • Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., Gapdh) and calculate the relative fold change in gene expression.

Signaling Pathways

Pathways in Cardiac Hypertrophy

Pathological cardiac hypertrophy is driven by a complex network of signaling pathways activated by neurohormonal and mechanical stress. Key pathways include the Gq-protein coupled receptor (GPCR) signaling, which leads to the activation of phospholipase C (PLC) and protein kinase C (PKC), and the calcineurin-NFAT pathway.[13] These pathways converge on transcription factors that drive the expression of fetal genes associated with hypertrophy, such as Nppa, Nppb, and Myh7.

G cluster_0 Hypertrophic Stimuli cluster_1 Signaling Cascades cluster_2 Downstream Effects Stimuli Pressure Overload (TAC) β-adrenergic Agonists (Isoproterenol) GPCR GPCR Activation Stimuli->GPCR PLC PLC Activation GPCR->PLC Calcineurin Calcineurin Activation GPCR->Calcineurin PKC PKC Activation PLC->PKC Transcription Activation of Hypertrophic Transcription Factors (e.g., NFAT, MEF2) PKC->Transcription Calcineurin->Transcription Gene_Expression Increased Expression of Fetal Genes (ANP, BNP, Myh7) Transcription->Gene_Expression Hypertrophy Cardiac Hypertrophy Gene_Expression->Hypertrophy

Key signaling pathways in cardiac hypertrophy.

Mechanism of Action of this compound

This compound's therapeutic effect stems from its ability to modulate cellular metabolism. It inhibits carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2, which are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] This inhibition forces a metabolic switch towards glucose and lactate oxidation, which is a more oxygen-efficient pathway for ATP production. By improving the energetic state of the heart, this compound may counteract the maladaptive remodeling seen in cardiac hypertrophy.

G cluster_0 Fatty Acid Metabolism cluster_1 Glucose Metabolism cluster_2 Energy Production & Cardiac Function FA Long-Chain Fatty Acids CPT1 CPT-1 FA->CPT1 Mitochondria_FA Mitochondrial β-oxidation CPT1->Mitochondria_FA Transport into Mitochondria ATP Increased ATP Production per unit O2 consumed Mitochondria_FA->ATP Glucose Glucose / Lactate Glycolysis Glycolysis Glucose->Glycolysis Mitochondria_Glu Mitochondrial Oxidation Glycolysis->Mitochondria_Glu Mitochondria_Glu->ATP Function Improved Myocardial Efficiency ATP->Function Hypertrophy Amelioration of Cardiac Hypertrophy Function->Hypertrophy This compound This compound This compound->CPT1 Inhibits

Mechanism of action of this compound in cardiomyocytes.

References

Application Notes and Protocols for the Use of Perhexiline in Xenograft Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline, a drug historically used for angina pectoris, is gaining attention in oncology research for its potential as an anticancer agent.[1][2] Its mechanism of action involves the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1/2), key enzymes in fatty acid oxidation (FAO).[1][3] By blocking FAO, this compound disrupts the metabolic pathways that cancer cells often rely on for rapid growth and proliferation.[3][4] Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cells, including breast cancer, both in vitro and in vivo.[5][6] These notes provide detailed protocols for utilizing this compound in xenograft models of breast cancer, a critical step in the preclinical evaluation of this repurposed drug.

Mechanism of Action

This compound's primary anticancer effect is attributed to its inhibition of CPT1 and CPT2, which are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][3] This inhibition leads to a reduction in cellular energy production in the form of ATP and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.[3]

Furthermore, this compound has been shown to modulate key signaling pathways implicated in cancer progression. Inhibition of FAO by this compound can lead to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth and proliferation.[1][3]

In the context of breast cancer, particularly HER3-positive subtypes, this compound has been shown to induce the internalization and degradation of the HER3 receptor, a key driver of tumor growth and resistance to therapy.[2][6] This leads to the downstream inhibition of the PI3K/Akt signaling pathway.[6]

Data Presentation

In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
Cell LineIC50 (µM)Reference
MDA-MB-4682.7 ± 0.07[6]
SK-BR-34.8 ± 0.2[6]
AU5656.1 ± 0.07[7]
BT4744.0 ± 0.04[7]
In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model*
Treatment GroupMean Tumor Volume (mm³) at Day 7Percent Tumor Growth InhibitionReference
Vehicle~400-[1]
This compound (80 mg/kg)~20050%[1]

*Note: Specific quantitative data for a breast cancer xenograft model was not available in the searched literature. This data from a glioblastoma model is provided as a representative example of this compound's in vivo efficacy. Researchers should generate their own data for specific breast cancer models.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-468, SK-BR-3)

  • Complete growth medium

  • This compound maleate

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.5 to 10 µM).[6] A vehicle control (medium with DMSO) should also be prepared.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[6][8]

  • Add 20 µL of MTS reagent to each well.[3][7]

  • Incubate the plate for 1-4 hours at 37°C.[3][7]

  • Measure the absorbance at 490 nm using a plate reader.[3]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Phosphorylated Akt (pAkt)

This protocol is for assessing the effect of this compound on the PI3K/Akt signaling pathway.

Materials:

  • Breast cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-pAkt Ser473, anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate breast cancer cells and treat with this compound at the desired concentration and time point (e.g., 5 µM for 2 or 36 hours).[6][8]

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-pAkt, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[9]

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody (1:5000 in 5% milk/TBST) for 1 hour at room temperature.[9]

  • Wash the membrane three times with TBST.

  • Apply chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe for total Akt and a loading control like GAPDH.

Protocol 3: Breast Cancer Xenograft Model

This protocol outlines the establishment and treatment of a breast cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Breast cancer cells (e.g., MDA-MB-468)

  • Matrigel

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Oral gavage needles (20-22 gauge)

  • Calipers

Procedure:

  • Cell Preparation and Implantation:

    • Culture MDA-MB-468 cells to 80-90% confluency.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2.5 x 10^7 cells/mL.[5]

    • Inject 100 µL of the cell suspension (2.5 million cells) orthotopically into the mammary fat pad of 6-7 week old female immunocompromised mice.[5]

  • Tumor Growth and Monitoring:

    • Monitor mice for tumor formation.

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width^2) / 2.

    • Randomize mice into treatment and control groups when tumors reach an average volume of 80-100 mm³.[5]

  • This compound Administration:

    • Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

    • Administer this compound via oral gavage at a dose of 80 mg/kg body weight, 5 days a week.[1]

    • Administer an equal volume of the vehicle to the control group.

  • Endpoint and Tissue Collection:

    • Continue treatment and tumor monitoring for a predetermined period or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) and another portion fixed in 10% neutral buffered formalin for immunohistochemistry.

Protocol 4: Immunohistochemistry (IHC) for pHER3

This protocol is for the detection of phosphorylated HER3 in formalin-fixed, paraffin-embedded (FFPE) xenograft tumor tissues.

Materials:

  • FFPE tumor sections on slides

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody (anti-phospho-HER3)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize slides in xylene (2 x 5 min).

    • Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%; 1 min each) to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in boiling citrate buffer for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash slides in PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-pHER3 antibody overnight at 4°C.

    • Wash slides in PBS.

    • Incubate with biotinylated secondary antibody for 30 minutes.

    • Wash slides in PBS.

    • Incubate with streptavidin-HRP for 30 minutes.

    • Wash slides in PBS.

  • Visualization and Counterstaining:

    • Apply DAB substrate and monitor for color development.

    • Rinse slides with distilled water to stop the reaction.

    • Counterstain with hematoxylin.

    • Dehydrate slides through graded ethanol and xylene.

    • Mount with a coverslip using mounting medium.

Visualizations

Perhexiline_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 This compound This compound This compound->CPT1 CPT2 CPT2 This compound->CPT2 Fatty_Acyl_Carnitine Fatty Acyl-Carnitine CPT1->Fatty_Acyl_Carnitine AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation Fatty_Acyl_Carnitine->CPT2 Beta_Oxidation β-Oxidation CPT2->Beta_Oxidation ATP ATP Beta_Oxidation->ATP ROS ROS Beta_Oxidation->ROS ATP->AMPK Decrease Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound's mechanism of action in cancer cells.

HER3_Signaling_Pathway This compound This compound HER3_receptor HER3 Receptor This compound->HER3_receptor Induces Internalization Receptor Internalization & Degradation HER3_receptor->Internalization PI3K PI3K HER3_receptor->PI3K Internalization->PI3K Akt Akt PI3K->Akt pAkt pAkt Akt->pAkt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival

Caption: this compound's effect on the HER3 signaling pathway.

Xenograft_Workflow Cell_Culture 1. Breast Cancer Cell Culture (e.g., MDA-MB-468) Implantation 2. Orthotopic Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. This compound Treatment (Oral Gavage) Randomization->Treatment Control 5. Vehicle Control (Oral Gavage) Randomization->Control Monitoring 6. Continued Tumor Monitoring Treatment->Monitoring Control->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Growth, IHC, Western Blot) Endpoint->Analysis

Caption: Experimental workflow for a breast cancer xenograft study.

References

Application of Perhexiline in the Study of Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Perhexiline, a drug historically used for angina, has emerged as a valuable pharmacological tool for investigating mitochondrial dysfunction. Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase-1 (CPT1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT2). These enzymes are critical for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By blocking this pathway, this compound forces a metabolic shift from fatty acid oxidation to glucose oxidation for cellular energy production. This targeted disruption of mitochondrial metabolism makes this compound a powerful agent for studying the roles of fatty acid oxidation in various physiological and pathological states, and for modeling mitochondrial dysfunction in vitro and in vivo.

This compound's utility extends to cancer research, where it has been shown to induce apoptosis in cancer cells that are highly dependent on fatty acid oxidation.[1][2] Furthermore, its effects on cellular signaling pathways, including the mTORC1 and stress-activated p38/JNK pathways, provide avenues to explore the intricate connections between mitochondrial metabolism and cellular regulation.[3][4] However, it is crucial to note that this compound can also directly inhibit mitochondrial respiratory chain complexes, particularly Complexes IV and V, at higher concentrations, leading to broader mitochondrial dysfunction and potential cytotoxicity.[5][6] This dose-dependent complexity underscores the importance of careful experimental design and concentration selection when using this compound as a research tool.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound on Carnitine Palmitoyltransferases (CPT)

Enzyme TargetTissue/Cell TypeIC50 ValueReference
CPT1Rat Cardiac Mitochondria77 µM[4]
CPT1Rat Hepatic Mitochondria148 µM[4]
CPT2Not Specified79 µM[4]

Table 2: Effects of this compound on Cellular and Mitochondrial Functions

ParameterCell TypeThis compound ConcentrationObserved EffectReference
mTORC1 SignalingHuman Breast Cancer (MCF-7)10 µMBlocked mTORC1 signaling[4]
AutophagyHuman Breast Cancer (MCF-7)10 µM~7-fold increase[4]
Cell ViabilityColorectal Cancer Cell Lines~4 µMIC50 for reduction in cell viability[2]
Caspase 3/7 ActivityHepatic Cells (Primary, HepaRG, HepG2)7.5 - 10 µM (24h)Significant increase[5]
LDH ReleasePrimary Human Hepatocytes20-25 µM (4h)Significant increase[3]

Key Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining

This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential in cultured cells treated with this compound. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • Cultured cells (e.g., HepG2)

  • This compound maleate salt

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a suitable density to achieve 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 50 µM). Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells with this compound for the desired duration (e.g., 4, 12, or 24 hours).

  • JC-1 Staining:

    • Prepare a JC-1 staining solution at a final concentration of 1-10 µM in a pre-warmed cell culture medium.

    • Remove the this compound-containing medium and wash the cells once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.[7][8]

  • Washing: Remove the staining solution and wash the cells twice with warm PBS.

  • Measurement:

    • Fluorescence Plate Reader: Add 100 µL of PBS to each well. Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) signals. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio suggests mitochondrial depolarization.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Capture images to visualize the changes in mitochondrial membrane potential.

Protocol 2: Analysis of Apoptosis by Western Blotting

This protocol outlines the detection of key apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3, and cleaved PARP) in cells treated with this compound.

Materials:

  • Cultured cells and this compound treatment as described in Protocol 1.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Protein Extraction:

    • After this compound treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typical starting dilutions range from 1:500 to 1:2000).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands using software like ImageJ. Normalize the band intensity of the target proteins to the loading control. An increase in the Bax/Bcl-2 ratio and the levels of cleaved caspase-3 and cleaved PARP are indicative of apoptosis induction.[10][11][12]

Protocol 3: Measurement of Cellular Respiration using Seahorse XF Analyzer

This protocol describes the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in cells treated with this compound, providing insights into mitochondrial respiratory function.

Materials:

  • Seahorse XF96 or XFe96 cell culture microplates.

  • This compound.

  • Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine.

  • Seahorse XF Calibrant.

  • Mitochondrial stress test kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A).

  • Seahorse XF Analyzer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a Seahorse XF cell culture microplate at an optimized density.

    • Allow cells to adhere and grow overnight.

    • Treat the cells with various concentrations of this compound for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injector ports of the sensor cartridge with the mitochondrial stress test reagents (Oligomycin, FCCP, and Rotenone/Antimycin A) at optimized concentrations.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Place the cell plate in the analyzer and initiate the assay protocol.

    • The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein concentration.

    • Analyze the data to determine the effects of this compound on key parameters of mitochondrial respiration. A decrease in basal and maximal respiration would indicate mitochondrial dysfunction.[13]

Visualizations

Perhexiline_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Matrix Mitochondrial Matrix cluster_IMM Inner Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_Cytosol Cytosol Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Enters TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA ETC Electron Transport Chain CPT2 CPT2 CPT2->Fatty_Acyl_CoA Converts to Fatty_Acylcarnitine_IMS Fatty Acylcarnitine Fatty_Acylcarnitine_IMS->CPT2 Transported by CACT LCFA Long-Chain Fatty Acid (LCFA) Fatty_Acyl_CoA_Cytosol Fatty Acyl-CoA LCFA->Fatty_Acyl_CoA_Cytosol Acyl-CoA Synthetase CPT1 CPT1 Fatty_Acyl_CoA_Cytosol->CPT1 Fatty_Acylcarnitine_Cytosol Fatty Acylcarnitine CPT1->Fatty_Acylcarnitine_Cytosol Converts to Fatty_Acylcarnitine_Cytosol->Fatty_Acylcarnitine_IMS Transported across OMM This compound This compound This compound->CPT2 Inhibits (lesser extent) This compound->CPT1 Inhibits

Caption: Mechanism of action of this compound on fatty acid oxidation.

Perhexiline_Signaling_Pathways cluster_mTORC1 mTORC1 Pathway cluster_Stress Stress-Activated Pathways cluster_Mito Mitochondrial Effects This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits Mito_Dysfunction Mitochondrial Dysfunction This compound->Mito_Dysfunction Induces Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits p38_JNK p38 / JNK Apoptosis Apoptosis p38_JNK->Apoptosis Induces Mito_Dysfunction->p38_JNK Activates

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_assays Functional and Molecular Analyses start Start: Cell Culture (e.g., HepG2) treatment Treatment with this compound (Dose-response and time-course) start->treatment endpoint_assays Endpoint Assays treatment->endpoint_assays ocr Mitochondrial Respiration (Seahorse XF) endpoint_assays->ocr mmp Mitochondrial Membrane Potential (JC-1 Staining) endpoint_assays->mmp apoptosis Apoptosis Analysis (Caspase 3/7 Assay, Western Blot) endpoint_assays->apoptosis cpt_activity CPT1/2 Activity Assay (Isolated Mitochondria) endpoint_assays->cpt_activity data_analysis Data Analysis and Interpretation ocr->data_analysis mmp->data_analysis apoptosis->data_analysis cpt_activity->data_analysis conclusion Conclusion on this compound's Effect on Mitochondrial Dysfunction data_analysis->conclusion

Caption: Experimental workflow for studying this compound-induced mitochondrial dysfunction.

References

Application Note and Protocols for Cell-Based Screening of Perhexiline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline is an antianginal agent that shifts myocardial metabolism from fatty acid oxidation to glucose oxidation, enhancing cardiac efficiency.[1] This metabolic switch is primarily achieved through the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2, key enzymes in the transport of long-chain fatty acids into the mitochondria.[1][2] Despite its therapeutic efficacy, the clinical use of this compound has been limited by its narrow therapeutic index and the risk of severe side effects, including hepatotoxicity and peripheral neuropathy.[3]

The development of this compound analogues aims to retain the therapeutic benefits while minimizing toxicity. This requires robust in vitro screening platforms to assess both the desired pharmacological activity and the potential for adverse effects early in the drug discovery process. This document provides detailed protocols for a suite of cell-based assays designed to evaluate this compound analogues for their inhibitory effects on fatty acid oxidation and to assess their potential for hepatotoxicity and neurotoxicity.

Key Cellular Targets and Screening Strategy

The primary molecular targets for assessing the efficacy of this compound analogues are CPT-1 and CPT-2. A successful analogue should exhibit potent inhibition of these enzymes. Simultaneously, the screening process must evaluate off-target effects that contribute to toxicity. The proposed screening cascade involves a multi-pronged approach:

  • Primary Efficacy Screening: Measurement of the inhibition of fatty acid oxidation in a relevant cell line.

  • Toxicity Profiling:

    • Hepatotoxicity Assessment: Evaluation of cytotoxicity, apoptosis, and markers of cellular stress in a human liver cell line.

    • Neurotoxicity Assessment: Evaluation of neurite outgrowth and neuronal viability in a human neuronal cell line.

This comprehensive in vitro evaluation will enable the selection of lead candidates with an improved therapeutic window for further preclinical development.

Data Presentation

The quantitative data generated from the screening assays should be summarized for clear comparison of the this compound analogues.

Table 1: Inhibitory Potency of this compound Analogues on Fatty Acid Oxidation

Compound IDAnalogue StructureCell LineIC50 for FAO Inhibition (µM)
This compound(Reference)C2C12Value
Analogue 1C2C12Value
Analogue 2C2C12Value
...C2C12Value

Table 2: Hepatotoxicity Profile of this compound Analogues in HepG2 Cells

Compound IDConcentration (µM)% LDH Release (Cytotoxicity)Caspase 3/7 Activity (Fold Change)
This compound10ValueValue
50ValueValue
Analogue 110ValueValue
50ValueValue
Analogue 210ValueValue
50ValueValue
......ValueValue

Table 3: Neurotoxicity Profile of this compound Analogues in SH-SY5Y Cells

Compound IDConcentration (µM)Neurite Length (% of Control)Cell Viability (% of Control)
This compound1ValueValue
10ValueValue
Analogue 11ValueValue
10ValueValue
Analogue 21ValueValue
10ValueValue
......ValueValue

Signaling Pathways

This compound-Induced Metabolic Shift and Toxicity Pathways

This compound's therapeutic action and toxicity involve complex signaling pathways. The diagrams below illustrate the key pathways relevant to the screening of its analogues.

cluster_efficacy Efficacy: Inhibition of Fatty Acid Oxidation This compound This compound Analogues CPT1 CPT-1 This compound->CPT1 Inhibits CPT2 CPT-2 This compound->CPT2 Inhibits Glucose_Metabolism Glucose Metabolism This compound->Glucose_Metabolism Shifts Towards LCFA_CoA Long-Chain Fatty Acyl-CoA Mitochondria Mitochondrial Matrix LCFA_CoA->Mitochondria Transport FAO Fatty Acid β-Oxidation Mitochondria->FAO ATP_Efficacy ATP Production (from Glucose) FAO->ATP_Efficacy Reduced Glucose_Metabolism->ATP_Efficacy

This compound's mechanism of action.

cluster_toxicity Toxicity: Hepatotoxicity and Neurotoxicity Perhexiline_Tox This compound Analogues ER_Stress Endoplasmic Reticulum Stress Perhexiline_Tox->ER_Stress PI3K PI3K Perhexiline_Tox->PI3K Inhibits UPR Unfolded Protein Response (UPR) ER_Stress->UPR p38_MAPK p38 MAPK Activation UPR->p38_MAPK JNK JNK Activation UPR->JNK Apoptosis Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Neurotoxicity Neurotoxicity Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Cell_Survival->Neurotoxicity Inhibition leads to

Key toxicity pathways of this compound.

Experimental Protocols

Protocol 1: Seahorse XF Fatty Acid Oxidation Assay

This protocol measures the oxygen consumption rate (OCR) to assess the rate of fatty acid oxidation (FAO) in real-time.

Experimental Workflow

start Seed Cells in XF Microplate incubate Incubate Overnight start->incubate wash Wash with Assay Medium incubate->wash add_substrate Add FAO Substrate Medium wash->add_substrate equilibrate Equilibrate in CO2-free Incubator add_substrate->equilibrate run_assay Run Seahorse XF Assay equilibrate->run_assay load_compounds Load this compound Analogues into Sensor Cartridge load_compounds->run_assay analyze Analyze OCR Data run_assay->analyze

Seahorse XF FAO assay workflow.

Materials:

  • Cells of interest (e.g., C2C12 myoblasts)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Palmitate-BSA FAO Substrate

  • Seahorse XF Base Medium

  • L-Carnitine

  • This compound analogues and reference compound

  • Etomoxir (positive control for FAO inhibition)

  • Seahorse XF Analyzer and consumables

Reagent Preparation:

  • Assay Medium: Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine and 2.5 mM glucose. Adjust pH to 7.4. Warm to 37°C before use.[4]

  • Compound Plate: Prepare a utility plate with injection ports containing this compound analogues, vehicle control, and Etomoxir at the desired final concentrations.

Procedure:

  • Cell Seeding: Seed C2C12 cells in a Seahorse XF cell culture microplate at an optimized density (e.g., 15,000 cells/well) and incubate overnight at 37°C in a CO₂ incubator.[5]

  • Cell Preparation: One hour before the assay, remove the growth medium and wash the cells once with the prepared Assay Medium.[6]

  • Substrate Addition: Replace the medium with fresh Assay Medium containing the Palmitate-BSA FAO substrate.[7]

  • Incubation: Incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.[8]

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.

  • Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer.

    • Establish a baseline OCR measurement.

    • Inject the this compound analogues, vehicle control, or Etomoxir from the compound plate.

    • Monitor the change in OCR in real-time.[7]

Data Analysis:

The Seahorse XF software will calculate OCR in real-time. Compare the OCR in wells treated with this compound analogues to the vehicle control wells. A decrease in OCR upon compound injection indicates inhibition of fatty acid oxidation. Calculate the IC50 value for each analogue.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • HepG2 cells

  • 96-well clear-bottom black plates

  • Complete culture medium

  • This compound analogues and reference compound

  • LDH cytotoxicity detection kit

  • Lysis buffer (provided with the kit)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 18-24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of this compound analogues for 24-48 hours. Include wells for untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).[9][10]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Caspase 3/7 Apoptosis Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • HepG2 cells

  • 96-well white-walled plates

  • Complete culture medium

  • This compound analogues and reference compound

  • Caspase-Glo® 3/7 Assay System

Procedure:

  • Cell Seeding and Treatment: Seed HepG2 cells in a 96-well white-walled plate and treat with this compound analogues as described in the LDH assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[12]

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

Calculate the fold change in caspase 3/7 activity by dividing the luminescence signal of the treated samples by the signal of the vehicle control.

Protocol 4: Neurite Outgrowth Assay

This assay assesses the effect of compounds on the growth of neurites in a neuronal cell line, a key indicator of neurotoxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • 96-well plates

  • Differentiation medium (e.g., medium with reduced serum and containing retinoic acid)

  • This compound analogues and reference compound

  • Fixation and staining reagents (e.g., paraformaldehyde and a neuronal marker like βIII-tubulin)

  • High-content imaging system

Procedure:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate at an optimal density (e.g., 2,500 cells/well).[13] Differentiate the cells by treating them with differentiation medium for a specified period (e.g., 4-6 days).

  • Compound Treatment: After differentiation, treat the cells with various concentrations of this compound analogues for 24-72 hours.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and stain for a neuronal marker (e.g., anti-βIII-tubulin antibody) and a nuclear counterstain (e.g., DAPI).

  • Imaging: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify neurite length per cell.

Data Analysis:

Normalize the average neurite length of treated cells to that of the vehicle-treated control cells to determine the percentage of neurite outgrowth inhibition. Simultaneously, assess cell viability by counting the number of nuclei.

Conclusion

The provided cell-based assays offer a comprehensive platform for the in vitro screening of this compound analogues. By systematically evaluating both on-target efficacy and key toxicity endpoints, researchers can identify promising candidates with an improved safety profile for further development as next-generation antianginal therapies.

References

Application Notes and Protocols: In Vivo Imaging of Perhexiline's Effect on Cardiac Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline is a metabolic modulator that shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation.[1][2] This is achieved through the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2, enzymes crucial for the transport of long-chain fatty acids into the mitochondria.[2][3][4] This shift in substrate utilization is thought to improve myocardial efficiency, as more ATP is produced per unit of oxygen consumed when glucose is the primary fuel source.[3] This document provides detailed application notes and protocols for researchers interested in studying the in vivo effects of this compound on cardiac metabolism using various imaging techniques.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on cardiac function and metabolism.

Table 1: Effect of this compound on Cardiac Energetics and Function in Humans with Non-Ischemic Heart Failure

ParameterThis compound Group (n=26)Placebo Group (n=24)p-valueReference
Baseline PCr/ATP Ratio 1.16 ± 0.391.36 ± 0.31-[1]
PCr/ATP Ratio after 1 Month 1.51 ± 0.511.34 ± 0.31<0.001[1]
Change in PCr/ATP Ratio +30%-3%<0.001[1]
Baseline LVEF (%) 27.0 ± 1.44--[1]
LVEF (%) after 1 Month No significant changeNo significant change-[1]
NYHA Functional Class ImprovedNo change0.036[1]

PCr/ATP Ratio: Phosphocreatine to Adenosine Triphosphate Ratio, a measure of cardiac energy status. LVEF: Left Ventricular Ejection Fraction. NYHA: New York Heart Association.

Table 2: Effect of this compound on Left Ventricular Function in a Mouse Model of Peripartum Cardiomyopathy with β-Adrenergic Stimulation

Treatment GroupFractional Shortening (%)p-value vs. Control-IsoReference
Control + Isoproterenol (Ctrl-Iso) 11 ± 5-[5]
This compound + Isoproterenol (Pexsig-Iso) 19 ± 4<0.05[5]

Fractional Shortening (FS) is a measure of left ventricular systolic function.

Signaling and Metabolic Pathways

The primary mechanism of this compound is the inhibition of CPT-1, which blocks the entry of long-chain fatty acids into the mitochondria for β-oxidation. This leads to a compensatory increase in glucose and lactate utilization. The increased intracellular pyruvate from glycolysis activates the pyruvate dehydrogenase (PDH) complex, channeling more substrate into the Krebs cycle for oxidative phosphorylation.

Perhexiline_Metabolic_Shift cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty Acids Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate_ext Lactate Lactate_int Lactate Lactate_ext->Lactate_int CPT-1 CPT-1 Fatty Acyl-CoA->CPT-1 Transport Pyruvate Pyruvate Glycolysis->Pyruvate Mito_Pyruvate Pyruvate Pyruvate->Mito_Pyruvate Transport PDH Pyruvate Dehydrogenase Pyruvate->PDH Activates Lactate_int->Pyruvate Mito_Fatty_Acyl-CoA Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Mito_Fatty_Acyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Mito_Pyruvate->PDH PDH->Acetyl-CoA Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle ATP ATP Krebs Cycle->ATP This compound This compound This compound->CPT-1 Inhibits CPT-1->Mito_Fatty_Acyl-CoA

Caption: this compound's mechanism of action on cardiac metabolism.

Experimental Workflows

A typical experimental workflow for in vivo imaging of this compound's effect on cardiac metabolism involves several key stages, from animal model selection and drug administration to image acquisition and analysis.

Experimental_Workflow cluster_pre_imaging Pre-Imaging Phase cluster_imaging Imaging Phase cluster_post_imaging Post-Imaging Analysis Animal Model Animal Model Selection (e.g., Heart Failure Model) Baseline Imaging Baseline In Vivo Imaging (PET/MRI/MRS) Animal Model->Baseline Imaging This compound Admin This compound Administration (e.g., daily gavage) Baseline Imaging->this compound Admin Animal Prep Animal Preparation (Anesthesia, Monitoring) This compound Admin->Animal Prep Tracer Radiotracer/Hyperpolarized Substrate Injection Animal Prep->Tracer Acquisition Dynamic Image Acquisition Tracer->Acquisition Reconstruction Image Reconstruction & Attenuation Correction Acquisition->Reconstruction Analysis Image Analysis (ROI definition, Kinetic Modeling) Reconstruction->Analysis Data Quantitative Data Extraction & Statistical Analysis Analysis->Data

Caption: General workflow for in vivo cardiac metabolic imaging.

Experimental Protocols

Protocol 1: In Vivo Assessment of Cardiac Energetics using ³¹P Magnetic Resonance Spectroscopy (MRS) in a Mouse Model

This protocol is adapted from studies assessing myocardial energetics in response to cardiac disease and interventions.

1. Animal Model and this compound Treatment:

  • Utilize a relevant mouse model of cardiac dysfunction (e.g., transverse aortic constriction-induced heart failure).

  • Administer this compound or placebo daily via oral gavage for a predetermined period (e.g., 4 weeks). Dose should be based on literature, considering the animal model.

2. Animal Preparation for MRS:

  • Anesthetize the mouse (e.g., with isoflurane) and place it in a prone position on a heated animal bed to maintain body temperature.

  • Monitor vital signs (ECG, respiration, temperature) throughout the procedure.

3. ³¹P MRS Acquisition:

  • Perform the study on a high-field small-animal MRI scanner (e.g., 9.4T) equipped with a ³¹P surface coil.

  • Acquire scout ¹H images to localize the heart.

  • Position a voxel (e.g., ~6 mm³) to encompass the left ventricular myocardium.

  • Perform shimming on the proton signal within the voxel.

  • Use a cardiac-triggered and respiratory-gated 3D image-selected in vivo spectroscopy (ISIS) sequence for localized ³¹P MRS.

  • To maintain a steady state of magnetization, which is crucial for accurate localization, employ unlocalized dummy excitations during respiratory gates.

  • Acquire a sufficient number of scans (e.g., 768) to achieve an adequate signal-to-noise ratio.

4. Data Analysis:

  • Process the acquired spectra using appropriate software (e.g., jMRUI).

  • Fit the phosphocreatine (PCr) and γ-ATP peaks to determine their respective areas.

  • Calculate the PCr/ATP ratio.

  • Correct for partial saturation effects using predetermined T1 relaxation times for PCr and ATP at the given field strength.

Protocol 2: In Vivo Assessment of Myocardial Glucose Utilization using ¹⁸F-FDG PET/CT in a Rat Model

This protocol is based on standard procedures for small animal cardiac PET imaging.

1. Animal Model and this compound Treatment:

  • Employ a rat model of heart disease (e.g., myocardial infarction induced by coronary artery ligation).

  • Treat animals with this compound or placebo as described in Protocol 1.

2. Animal Preparation for PET/CT:

  • Fast the animals for 6-8 hours to reduce background myocardial glucose uptake.

  • Anesthetize the rat (e.g., with isoflurane) and maintain anesthesia throughout the procedure.

  • Place a catheter in the tail vein for radiotracer injection.

  • Monitor blood glucose levels.

3. ¹⁸F-FDG Injection and Uptake:

  • Administer a bolus of ¹⁸F-FDG (e.g., 10-15 MBq) via the tail vein catheter.

  • Allow for an uptake period of 45-60 minutes, during which the animal should be kept warm to prevent brown fat uptake of the tracer.

4. PET/CT Image Acquisition:

  • Position the animal in the PET/CT scanner.

  • Perform a CT scan for attenuation correction and anatomical localization.

  • Acquire a static PET scan for 10-15 minutes. For kinetic modeling, a dynamic scan starting at the time of injection would be necessary.

5. Data Analysis:

  • Reconstruct the PET images with correction for attenuation, scatter, and radioactive decay.

  • Fuse the PET and CT images.

  • Draw regions of interest (ROIs) over the left ventricular myocardium.

  • Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) to quantify glucose uptake.

  • Compare the quantitative values between the this compound and placebo groups.

Protocol 3: In Vivo Assessment of Myocardial Substrate Metabolism using Hyperpolarized ¹³C MRI in a Rat Model

This protocol is adapted from studies using hyperpolarized pyruvate to probe cardiac metabolism.

1. Animal Model and this compound Treatment:

  • Use a suitable rat model and administer this compound or placebo as previously described.

2. Hyperpolarized [1-¹³C]pyruvate Preparation:

  • Prepare a sample of [1-¹³C]pyruvic acid with a trityl radical.

  • Hyperpolarize the sample using a dynamic nuclear polarization (DNP) polarizer.

  • Rapidly dissolve the hyperpolarized sample in a buffered solution to create an injectable solution of hyperpolarized [1-¹³C]pyruvate with a physiological pH.

3. Animal Preparation and MRI Acquisition:

  • Anesthetize the rat and position it in the MRI scanner.

  • Use a ¹³C radiofrequency coil for signal detection.

  • Acquire ¹H localizer images to position the animal and the coil correctly over the heart.

4. ¹³C MRI Acquisition:

  • Inject a bolus of the hyperpolarized [1-¹³C]pyruvate solution via a tail vein catheter.

  • Immediately begin acquiring dynamic ¹³C spectra or images of the heart.

  • Use a pulse-and-acquire sequence with a short repetition time (e.g., 3 seconds) to capture the conversion of [1-¹³C]pyruvate to its downstream metabolites, [¹³C]bicarbonate and [1-¹³C]lactate, in real-time.

5. Data Analysis:

  • Process the dynamic ¹³C spectra to identify and quantify the peaks corresponding to pyruvate, lactate, and bicarbonate.

  • Calculate the ratios of the metabolite peak areas to the pyruvate peak area (e.g., bicarbonate/pyruvate and lactate/pyruvate) as an index of metabolic flux through pyruvate dehydrogenase and lactate dehydrogenase, respectively.

  • Compare these metabolic flux ratios between the this compound- and placebo-treated groups to assess the shift in substrate utilization.[6]

References

Application Notes and Protocols for High-Content Screening of Perhexiline's Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline, a prophylactic anti-anginal agent, primarily functions by inhibiting carnitine palmitoyltransferase-1 and -2 (CPT1/2), leading to a shift in myocardial metabolism from fatty acid to glucose utilization.[1][2] This metabolic switch enhances myocardial efficiency, underlying its therapeutic efficacy.[1] However, the clinical use of this compound has been hampered by a narrow therapeutic index and significant off-target toxicities, including hepatotoxicity, neurotoxicity, and phospholipidosis.[3][4] These adverse effects are particularly pronounced in individuals with impaired metabolism due to CYP2D6 genetic polymorphisms.[3]

High-content screening (HCS) has emerged as a powerful tool in drug discovery and safety assessment, enabling the simultaneous measurement of multiple cellular parameters in a high-throughput manner.[5][6] This technology combines automated microscopy with sophisticated image analysis to provide quantitative data on various aspects of cellular health and function.[7] By employing HCS, researchers can gain valuable insights into the mechanisms of drug-induced toxicity early in the drug development process.[8]

These application notes provide detailed protocols for utilizing HCS to investigate the key off-target effects of this compound, focusing on cytotoxicity, mitochondrial dysfunction, and phospholipidosis. The provided methodologies and data will aid in the comprehensive profiling of this compound's safety and in the identification of potential therapeutic interventions to mitigate its adverse effects.

Data Presentation

The following tables summarize quantitative data related to this compound's cytotoxic effects.

Cell LineExposure TimeParameter MeasuredThis compound Concentration (µM)ResultReference
Primary Human Hepatocytes4 hoursLDH Release2039.6% increase[9]
Primary Human Hepatocytes4 hoursLDH Release2547.3% increase[9]
HepG24 hoursLDH Release2555% increase[9]
HepG22 hoursCaspase 3/7 Activity20~20-fold increase[10]
HepG22-6 hoursCell Viability5-25Concentration-dependent reduction[10]
HepG22-6 hoursATP Content5-25Concentration-dependent reduction[10]

Experimental Protocols

High-Content Screening for Cytotoxicity

This protocol outlines the assessment of this compound-induced cytotoxicity in HepG2 cells by quantifying cell viability and membrane integrity.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound maleate

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well clear-bottom imaging plates

  • Hoechst 33342

  • Propidium Iodide (PI) or other membrane-impermeant dye (e.g., CellTox™ Green)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in T75 flasks until 80-90% confluent.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into 96-well or 384-well imaging plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound maleate in DMSO.

    • Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., staurosporine).

    • Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Staining:

    • Prepare a staining solution containing Hoechst 33342 (for nuclear staining) and a membrane-impermeant dye (e.g., Propidium Iodide or CellTox™ Green) in PBS.

    • After the incubation period, remove the treatment medium and wash the cells once with PBS.

    • Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.

    • (Optional) For endpoint assays, cells can be fixed with 4% PFA for 15 minutes, followed by washing with PBS before staining.

  • Image Acquisition:

    • Acquire images using a high-content imaging system.

    • Use appropriate filter sets for Hoechst (blue channel) and the viability dye (red or green channel).

    • Acquire images from multiple fields per well to ensure robust data.

  • Image Analysis:

    • Use image analysis software to segment and identify individual cells based on the nuclear stain.

    • Quantify the total number of cells (Hoechst-positive nuclei).

    • Quantify the number of dead cells (positive for the viability dye).

    • Calculate the percentage of dead cells for each treatment condition.

    • Generate dose-response curves and calculate IC50 values.

High-Content Screening for Mitochondrial Membrane Potential

This protocol assesses the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).

Materials:

  • HepG2 cells and culture reagents

  • This compound maleate and DMSO

  • Imaging plates

  • Mitochondrial membrane potential dye (e.g., TMRM, TMRE, or JC-1)

  • Hoechst 33342

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP as a positive control for mitochondrial depolarization.

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the cytotoxicity protocol. A shorter incubation time (e.g., 1, 4, or 24 hours) may be appropriate for detecting acute effects on mitochondria.[11]

  • Staining:

    • Prepare a staining solution containing the mitochondrial membrane potential dye and Hoechst 33342 in a pre-warmed, serum-free medium.

    • Remove the treatment medium and wash the cells gently with warm PBS.

    • Add the staining solution to each well and incubate for 20-30 minutes at 37°C and 5% CO2, protected from light.

  • Image Acquisition:

    • Acquire images immediately in live cells, as fixation can affect the mitochondrial membrane potential.

    • Use appropriate filter sets for Hoechst (blue channel) and the mitochondrial dye (e.g., red/orange for TMRM/TMRE, or both green and red for JC-1).

  • Image Analysis:

    • Segment the cells based on the nuclear stain.

    • Create a cytoplasmic or whole-cell mask to define the area for measuring mitochondrial fluorescence.

    • Quantify the mean fluorescence intensity of the mitochondrial dye within the defined cellular region.

    • For JC-1, quantify the intensity in both the green and red channels and calculate the red/green fluorescence ratio. A decrease in this ratio indicates depolarization.

    • Normalize the fluorescence intensity to the vehicle control and generate dose-response curves.

High-Content Screening for Phospholipidosis

This protocol is designed to detect the accumulation of phospholipids within lysosomes, a known off-target effect of cationic amphiphilic drugs like this compound.

Materials:

  • HepG2 or other suitable cell line (e.g., RAW 264.7 macrophages)

  • Culture reagents

  • This compound maleate and DMSO

  • Imaging plates

  • Fluorescent phospholipidosis detection reagent (e.g., HCS LipidTOX™ Red or Green Phospholipidosis Detection Reagent)[6][12]

  • Hoechst 33342

  • Amiodarone or Propranolol as a positive control for inducing phospholipidosis.[6]

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding:

    • Follow step 1 from the cytotoxicity protocol.

  • Compound Treatment and Staining:

    • Prepare a 2X working solution of the LipidTOX™ reagent in the normal growth medium.

    • Prepare 2X working solutions of this compound and control compounds in the normal growth medium.

    • Remove the medium from the cells and add an equal volume of the 2X LipidTOX™ solution and the 2X compound solution to each well. This results in a 1X final concentration for both the dye and the compound.

    • Incubate the cells for 48-72 hours at 37°C and 5% CO2.[6]

  • Fixation and Nuclear Staining:

    • After incubation, remove the medium and wash the cells with PBS.

    • Fix the cells with 4% PFA containing Hoechst 33342 for 20-30 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Image Acquisition:

    • Acquire images using a high-content imaging system with appropriate filter sets for Hoechst (blue channel) and the LipidTOX™ reagent (red or green channel).

  • Image Analysis:

    • Identify nuclei using the Hoechst stain.

    • Identify the cytoplasm around each nucleus.

    • Within the cytoplasm, identify and quantify the fluorescent puncta (representing accumulated phospholipids) using an appropriate algorithm (e.g., "spot," "speckle," or "granule" detection).

    • Key parameters to quantify include the number, intensity, and total area of the puncta per cell.

    • Generate dose-response curves based on the quantified phospholipid accumulation.

Mandatory Visualizations

G Experimental Workflow for HCS of this compound's Off-Target Effects cluster_setup Assay Setup cluster_treatment Treatment cluster_assays Multiplexed HCS Assays cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (e.g., HepG2) plate_cells Plate Cells in Microplates cell_culture->plate_cells treat_cells Treat Cells plate_cells->treat_cells prepare_compounds Prepare this compound and Controls prepare_compounds->treat_cells stain_cyto Cytotoxicity Staining (Hoechst, PI) treat_cells->stain_cyto Endpoint stain_mito Mitochondrial Health Staining (TMRM, Hoechst) treat_cells->stain_mito Live Cell stain_pl Phospholipidosis Staining (LipidTOX, Hoechst) treat_cells->stain_pl Endpoint image_acquisition Automated Image Acquisition stain_cyto->image_acquisition stain_mito->image_acquisition stain_pl->image_acquisition image_analysis Image Analysis (Segmentation & Quantification) image_acquisition->image_analysis data_interpretation Data Interpretation (Dose-Response Curves, IC50) image_analysis->data_interpretation

Caption: Experimental workflow for HCS of this compound's off-target effects.

G Signaling Pathway of this compound-Induced Hepatotoxicity cluster_mito Mitochondria cluster_er Endoplasmic Reticulum cluster_apoptosis Apoptosis Signaling This compound This compound cpt CPT1/2 Inhibition This compound->cpt etc Inhibition of ETC Complexes IV & V This compound->etc cpt->etc mmp Loss of Mitochondrial Membrane Potential etc->mmp ros Oxidative Stress mmp->ros er_stress ER Stress mmp->er_stress Crosstalk bcl2 Modulation of Bcl-2 Family Proteins mmp->bcl2 mapk p38/JNK MAPK Activation ros->mapk upr Unfolded Protein Response (UPR) er_stress->upr er_stress->mapk upr->mapk mapk->bcl2 caspase Caspase Activation (Caspase-9, Caspase-3/7) bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Signaling pathway of this compound-induced hepatotoxicity.

G Mechanism of this compound-Induced Phospholipidosis This compound This compound (Cationic Amphiphilic Drug) lysosome Lysosome (Acidic pH) This compound->lysosome protonation Protonation of This compound lysosome->protonation trapping Trapping in Lysosome protonation->trapping inhibition Inhibition of Lysosomal Phospholipases trapping->inhibition accumulation Accumulation of Phospholipids inhibition->accumulation lamellar_bodies Formation of Lamellar Bodies accumulation->lamellar_bodies

Caption: Mechanism of this compound-induced phospholipidosis.

References

Application Notes and Protocols for Seahorse XF Analysis of Perhexiline's Effect on Cellular Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline is a drug known for its metabolic effects, primarily through the inhibition of carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, CPT-2.[1] These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By inhibiting CPT-1 and CPT-2, this compound effectively shifts the cellular energy metabolism from fatty acid oxidation (FAO) towards glucose oxidation.[1] This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to quantify the effects of this compound on cellular respiration, offering a real-time, functional assessment of its metabolic impact.

The Seahorse XF Analyzer measures two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. By monitoring these rates in real-time and with the injection of various metabolic modulators, a comprehensive profile of a cell's bioenergetic state can be generated. This allows for the detailed investigation of how compounds like this compound alter cellular metabolic pathways.

Principle of the Assay

This protocol is designed to assess the inhibitory effect of this compound on fatty acid oxidation-dependent respiration. The Seahorse XF Fatty Acid Oxidation (FAO) Assay and the Cell Mito Stress Test are employed to measure key parameters of mitochondrial function in the presence of varying concentrations of this compound. The FAO assay directly measures the cell's ability to oxidize exogenous long-chain fatty acids, while the Mito Stress Test reveals broader impacts on mitochondrial health, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in OCR upon this compound treatment, particularly when cells are reliant on fatty acids as a substrate, is indicative of CPT inhibition.

Data Presentation

The following tables summarize hypothetical quantitative data from a Seahorse XF analysis of this compound's effect on cellular respiration in a relevant cell line (e.g., C2C12 myotubes or primary hepatocytes).

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in a Fatty Acid Oxidation Assay

This compound Conc. (µM)Basal OCR (pmol/min)OCR after Palmitate Injection (pmol/min)OCR after Etomoxir (Positive Control) Injection (pmol/min)
0 (Vehicle)100 ± 5250 ± 15110 ± 8
198 ± 6220 ± 12-
595 ± 5150 ± 10-
1092 ± 7125 ± 9-
2590 ± 6115 ± 7-
5088 ± 5112 ± 6-

Data are presented as mean ± SD. Etomoxir (40 µM) is used as a positive control for CPT1 inhibition.

Table 2: this compound Dose-Response Effect on Mitochondrial Function (Cell Mito Stress Test)

This compound Conc. (µM)Basal Respiration (pmol/min)ATP Production-Linked Respiration (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (%)
0 (Vehicle)120 ± 890 ± 6300 ± 20150
1115 ± 785 ± 5280 ± 18143
5100 ± 670 ± 5220 ± 15120
1090 ± 560 ± 4180 ± 12100
2585 ± 655 ± 4150 ± 1076
5082 ± 550 ± 3140 ± 971

Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Seahorse XF Fatty Acid Oxidation (FAO) Assay

This protocol measures the oxygen consumption rate (OCR) in real-time to assess the rate of fatty acid oxidation.

A. Materials

  • Cells of interest (e.g., C2C12 myotubes, HepG2, primary hepatocytes)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Palmitate-BSA FAO Substrate

  • Seahorse XF Base Medium

  • L-Carnitine

  • This compound

  • Etomoxir (positive control)

  • Seahorse XFp/XFe96/XFe24 Analyzer and associated consumables

B. Reagent Preparation

  • FAO Assay Medium: Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine. Adjust pH to 7.4.

  • Compound Plate Preparation: Prepare a utility plate with injection ports containing this compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM), a vehicle control (e.g., DMSO or PBS), and a positive control, Etomoxir (40 µM).

C. Experimental Procedure

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and incubate overnight.

  • Substrate Limitation (Optional but recommended): The day before the assay, replace the growth medium with a substrate-limited medium (e.g., medium with low glucose and no glutamine) and incubate overnight to encourage reliance on exogenous fatty acids.

  • Assay Preparation: One hour before the assay, wash the cells with the FAO Assay Medium. Replace the medium with fresh FAO Assay Medium containing the Palmitate-BSA FAO substrate. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.

  • Assay Execution:

    • Place the cell culture plate in the Seahorse XF Analyzer.

    • Perform an initial measurement of the basal OCR.

    • Inject this compound, vehicle control, or Etomoxir from the compound plate and monitor the change in OCR.

D. Data Analysis The Seahorse XF software will calculate OCR in real-time. A decrease in OCR upon this compound injection indicates inhibition of fatty acid oxidation. Compare the OCR in this compound-treated wells to the vehicle control wells.

Protocol 2: Seahorse XF Cell Mito Stress Test

This protocol assesses the overall impact of this compound on mitochondrial function.

A. Materials

  • Cells of interest

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XFp/XFe96/XFe24 Analyzer and associated consumables

B. Reagent Preparation

  • Assay Medium: Prepare Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Adjust pH to 7.4.

  • Compound Plate Preparation: Prepare a utility plate with injection ports containing the components of the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired final concentrations.

C. Experimental Procedure

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and incubate overnight.

  • This compound Treatment: On the day of the assay, replace the culture medium with the assay medium containing the desired concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C in a non-CO₂ incubator.

  • Assay Preparation: After the pre-incubation with this compound, ensure the cell plate is ready for the assay.

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge loaded with the Mito Stress Test compounds.

  • Assay Execution:

    • Place the cell culture plate in the Seahorse XF Analyzer.

    • Measure the basal OCR.

    • Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR measurements taken after each injection.

D. Data Analysis The Seahorse XF software will calculate the key parameters of mitochondrial function:

  • Basal Respiration: (Last rate measurement before first injection) - (Non-Mitochondrial Respiration)

  • ATP Production-Linked Respiration: (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection)

  • Maximal Respiration: (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration)

  • Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)

Compare these parameters across the different concentrations of this compound to determine its dose-dependent effect on mitochondrial function.

Mandatory Visualizations

Perhexiline_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Long-Chain Fatty Acid Long-Chain Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Long-Chain Fatty Acid->Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Acyl-Carnitine Acyl-Carnitine CPT2 CPT2 Acyl-Carnitine->CPT2 CPT1->Acyl-Carnitine Mitochondrial Matrix Mitochondrial Matrix Fatty Acyl-CoA_mito Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_mito->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ETC Electron Transport Chain TCA Cycle->ETC ATP ATP ETC->ATP CPT2->Fatty Acyl-CoA_mito This compound This compound This compound->CPT1 This compound->CPT2

Caption: this compound inhibits CPT1 and CPT2, blocking fatty acid metabolism.

Seahorse_FAO_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis A Seed cells in Seahorse plate B Incubate overnight A->B C Add FAO assay medium + Palmitate-BSA B->C D Incubate 1 hour C->D E Measure Basal OCR D->E F Inject this compound (or Vehicle/Etomoxir) E->F G Measure Post-Injection OCR F->G H Calculate change in OCR G->H I Compare treated vs. control H->I

Caption: Workflow for the Seahorse XF Fatty Acid Oxidation Assay.

Mito_Stress_Test_Logic cluster_measurement OCR Measurement cluster_parameters Calculated Parameters Basal Basal Respiration Oligo After Oligomycin ATP_Prod ATP Production-Linked Respiration Basal->ATP_Prod Proton_Leak Proton Leak Basal->Proton_Leak Spare_Cap Spare Respiratory Capacity Basal->Spare_Cap FCCP After FCCP Oligo->ATP_Prod Oligo->Proton_Leak Rot_AA After Rotenone/Antimycin A Max_Resp Maximal Respiration FCCP->Max_Resp FCCP->Spare_Cap Non_Mito Non-Mitochondrial Respiration Rot_AA->Non_Mito

Caption: Logic of calculating mitochondrial parameters from the Mito Stress Test.

References

Application Notes and Protocols for Inducing and Measuring Perhexiline-Mediated Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline, a drug historically used for angina, is gaining attention for its potential as an anti-cancer agent by inducing apoptosis in malignant cells. These application notes provide a detailed protocol for researchers to reliably induce and accurately measure apoptosis mediated by this compound in cancer cell lines. The primary mechanisms of this compound-induced apoptosis involve the intrinsic pathway, characterized by mitochondrial dysfunction and subsequent caspase activation. This compound has been shown to induce apoptosis in various cancer cell lines, including those from colorectal and liver cancers, with an IC50 value of approximately 4 µM in colorectal cancer cells.[1][2][3][4]

Mechanism of Action: Signaling Pathways in this compound-Mediated Apoptosis

This compound treatment triggers a cascade of events leading to programmed cell death. One of the primary mechanisms is the induction of endoplasmic reticulum (ER) stress, which subsequently activates the p38 MAPK signaling pathway.[5] This, in conjunction with the generation of reactive oxygen species (ROS), leads to a loss of mitochondrial membrane integrity.[6] The compromised mitochondria release cytochrome c into the cytoplasm, which then activates a cascade of caspases, hallmarks of the intrinsic apoptotic pathway.[6] Specifically, studies have shown that this compound treatment leads to the activation of caspase-3 and caspase-9.[7] Furthermore, this compound has been observed to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis.

Perhexiline_Apoptosis_Pathway This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Bcl2_Family Modulation of Bcl-2 Family Proteins (Increased Bax/Bcl-2 ratio) This compound->Bcl2_Family p38_MAPK p38 MAPK Activation ER_Stress->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis Bcl2_Family->Mitochondria

Caption: Signaling pathway of this compound-induced apoptosis.

Data Presentation: Quantitative Analysis of this compound-Mediated Apoptosis

The following tables summarize quantitative data on the effects of this compound on apoptosis induction in different cancer cell lines.

Table 1: Dose-Response of this compound on Cancer Cell Viability and Apoptosis

Cell LineParameterThis compound Concentration (µM)Incubation Time (h)Result
Colorectal Cancer (CRC)IC50~4Not Specified50% inhibition of cell viability[1][2][3][4]
Gastrointestinal CancerApoptosis10Not SpecifiedInduction of apoptosis[6]
Normal Gastric/Colonic EpitheliumApoptosisup to 20Not SpecifiedResistant to apoptosis[6]
HepG2Cell Viability524Significant decrease
HepG2Cell Viability1024Further significant decrease
HepG2Cell Viability2024Pronounced decrease

Table 2: Time-Course of this compound-Induced Apoptotic Events in HepG2 Cells

ParameterThis compound Concentration (µM)Incubation Time (h)Fold Change vs. Control
Caspase-3/7 Activity5 - 252Dose-dependent increase
Caspase-3/7 Activity252~20-fold increase[5]
ER Function51Significant decrease
ER Function102~50% decrease[5]

Experimental Protocols

The following are detailed protocols for inducing and measuring this compound-mediated apoptosis in cultured cancer cells.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_analysis Apoptosis Analysis cluster_data Data Interpretation Cell_Culture 1. Culture Cancer Cells (e.g., HepG2, HT-29) Seeding 2. Seed Cells in Appropriate Plates Cell_Culture->Seeding Treatment 3. Treat with this compound (Dose-Response & Time-Course) Seeding->Treatment Annexin_V 4a. Annexin V/PI Staining (Flow Cytometry) Treatment->Annexin_V Caspase_Assay 4b. Caspase-3/7 Activity Assay (Luminescence/Fluorescence) Treatment->Caspase_Assay Western_Blot 4c. Western Blot Analysis (Bcl-2 family, Caspases) Treatment->Western_Blot Quantification 5. Quantify Apoptotic Cells, Enzyme Activity, and Protein Expression Annexin_V->Quantification Caspase_Assay->Quantification Western_Blot->Quantification Analysis 6. Statistical Analysis and Data Visualization Quantification->Analysis

Caption: General workflow for studying this compound-induced apoptosis.
Protocol 1: Induction of Apoptosis with this compound

This protocol describes how to treat cancer cell lines with this compound to induce apoptosis for subsequent analysis.

Materials:

  • Cancer cell line of interest (e.g., HepG2, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound maleate salt

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates (6-well, 96-well)

Procedure:

  • Cell Culture: Maintain the cancer cell line in a 37°C, 5% CO2 incubator in the appropriate complete culture medium.

  • Cell Seeding:

    • For flow cytometry and western blotting, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • For caspase activity assays, seed cells in a white-walled 96-well plate at a density of 1 x 104 cells/well.

  • This compound Preparation: Prepare a stock solution of this compound maleate in DMSO. Further dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0, 2, 4, 8, 10, 20, 25 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment:

    • For dose-response experiments, replace the culture medium with medium containing various concentrations of this compound and incubate for a fixed time (e.g., 24 or 48 hours).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) and incubate for different durations (e.g., 2, 4, 8, 12, 24 hours).

  • Harvesting: After the incubation period, harvest the cells according to the requirements of the downstream apoptosis assay.

Protocol 2: Measurement of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the detection of early and late apoptotic cells using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: After this compound treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in 1 mL of cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained and single-stained controls for compensation and to set the gates for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Measurement of Caspase-3/7 Activity

This protocol describes a luminescent or fluorescent assay to quantify the activity of executioner caspases 3 and 7.

Materials:

  • Caspase-Glo® 3/7 Assay System or similar

  • White-walled 96-well plates with cultured and treated cells

  • Plate-reading luminometer or fluorometer

Procedure:

  • Assay Preparation: Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell culture medium.

  • Incubation: Gently mix the contents of the wells by orbital shaking for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence of each sample using a plate reader. The signal is proportional to the amount of caspase activity.

  • Data Analysis: Normalize the caspase activity to the number of viable cells if a parallel viability assay is performed. Express the results as a fold change relative to the untreated control.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of key apoptotic proteins by western blotting.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the this compound-treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin). Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.

References

Application Notes and Protocols: Use of Perhexiline in Patient-Derived Organoids for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro models that closely recapitulate the genetic and phenotypic characteristics of a patient's tumor[1][2][3][4]. This makes them a powerful platform for preclinical drug screening and personalized medicine. Perhexiline, a drug originally developed for angina, has shown significant anti-cancer properties by inhibiting carnitine palmitoyltransferase 1 and 2 (CPT1/2), key enzymes in fatty acid metabolism[5][6]. Recent studies have highlighted its potential in treating various cancers, including colorectal and pancreatic cancer, by inducing apoptosis and inhibiting critical cell survival pathways[7][8]. This document provides detailed application notes and protocols for the use of this compound in cancer research using patient-derived organoids.

Mechanism of Action of this compound in Cancer

This compound's primary anti-cancer effect stems from its inhibition of CPT1 and CPT2, which blocks the transport of long-chain fatty acids into the mitochondria for β-oxidation. This disruption of fatty acid metabolism leads to several downstream effects in cancer cells:

  • Induction of Apoptosis: this compound treatment has been shown to increase the production of reactive oxygen species (ROS), leading to loss of mitochondrial membrane integrity, cytochrome c release, and activation of caspase-3 and caspase-9, key players in the intrinsic apoptotic pathway.

  • Inhibition of PI3K/Akt/mTOR Signaling: This crucial pathway for cell growth, proliferation, and survival is suppressed by this compound[5].

  • Inhibition of Cholesterol Synthesis: In pancreatic ductal adenocarcinoma (PDAC) organoids with KRAS mutations, this compound has been found to inhibit the cholesterol synthesis pathway by targeting the sterol regulatory element-binding protein 2 (SREBP2)[9].

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various cancer models.

Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Treatment DurationReference
Colorectal CancerHT29~448 hours[7]
Colorectal CancerSW620~448 hours[7]
Breast CancerMultiple2 - 6Not Specified[9]
Various CancersMultiple3 - 22Not Specified[9]

Table 2: Effects of this compound on Patient-Derived Cancer Organoids

Cancer TypeOrganoid ModelThis compound ConcentrationObserved EffectsReference
Colorectal CancerPatient-Derived OrganoidsClinically relevant concentrationsSignificantly reduced viability[7]
Pancreatic Cancer (KRAS-mutant)Mouse and Human-Derived Organoids"Modest dose"Blocked growth, induced cell death, no adverse impact on healthy organoids[8][9]

Experimental Protocols

Protocol 1: General Culture of Patient-Derived Cancer Organoids

This protocol provides a general guideline for the culture of PDOs. Specific media components may vary depending on the tissue of origin.

Materials:

  • Basement membrane matrix

  • Organoid culture medium (specific to the cancer type)

  • Phosphate-buffered saline (PBS)

  • Cell recovery solution

  • 6-well and 96-well culture plates

  • Sterile pipette tips and tubes

Procedure:

  • Thawing Cryopreserved Organoids:

    • Rapidly thaw a cryovial of organoids in a 37°C water bath.

    • Transfer the contents to a 15 mL conical tube containing basal medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Resuspend the pellet in a cold basement membrane matrix.

  • Seeding Organoids:

    • Dispense 50 µL domes of the organoid-matrix suspension into the center of pre-warmed 6-well plate wells.

    • Incubate at 37°C for 30 minutes to solidify the domes.

    • Carefully add 2 mL of complete organoid culture medium to each well.

  • Organoid Maintenance:

    • Culture organoids at 37°C and 5% CO₂.

    • Replace the culture medium every 2-3 days.

    • Passage organoids every 7-10 days by mechanically or enzymatically disrupting the domes and re-seeding.

Protocol 2: this compound Treatment of Patient-Derived Organoids

This protocol outlines the procedure for treating PDOs with this compound to assess its anti-cancer effects.

Materials:

  • Established patient-derived organoid cultures

  • This compound maleate salt

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Organoid culture medium

  • 96-well clear-bottom white plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound maleate salt in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C.

  • Seeding Organoids for Drug Screening:

    • Harvest established organoids and dissociate them into smaller fragments.

    • Count the organoid fragments and resuspend them in the basement membrane matrix at a desired density (e.g., 50-100 fragments per 10 µL).

    • Seed 10 µL domes into the center of wells in a 96-well plate.

    • Allow the matrix to solidify at 37°C for 30 minutes.

    • Add 100 µL of organoid culture medium to each well.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in organoid culture medium from the stock solution. A recommended starting concentration range is 0.1 µM to 50 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • After 24-48 hours of organoid recovery, carefully remove the existing medium and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate at 37°C and 5% CO₂ for a desired treatment duration (e.g., 72 hours).

  • Assessment of Cell Viability:

    • Equilibrate the 96-well plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL of CellTiter-Glo® 3D).

    • Lyse the organoids by shaking the plate on an orbital shaker for 5 minutes.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

Perhexiline_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound CPT1 CPT1 This compound->CPT1 Inhibits CPT2 CPT2 This compound->CPT2 Inhibits PI3K PI3K This compound->PI3K Inhibits FAO Fatty Acid Oxidation (FAO) ROS ↑ Reactive Oxygen Species (ROS) FAO->ROS Leads to CytochromeC Cytochrome c Release ROS->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's multifaceted anti-cancer mechanism.

PDO_Drug_Screening_Workflow cluster_setup Organoid Culture & Seeding cluster_treatment This compound Treatment cluster_analysis Data Acquisition & Analysis A Patient Tumor Tissue B Establish Patient-Derived Organoid Culture A->B C Dissociate Organoids into Fragments B->C D Seed Organoid Fragments in 96-well Plate C->D F Treat Organoids with this compound (e.g., 72 hours) D->F E Prepare this compound Serial Dilutions E->F G Perform Cell Viability Assay (e.g., CellTiter-Glo® 3D) F->G H Measure Luminescence G->H I Data Analysis: - Normalize to Control - Calculate IC50 H->I

Caption: Workflow for this compound screening in PDOs.

Perhexiline_Apoptosis_Pathway This compound This compound CPT_Inhibition CPT1/2 Inhibition This compound->CPT_Inhibition FAO_Inhibition ↓ Fatty Acid Oxidation CPT_Inhibition->FAO_Inhibition ROS_Increase ↑ ROS Production FAO_Inhibition->ROS_Increase Mito_Damage Mitochondrial Membrane Damage ROS_Increase->Mito_Damage CytoC_Release Cytochrome c Release Mito_Damage->CytoC_Release Casp9_Activation Caspase-9 Activation CytoC_Release->Casp9_Activation Casp3_Activation Caspase-3 Activation Casp9_Activation->Casp3_Activation Apoptosis Apoptosis Casp3_Activation->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Perhexiline_PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->PI3K Inhibits

Caption: Inhibition of PI3K/Akt/mTOR pathway by this compound.

References

Application Notes and Protocols for Studying Perhexiline Resistance Using Lentiviral shRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhexiline, an inhibitor of carnitine palmitoyltransferase 1 and 2 (CPT1/2), has shown potential as an anti-cancer agent due to its ability to shift cellular metabolism from fatty acid oxidation to glycolysis.[1] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the molecular mechanisms that drive resistance to this compound is crucial for optimizing its therapeutic use and developing strategies to overcome it. This document provides detailed protocols and application notes for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to identify and study genes that contribute to this compound resistance.

The primary hypothesis to be investigated is that the downregulation of specific genes involved in key signaling pathways can confer resistance to this compound. Potential pathways implicated in the cellular response to this compound include the p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK) signaling pathways, and the endoplasmic reticulum (ER) stress response.[2] This methodology allows for systematic screening of candidate genes and validation of their role in this compound resistance.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting their diverse metabolic profiles and sensitivities to CPT inhibition. Establishing a baseline IC50 in a sensitive parental cell line is the first step in developing a resistant model.

Cell LineCancer TypeReported IC50 (µM)
Breast Cancer Cell LinesBreast2 - 6[3][4]
Cervical Cancer Cell LinesCervical3 - 22[3]
Colon Cancer Cell LinesColon~4[3][4]
Lung Cancer Cell LinesLung3 - 22[3]
HepG2Hepatocellular Carcinoma5 - 25 (cytotoxic concentrations)[2]
Table 2: Expected Outcomes of Lentiviral shRNA Knockdown Experiments

This table outlines the anticipated results from the key experiments described in the protocols below. These values serve as a benchmark for successful experimental execution.

ParameterMethodExpected Result in Sensitive CellsExpected Result in Resistant Cells (with shRNA targeting a resistance gene)
Gene Knockdown Efficiency qRT-PCR>70% reduction in target mRNA levels>70% reduction in target mRNA levels
Western Blot>70% reduction in target protein levels>70% reduction in target protein levels
This compound Resistance Cell Viability Assay (MTT)Significant decrease in cell viability upon this compound treatmentMaintained or increased cell viability upon this compound treatment compared to control
IC50 Shift Cell Viability Assay (MTT)Low IC50 valueSignificant increase in IC50 value compared to parental cells
Apoptosis Annexin V/PI StainingIncreased apoptosis upon this compound treatmentReduced apoptosis upon this compound treatment compared to control

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line

This protocol describes the generation of a cancer cell line with acquired resistance to this compound through continuous, dose-escalating exposure.

Materials:

  • Parental cancer cell line of interest (initially sensitive to this compound)

  • This compound maleate

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • MTT reagent

  • DMSO

Procedure:

  • Initial IC50 Determination: a. Seed the parental cells in 96-well plates. b. Treat with a range of this compound concentrations for 72 hours. c. Perform an MTT assay to determine the initial IC50 value.

  • Resistance Induction: a. Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20). b. Allow the surviving cells to proliferate until they reach 70-80% confluency. c. Gradually increase the this compound concentration in the culture medium over several weeks to months. At each step, ensure a viable population of cells is maintained.

  • Confirmation of Resistance: a. Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new MTT assay on both the parental and the established resistant cell line. b. A significant shift in the IC50 value confirms the resistant phenotype. c. Cryopreserve aliquots of the resistant cell line for future experiments.

Protocol 2: Lentiviral shRNA Production and Transduction

This protocol details the production of lentiviral particles carrying shRNAs targeting genes of interest and their subsequent use to transduce the this compound-sensitive parental cell line.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral shRNA transfer plasmid (targeting gene of interest or a non-targeting control)

  • Transfection reagent

  • DMEM with 10% FBS

  • Target cancer cell line

  • Polybrene

  • Puromycin (or other selection antibiotic)

Procedure:

  • Lentivirus Production: a. Co-transfect HEK293T cells with the shRNA transfer plasmid and the packaging plasmids. b. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. c. Pool and filter the supernatant through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.

  • Lentiviral Transduction: a. Seed the target cancer cells to be 50-70% confluent on the day of infection. b. Add the lentiviral supernatant to the cells in the presence of polybrene (typically 4-8 µg/mL). c. Incubate for 18-24 hours. d. Replace the virus-containing medium with a fresh complete medium.

  • Selection of Transduced Cells: a. After 24-48 hours, add the appropriate selection antibiotic (e.g., puromycin) to the medium to select for successfully transduced cells. b. Maintain the selection for several days until non-transduced control cells are eliminated. c. Expand the stable shRNA-expressing cell population.

Protocol 3: Assessment of Gene Knockdown and this compound Resistance

This protocol outlines the methods to verify the knockdown of the target gene and to assess the impact of this knockdown on this compound sensitivity.

Materials:

  • Stable shRNA-expressing cell lines (target gene knockdown and non-targeting control)

  • This compound maleate

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for protein extraction and Western blotting

  • 96-well plates

  • MTT reagent

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Verification of Gene Knockdown: a. qRT-PCR: Extract total RNA from the stable cell lines and perform quantitative real-time PCR to measure the mRNA levels of the target gene. Normalize to a housekeeping gene. A knockdown efficiency of >70% is generally considered successful.[5] b. Western Blot: Extract total protein and perform Western blotting to assess the protein levels of the target gene. Use an antibody specific to the protein of interest and a loading control (e.g., β-actin or GAPDH).

  • Assessment of this compound Resistance: a. Cell Viability Assay: Seed the stable shRNA-expressing cells (both target knockdown and control) in 96-well plates. Treat with a range of this compound concentrations for 72 hours. Perform an MTT assay to determine and compare the IC50 values. An increase in the IC50 for the target knockdown cells compared to the control indicates a role for the target gene in this compound sensitivity. b. Apoptosis Assay: Treat the stable cell lines with a fixed concentration of this compound (e.g., the IC50 of the control cells) for 48 hours. Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry to quantify the percentage of apoptotic cells. A decrease in apoptosis in the target knockdown cells suggests that the gene is involved in this compound-induced cell death.

Mandatory Visualizations

experimental_workflow cluster_establishment Protocol 1: Establish Resistant Cell Line cluster_knockdown Protocol 2: Lentiviral shRNA Knockdown cluster_assessment Protocol 3: Assessment start Parental Sensitive Cell Line ic50_initial Determine Initial IC50 start->ic50_initial dose_escalation Dose Escalation with this compound ic50_initial->dose_escalation resistant_line Established this compound-Resistant Cell Line dose_escalation->resistant_line assess_resistance Assess this compound Resistance (MTT/Apoptosis) resistant_line->assess_resistance Comparison shRNA_construct shRNA Constructs (Target & Control) lentivirus_production Lentivirus Production shRNA_construct->lentivirus_production transduction Transduction of Parental Cells lentivirus_production->transduction selection Selection of Stable Cell Lines transduction->selection verify_kd Verify Knockdown (qPCR/Western) selection->verify_kd verify_kd->assess_resistance data_analysis Data Analysis & Interpretation assess_resistance->data_analysis

Caption: Experimental workflow for studying this compound resistance.

perhexiline_signaling cluster_cpt Mitochondrial Fatty Acid Oxidation cluster_stress Cellular Stress Responses This compound This compound CPT1 CPT1 This compound->CPT1 Inhibits CPT2 CPT2 This compound->CPT2 Inhibits FAO Fatty Acid Oxidation CPT1->FAO CPT2->FAO ER_Stress ER Stress FAO->ER_Stress Inhibition may lead to p38_MAPK p38 MAPK FAO->p38_MAPK Inhibition may lead to JNK JNK FAO->JNK Inhibition may lead to Apoptosis Apoptosis ER_Stress->Apoptosis Resistance Potential Resistance ER_Stress->Resistance Chronic activation may lead to p38_MAPK->Apoptosis p38_MAPK->Resistance Chronic activation may lead to JNK->Apoptosis JNK->Resistance Chronic activation may lead to

Caption: Potential signaling pathways involved in this compound action and resistance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Perhexiline Dosage for In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perhexiline in in vivo cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo mouse models?

A1: There is no single standardized starting dose for this compound in preclinical cancer models, as the effective dose can vary significantly depending on the cancer type, mouse strain, and administration route.[1][2] Published studies have reported a wide range of dosages from 1 to 400 mg/kg.[1][2] A common starting point for efficacy studies is often in the range of 80 mg/kg, administered via oral gavage.[3][4][5] It is crucial to perform a dose-escalation study to determine the optimal therapeutic window for your specific model, balancing anti-tumor activity with potential toxicity.

Q2: How should this compound be formulated for oral administration in mice?

A2: this compound maleate salt is typically used for in vivo studies.[6] For oral gavage, it can be formulated in a vehicle such as sterile water or a suitable buffer. Ensure the formulation is homogenous and stable for the duration of the experiment. The specific formulation details, including excipients, should be documented as part of the experimental protocol.[7]

Q3: What are the known mechanisms of action of this compound in cancer?

A3: this compound has multiple proposed anti-cancer mechanisms. Primarily, it is known to inhibit carnitine palmitoyltransferase 1 and 2 (CPT1/2), which are critical enzymes for fatty acid oxidation (FAO).[1][8][9][10] By inhibiting FAO, this compound can disrupt cancer cell metabolism.[1][8] Other reported mechanisms include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the release of cytochrome c.[1][4][8] this compound can also modulate signaling pathways, such as activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[1][8] In some cancer types, like glioblastoma, its anti-tumor activity has been linked to the inhibition of the FYN protein tyrosine kinase.[5][10]

Q4: Can this compound be combined with other cancer therapies?

A4: Yes, several preclinical studies have shown that this compound can act synergistically with traditional chemotherapeutics and targeted therapies.[1][2][11] For example, it has been shown to enhance the efficacy of doxorubicin, oxaliplatin, cisplatin, and gemcitabine in various cancer models.[1][8][11] Combining this compound with other agents may allow for dose reduction of the more toxic chemotherapeutic drugs.[8]

Q5: Does this compound cross the blood-brain barrier (BBB)?

A5: Yes, studies have demonstrated that this compound can cross the blood-brain barrier and accumulate in the brain, making it a potential therapeutic agent for brain tumors like glioblastoma.[3][4][5]

Troubleshooting Guide

Problem 1: High toxicity or adverse effects observed in mice (e.g., weight loss, lethargy).

Possible Cause Troubleshooting Step
Dosage is too high. Reduce the dosage of this compound. The therapeutic window can be narrow, and toxicity is a known concern.[12][13]
Inappropriate vehicle or formulation. Ensure the vehicle is well-tolerated and the formulation is prepared correctly. Consider alternative, physiologically acceptable carriers.[7]
Genetic variability in drug metabolism. This compound metabolism is highly dependent on the CYP2D6 enzyme, and its activity can vary between mouse strains.[14][15] Consider using a different strain or genotyping the animals if significant inter-individual variability in toxicity is observed.
Interaction with other administered drugs. Review all co-administered compounds for potential drug-drug interactions that could alter this compound metabolism or toxicity.[16]

Problem 2: Lack of anti-tumor efficacy at the tested dosage.

Possible Cause Troubleshooting Step
Dosage is too low. Gradually escalate the dose while closely monitoring for toxicity. A dose-response study is essential to identify the effective concentration.[17]
Suboptimal administration route or frequency. Consider alternative administration routes (e.g., intraperitoneal injection) or adjust the dosing schedule (e.g., daily vs. every other day).[1]
Poor bioavailability. Assess the pharmacokinetic profile of this compound in your model to ensure adequate plasma and tumor concentrations are being achieved. Therapeutic drug monitoring (TDM) is recommended in clinical settings and can be adapted for preclinical studies.[12][18]
Tumor model is resistant to this compound's mechanism of action. Investigate the metabolic profile of your cancer model. Tumors that are highly dependent on fatty acid oxidation may be more sensitive to this compound.[19] Consider combination therapies to overcome resistance.[11]
Modest in vivo activity despite in vitro potency. This discrepancy can be due to factors like intratumoral heterogeneity. Sensitivity to this compound may be lost as tumor stem cells differentiate.[5][20]

Problem 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in drug formulation. Prepare fresh formulations for each experiment and ensure consistency in preparation.
Differences in animal characteristics. Standardize the age, sex, and weight of the mice used in your studies.
Inconsistent experimental procedures. Adhere strictly to the established experimental protocol, including tumor implantation, drug administration, and endpoint measurements.
Pharmacokinetic variability. As mentioned, CYP2D6-mediated metabolism can lead to significant inter-individual differences in drug exposure.[14][15]

Data Presentation

Table 1: In Vivo this compound Dosages in Murine Cancer Models

Cancer TypeMouse ModelDosage Range (mg/kg)Administration RouteKey FindingsReference
GlioblastomaXenograft80Oral GavageReduced tumor size and improved survival.[3][4][5]
Pancreatic CancerXenograftNot specifiedNot specifiedSynergistic with gemcitabine, inducing complete tumor regression in one model.[11]
NeuroblastomaXenograftNot specifiedNot specifiedMore effective when co-administered with cisplatin.[8]
VariousXenografts1 - 400Oral Gavage, IP InjectionAnti-tumor responses observed across multiple cancer types.[1][2]

Table 2: In Vitro IC50 Values of this compound in Cancer Cell Lines

Cancer TypeCell Line(s)IC50 Range (µM)Reference
Breast, Cervix, Colon, LungVarious3 - 22[8]
Breast CancerVarious2 - 6[8]
Colorectal CancerVarious~4[8][21][22][23]
GlioblastomaPN19, MES 831.5 - 5[5]
Hepatic CellsHepG25 - 25[3][4]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

  • Animal Model: Utilize immunodeficient mice (e.g., nu/nu) for the implantation of human cancer cell lines.

  • Tumor Cell Implantation: Subcutaneously inject a predetermined number of cancer cells (e.g., 1x10^6 to 5x10^6) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a specified average size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

  • This compound Formulation: Prepare a fresh solution of this compound maleate in a suitable vehicle (e.g., sterile water) on each day of dosing.

  • Drug Administration: Administer this compound via oral gavage at the predetermined dose and schedule. The control group should receive the vehicle alone.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.

Protocol 2: Therapeutic Drug Monitoring (TDM) of this compound in Plasma

  • Sample Collection: Collect blood samples from mice at various time points after this compound administration to determine the pharmacokinetic profile. Trough concentrations (just before the next dose) are often used for steady-state monitoring.[18]

  • Plasma Separation: Process the blood samples to separate the plasma.

  • Analytical Method: Quantify this compound and its major metabolites (e.g., hydroxythis compound) in the plasma using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[12]

  • Data Analysis: Determine key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve). The therapeutic range in human plasma is 0.15–0.6 mg/L (approximately 0.5–1.5 µM).[13][15][18][24]

Mandatory Visualizations

Perhexiline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound CPT1 CPT1 This compound->CPT1 Inhibits FYN FYN This compound->FYN Inhibits CPT2 CPT2 This compound->CPT2 Inhibits CPT1->CPT2 Translocation Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->CPT1 AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Induces mTORC1->Autophagy Inhibits Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Promotes FAO Fatty Acid Oxidation (FAO) CPT2->FAO FAO->AMPK Activates ROS Reactive Oxygen Species (ROS) FAO->ROS Increases Cytochrome c Cytochrome c ROS->Cytochrome c Release Apoptosis Apoptosis Cytochrome c->Apoptosis Induces

Caption: Proposed anti-cancer signaling pathways of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C D This compound Administration (Treatment Group) C->D E Vehicle Administration (Control Group) C->E F Monitor Body Weight & Animal Health D->F E->F G Tumor Volume Measurement F->G H Endpoint Analysis: Tumor Growth Inhibition G->H I Optional: Pharmacokinetic Analysis (TDM) H->I

Caption: Workflow for an in vivo this compound efficacy study.

Troubleshooting_Logic Start Experiment Outcome Outcome High Toxicity? Start->Outcome Toxicity_Actions Reduce Dose Check Formulation Consider Strain Outcome->Toxicity_Actions Yes Efficacy Lack of Efficacy? Outcome->Efficacy No Toxicity_Actions->Efficacy Efficacy_Actions Increase Dose Check PK/PD Assess Model Resistance Efficacy->Efficacy_Actions Yes Inconsistency Inconsistent Results? Efficacy->Inconsistency No Efficacy_Actions->Inconsistency Inconsistency_Actions Standardize Protocol Ensure Formulation Consistency Inconsistency->Inconsistency_Actions Yes Success Optimal Outcome Inconsistency->Success No Inconsistency_Actions->Success

Caption: Logical flow for troubleshooting this compound experiments.

References

Troubleshooting Perhexiline solubility issues for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with perhexiline in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for preparing stock solutions of this compound (maleate) for in vitro experiments is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound maleate is also soluble in other organic solvents such as ethanol and dimethylformamide (DMF).[1][4] It is sparingly soluble in aqueous buffers.[1]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

A2: This is a common issue due to this compound's low aqueous solubility.[1][5] To avoid precipitation, it is crucial to first dissolve the this compound maleate in DMSO to create a concentrated stock solution.[1] Then, this stock solution should be serially diluted with the aqueous buffer or cell culture medium to the final desired concentration.[1] It is important to ensure that the final concentration of DMSO in the cell culture medium is low enough to not affect the cells (typically <0.5%).

Q3: What is the maximum concentration of this compound that can be achieved in an aqueous solution?

A3: For maximum solubility in aqueous buffers, this compound maleate should first be dissolved in DMSO and then diluted. Using this method, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO:PBS (pH 7.2).[1][4] The aqueous solubility of this compound itself is very low, reported as 0.0608 mg/L.[5]

Q4: How should I store my this compound stock solution?

A4: this compound maleate as a crystalline solid should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] It is recommended to store aqueous solutions for no more than one day.[1][4]

Q5: Are there any special considerations when using DMSO to dissolve this compound maleate?

A5: Yes, it is important to use fresh, anhydrous (moisture-free) DMSO.[2][7] Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound maleate.[2][7] Some sources also recommend purging the solvent with an inert gas before dissolving the compound.[1] For challenging cases, ultrasonicating the solution and adjusting the pH to 5 with HCl may aid dissolution in DMSO.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound (maleate) powder will not dissolve in aqueous buffer. This compound has very low aqueous solubility.[1][5]Dissolve the compound in an organic solvent first, such as DMSO, ethanol, or DMF, to create a stock solution.[1][3][4] Then, dilute this stock solution into your aqueous buffer.
Precipitate forms immediately upon adding DMSO stock to cell culture medium. The final concentration of this compound in the aqueous medium exceeds its solubility limit.- Ensure the DMSO stock solution is sufficiently concentrated so that only a small volume needs to be added to the medium.- Perform serial dilutions of the DMSO stock in the medium to reach the final desired concentration.- Vigorously mix the medium while adding the this compound stock solution to aid dispersion.
Cloudiness or turbidity appears in the medium over time. The compound may be slowly precipitating out of the solution, or the medium components may be interacting with the compound.- Prepare fresh dilutions from the DMSO stock immediately before each experiment.- Do not store aqueous solutions of this compound for more than one day.[1][4]- Consider using a 1:1 DMSO:PBS (pH 7.2) solution for dilution, which has a reported solubility of approximately 0.5 mg/mL.[1][4]
Inconsistent experimental results. Potential issues with stock solution concentration due to incomplete dissolution or degradation.- Ensure the this compound maleate is fully dissolved in the DMSO stock solution. Gentle warming or sonication may help.- Use fresh, anhydrous DMSO for preparing stock solutions.[2][7]- Store stock solutions appropriately at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6][7]

Quantitative Data Summary

Table 1: Solubility of this compound Maleate in Various Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Source(s)
DMSO30~76.2[1][4]
DMSO16.67 (with sonication and pH 5 adjustment)42.36[7]
DMSO≥5-
Dimethylformamide (DMF)25~63.5[1][4]
Ethanol5~12.7[1][4]
DMSO:PBS (pH 7.2) (1:1)0.5~1.27[1][4]
WaterSlightly soluble (0.1% to 1.0% w/w)-[8]

Table 2: Molar and Mass Equivalents for this compound Maleate (MW: 393.56 g/mol ) [2][9]

Molar ConcentrationMass Concentration (for 1 mL)
1 mM0.394 mg
5 mM1.968 mg
10 mM3.936 mg
50 mM19.68 mg

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials: this compound maleate powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound maleate powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the tube until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][7]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
  • Materials: this compound DMSO stock solution, sterile cell culture medium.

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve the final desired experimental concentrations.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

    • Ensure the final concentration of DMSO in the cell culture medium is below the level of toxicity for your specific cell line (typically <0.5%).

    • Prepare the working solutions fresh for each experiment.

Visualizations

G Experimental Workflow: this compound Preparation for In Vitro Assays cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound Maleate Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate (until fully dissolved) B->C D Store at -20°C / -80°C C->D E Thaw Stock Solution D->E For Experiment F Serially Dilute in Cell Culture Medium E->F G Final Concentration (e.g., 1-25 µM) F->G H Add to In Vitro Assay (DMSO < 0.5%) G->H

Caption: Workflow for preparing this compound solutions.

References

Strategies to mitigate Perhexiline neurotoxicity in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Perhexiline in long-term studies. The focus is on mitigating the risk of neurotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced neurotoxicity?

A1: this compound's primary neurotoxic effect is a predominantly demyelinating sensorimotor polyneuropathy[1]. The proposed mechanism involves the accumulation of lysosomal inclusions in Schwann cells and other tissues[1]. As a cationic amphiphilic drug, this compound can enter lysosomes and is thought to form complexes with polar lipids, impairing their degradation and leading to intralysosomal accumulation[1]. This process can result in demyelination and associated axonal degeneration[1].

Q2: What are the main strategies to mitigate this compound neurotoxicity in long-term studies?

A2: The cornerstone of mitigating this compound neurotoxicity is maintaining the plasma concentration within the therapeutic range through Therapeutic Drug Monitoring (TDM)[2][3][4]. Dose individualization based on the patient's metabolizer status, often determined by Cytochrome P450 2D6 (CYP2D6) genotyping, is also a critical strategy[5][6]. Regular clinical monitoring for early signs of neuropathy is another key preventative measure[7][8].

Q3: What is the role of CYP2D6 in this compound toxicity?

A3: CYP2D6 is the primary enzyme responsible for metabolizing this compound[6][9]. Individuals with genetic polymorphisms in the CYP2D6 gene can be classified as "poor metabolizers"[10][11]. These individuals have a reduced capacity to clear the drug, leading to its accumulation and a significantly higher risk of developing neurotoxicity and hepatotoxicity at standard doses[5][10]. CYP2D6-mediated metabolism has been shown to protect cells from this compound-induced cytotoxicity[9][10].

Q4: What is the recommended therapeutic range for plasma this compound concentrations?

A4: To minimize the risk of toxicity while maintaining efficacy, plasma this compound concentrations should be maintained within a specific therapeutic window.

ParameterRecommended RangeSource
Therapeutic Plasma Concentration150 - 600 ng/mL (0.15 - 0.60 mcg/mL)[2][3][8][12]
Concentrations Associated with Toxicity> 600 ng/mL (> 0.60 mcg/mL)[1][3]

Q5: How should dosing be adjusted based on CYP2D6 metabolizer status?

A5: Dosing regimens for this compound should be highly individualized based on the patient's CYP2D6 metabolizer status to prevent drug accumulation.

Metabolizer StatusTypical Dose RangeSource
Poor Metabolizers (PM)As low as 50 mg/week[11][13]
Intermediate Metabolizers (IM)Reduced dosage compared to extensive metabolizers[6]
Extensive Metabolizers (EM)100 - 250 mg/day (initial dose often 100 mg/day)[13][14]
Ultra-rapid Metabolizers (UM)May require up to 500 mg/day[13][15]

Troubleshooting Guide

Issue 1: Signs of peripheral neuropathy (e.g., paresthesias, muscle weakness) are observed in study subjects.

Possible Cause: this compound plasma concentrations may have exceeded the therapeutic range, leading to neurotoxicity[2][16]. This is particularly common in individuals who are poor metabolizers of the drug[10].

Solution:

  • Cease or Reduce Dosage: Immediately discontinue or significantly reduce the this compound dose[11]. Clinical improvement often follows drug withdrawal[17].

  • Therapeutic Drug Monitoring (TDM): Measure the subject's plasma this compound concentration to confirm if it is above the toxic threshold of 600 ng/mL[3][16].

  • CYP2D6 Genotyping: If not already performed, conduct CYP2D6 genotyping to determine the subject's metabolizer status[6]. This will inform future dosing strategies.

  • Clinical Assessment: Perform electromyography to assess the extent of neuropathy[14].

  • Restart at a Lower Dose: Once plasma concentrations have fallen to a safe level, treatment may be resumed at a lower, individualized dose based on TDM and genotype data[11].

Issue 2: this compound plasma concentrations are highly variable and difficult to maintain within the therapeutic range.

Possible Cause: this compound exhibits complex and saturable (non-linear) pharmacokinetics, meaning small changes in dosage can lead to disproportionate changes in plasma concentration[2][13]. Additionally, there is significant inter-individual variability in metabolism, primarily due to CYP2D6 polymorphisms[2][13].

Solution:

  • Frequent TDM: Increase the frequency of plasma concentration monitoring, especially after any dose adjustment[8]. Monitoring should commence at the end of the first week of treatment[8].

  • Allow for Steady State: Be aware that reaching a steady-state blood level can take two to four weeks, and even longer in poor metabolizers[8][13]. Avoid dose increases until at least this period has passed since the last adjustment, unless levels are sub-therapeutic[8].

  • Consider Drug Interactions: Evaluate for co-administered drugs that may inhibit CYP2D6, as this can increase this compound concentrations and mimic a poor metabolizer phenotype[6][15].

Experimental Protocols

1. Therapeutic Drug Monitoring (TDM) of this compound

  • Objective: To maintain this compound plasma concentrations within the therapeutic range of 150-600 ng/mL.

  • Methodology:

    • Sample Collection: Collect blood samples in appropriate anticoagulant tubes. Trough concentrations, taken just before the next scheduled dose, are generally recommended[13].

    • Timing of Sampling:

      • Initial monitoring should begin at the end of the first week of therapy[8].

      • Regular monitoring should continue, especially following any dose adjustments.

      • Allow 2-4 weeks to approach steady-state after initiating or changing a dose, noting that this can be longer in poor metabolizers[8][13].

    • Sample Processing: Separate plasma from whole blood by centrifugation. Store plasma samples frozen until analysis.

    • Analysis: Quantify this compound concentrations using a validated method such as high-performance liquid chromatography (HPLC)[6].

    • Dose Adjustment: Adjust the this compound dosage based on the results to maintain concentrations within the therapeutic window.

2. Assessment of Peripheral Neuropathy

  • Objective: To detect early signs of this compound-induced neurotoxicity.

  • Methodology:

    • Clinical Examination: Regularly perform neurological examinations on study subjects, focusing on sensory and motor function, reflexes, and coordination. Inquire about symptoms such as paresthesias (numbness, tingling) and muscle weakness[8].

    • Electromyography (EMG) and Nerve Conduction Studies:

      • Establish a baseline EMG and nerve conduction study before initiating long-term this compound treatment[14].

      • Perform follow-up studies periodically throughout the long-term study, and immediately if any clinical signs of neuropathy appear.

      • These tests can detect subclinical neuropathy and provide objective measures of nerve function[14]. Key indicators of this compound neurotoxicity include signs of demyelination and axonal degeneration[1].

Visualizations

Perhexiline_Metabolism_and_Toxicity_Pathway cluster_0 Drug Administration & Metabolism cluster_1 Toxicity Pathway (in Poor Metabolizers) This compound This compound Administration Plasma Plasma this compound This compound->Plasma Metabolism Hepatic Metabolism Plasma->Metabolism HighPlasma High Plasma Concentration (>600 ng/mL) Plasma->HighPlasma Reduced Metabolism Metabolites Inactive Metabolites Metabolism->Metabolites Hydroxylation CYP2D6 CYP2D6 Enzyme CYP2D6->Metabolism Excretion Excretion Metabolites->Excretion Accumulation Accumulation in Schwann Cells HighPlasma->Accumulation Lysosomal Lysosomal Lipidosis Accumulation->Lysosomal Demyelination Demyelination & Axonal Degeneration Lysosomal->Demyelination Neuropathy Peripheral Neuropathy Demyelination->Neuropathy

Caption: this compound metabolism and the pathway to neurotoxicity.

Perhexiline_Mitigation_Workflow start Initiate Long-Term This compound Study genotyping CYP2D6 Genotyping (Optional but Recommended) start->genotyping dose_selection Initial Dose Selection (Based on Genotype if available) genotyping->dose_selection treatment Administer this compound dose_selection->treatment monitoring Regular Clinical Monitoring (Signs of Neuropathy) treatment->monitoring neuro_signs Signs of Neuropathy? monitoring->neuro_signs tdm Therapeutic Drug Monitoring (Plasma Concentration) in_range Concentration in Therapeutic Range? (150-600 ng/mL) tdm->in_range adjust_dose Adjust Dose in_range->adjust_dose No continue_treatment Continue Treatment & Monitoring in_range->continue_treatment Yes adjust_dose->treatment continue_treatment->monitoring end End of Study continue_treatment->end Completion neuro_signs->tdm No stop_drug Stop/Reduce this compound Investigate neuro_signs->stop_drug Yes

Caption: Workflow for mitigating this compound neurotoxicity.

References

Technical Support Center: Overcoming Perhexiline Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a notable lack of publicly available scientific literature specifically detailing the chemical instability and degradation pathways of perhexiline in aqueous solutions. The information provided herein is based on the known chemical properties of this compound, general principles of pharmaceutical stability for piperidine-containing compounds, and established methodologies for stability testing. Researchers should always validate their own storage conditions and analytical methods for their specific experimental needs.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges and questions researchers may encounter when working with this compound in aqueous solutions.

1. Solubility and Solution Preparation

  • Q1: I'm having trouble dissolving this compound maleate in my aqueous buffer. What can I do?

    A1: this compound maleate is known to be sparingly soluble in aqueous solutions. To improve solubility, first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[1] This stock solution can then be diluted with your aqueous buffer of choice to the final desired concentration. When diluting, add the stock solution to the buffer slowly while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum and be compatible with your experimental system. For a 1:1 solution of DMSO:PBS (pH 7.2), a solubility of approximately 0.5 mg/mL has been reported.[1]

  • Q2: What is the maximum recommended storage time for a this compound aqueous solution?

    A2: Due to potential instability, it is not recommended to store aqueous solutions of this compound for more than one day.[1] For critical experiments, it is best practice to prepare fresh solutions immediately before use.

2. Solution Stability and Degradation

  • Q3: My this compound solution has changed color/appears cloudy after a short period. What could be the cause?

    A3: A change in color or the appearance of turbidity can be indicative of chemical degradation or physical instability (precipitation). This compound, as a secondary amine, may be susceptible to oxidation, which can sometimes lead to colored degradation products. Cloudiness or precipitation can occur if the solubility limit is exceeded, or if the pH of the solution changes, affecting the ionization and solubility of the compound. It is recommended to discard any solution that shows visual signs of degradation or precipitation.

  • Q4: What are the likely degradation pathways for this compound in an aqueous solution?

    A4: While specific degradation pathways for this compound in aqueous solution are not well-documented, compounds with similar chemical features can undergo degradation through several mechanisms:

    • Oxidation: The piperidine ring and the tertiary carbon atoms are potential sites for oxidation. This can be initiated by exposure to atmospheric oxygen, trace metal ions, or light.

    • Photodegradation: Exposure to UV or ambient light can induce degradation in some molecules.[2] It is a good practice to protect this compound solutions from light.

    • Hydrolysis: Although the this compound molecule does not contain readily hydrolyzable groups like esters or amides, extreme pH conditions and high temperatures could potentially lead to some degradation over time.

3. Improving the Stability of this compound Solutions

  • Q5: How can I improve the stability of my this compound aqueous solutions for short-term storage or use during an experiment?

    A5: To mitigate potential degradation, consider the following strategies:

    • pH Control: The stability of many drugs is pH-dependent. While the optimal pH for this compound stability in an aqueous solution is not established, maintaining a consistent pH with a suitable buffer system is crucial.

    • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]

    • Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of potential chemical degradation.

    • Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of a suitable antioxidant might be beneficial, provided it does not interfere with the experiment.

    • Inert Atmosphere: For sensitive applications, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can help to minimize oxidation.

Data Presentation: Solubility of this compound Maleate

SolventSolubilityReference
Ethanol~5 mg/mL[1]
DMSO~30 mg/mL[1]
Dimethyl formamide~25 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
Aqueous buffersSparingly soluble[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general approach to assess the stability of this compound in a specific aqueous solution. The goal of a forced degradation study is to generate potential degradation products to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound maleate in a suitable organic solvent (e.g., DMSO) at a known concentration.

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with your aqueous buffer and add 3% hydrogen peroxide to a final drug concentration of ~100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute the stock solution with your aqueous buffer to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

    • Photodegradation: Dilute the stock solution with your aqueous buffer to a final concentration of ~100 µg/mL. Expose the solution to a photostability chamber or direct sunlight for 24 hours. Keep a control sample wrapped in foil at the same temperature.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, using a suitable analytical method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples with the control. The appearance of new peaks or a decrease in the area of the this compound peak indicates degradation.

Protocol 2: Proposed Stability-Indicating HPLC-UV Method

This method is a starting point and would require optimization and validation for your specific application. It is adapted from methods used for analyzing this compound in plasma, as a dedicated stability-indicating method is not available in the literature.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-15 min: 30% to 70% Acetonitrile

    • 15-20 min: 70% Acetonitrile

    • 20-25 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (based on UV/Vis maximum).[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_prep Solution Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis A Weigh this compound Maleate B Dissolve in minimal DMSO/Ethanol (Stock Solution) A->B C Dilute with Aqueous Buffer to final concentration B->C D Acid Hydrolysis (HCl, 60°C) C->D E Base Hydrolysis (NaOH, 60°C) C->E F Oxidation (H2O2, RT) C->F G Thermal (Buffer, 60°C) C->G H Photolysis (Light Exposure, RT) C->H I Neutralize Acid/Base Samples D->I E->I J Analyze by Stability-Indicating HPLC F->J G->J H->J I->J K Compare stressed samples to control J->K L Identify degradation peaks & assess purity K->L

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_troubleshooting Troubleshooting Steps start This compound Aqueous Solution Instability Observed (e.g., precipitation, color change) q1 Is the solution freshly prepared? start->q1 a1_yes Proceed to check for degradation q1->a1_yes Yes a1_no Prepare a fresh solution. Do not store for >24h. q1->a1_no No q2 Was the concentration too high? a1_yes->q2 a2_yes Lower the concentration or increase the organic co-solvent percentage. q2->a2_yes Yes a2_no Suspect chemical degradation q2->a2_no No q3 Was the solution protected from light and heat? a2_no->q3 a3_yes Consider oxidation or pH effects q3->a3_yes Yes a3_no Store in amber vials at 2-8°C. q3->a3_no No end Implement stabilization strategies: - pH control (buffering) - Use of antioxidants - Inert atmosphere a3_yes->end

Caption: Logical troubleshooting guide for this compound solution instability.

G cluster_chemical Chemical Factors cluster_physical Physical Factors center Drug Stability in Aqueous Solution hydrolysis Hydrolysis center->hydrolysis Degradation Pathways oxidation Oxidation center->oxidation Degradation Pathways photolysis Photolysis center->photolysis Degradation Pathways temp Temperature temp->center Influencing Factors ph pH ph->center Influencing Factors light Light Exposure light->center Influencing Factors oxygen Oxygen oxygen->center Influencing Factors ions Metal Ions ions->center Influencing Factors

References

Adjusting Perhexiline concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Perhexiline in experimental settings while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's primary mechanism of action is the inhibition of the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1), and to a lesser extent, CPT-2.[1][2][3] This inhibition shifts cellular metabolism from long-chain fatty acid oxidation to glucose oxidation for energy production.[4][5] This metabolic switch is more oxygen-efficient, meaning more ATP is produced for the same amount of oxygen consumed.[2][3][6]

Q2: What are the known off-target effects of this compound?

A2: The primary off-target effects of this compound are hepatotoxicity (liver damage) and peripheral neuropathy (nerve damage).[7][8][9] These toxicities are generally associated with higher concentrations of the drug.[6][9]

Q3: What is the recommended therapeutic concentration range for this compound?

A3: In clinical settings, the therapeutic plasma concentration of this compound is maintained between 0.15 and 0.6 mg/L (approximately 0.54 to 2.16 µM).[9][10] For in vitro experiments, cytotoxic effects in hepatic cells have been observed in the 5-25 µM range, with an IC50 of around 4 µM in some cancer cell lines.[6][11] Researchers should perform dose-response studies to determine the optimal concentration for their specific cell type and experimental goals.

Q4: How should I prepare a stock solution of this compound?

A4: this compound maleate is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF).[4] For cell culture experiments, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution. This stock can then be diluted in your aqueous buffer or cell culture medium to the desired final concentration. It is advisable not to store the aqueous solution for more than one day.[4]

Q5: Are there any special considerations for the metabolism of this compound?

A5: Yes, this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[2][6] There is significant genetic polymorphism in the human population for this enzyme, leading to "poor metabolizers" who clear the drug more slowly. This can result in drug accumulation and an increased risk of toxicity.[7][12] When using in vitro systems with metabolic capabilities (e.g., primary hepatocytes or liver microsomes), or in in vivo animal studies, it is important to consider the metabolic capacity of the system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of cytotoxicity observed at expected therapeutic concentrations. - The cell line being used is particularly sensitive to this compound.- The actual concentration of the drug is higher than intended due to errors in dilution or calculation.- The cells are "poor metabolizers" of this compound, leading to drug accumulation.- Perform a dose-response curve to determine the IC50 for your specific cell line.- Verify the concentration of your stock solution and the accuracy of your dilutions.- If using metabolically active cells, consider genotyping for CYP2D6 if relevant, or use a lower starting concentration.
Inconsistent or non-reproducible experimental results. - Precipitation of this compound in the aqueous medium.- Degradation of the drug over time.- Variability in cell health or passage number.- Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across experiments.- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Use cells within a consistent passage number range and ensure they are healthy and actively dividing before treatment.
No observable on-target effect (e.g., no shift in metabolism). - The concentration of this compound is too low to effectively inhibit CPT-1.- The assay used to measure the metabolic shift is not sensitive enough.- The experimental timeframe is too short for the metabolic changes to become apparent.- Increase the concentration of this compound, referencing dose-response data.- Utilize a more sensitive assay for measuring CPT-1 activity or its downstream effects (e.g., fatty acid oxidation rate).- Extend the duration of the experiment to allow for metabolic reprogramming.

Quantitative Data Summary

Table 1: In Vitro Concentrations and IC50 Values for this compound

ParameterCell/Tissue TypeConcentration/ValueReference(s)
IC50 for CPT-1 Inhibition Rat Heart77 µM[1]
Rat Liver148 µM[1]
Cytotoxic Concentration Range Hepatic Cells (HepG2, HepaRG, Primary Human Hepatocytes)5 - 25 µM[1][6]
IC50 for Cytotoxicity Colorectal Cancer Cell Lines~4 µM
HepG2 Cells11.3 µM
Clinical Therapeutic Plasma Concentration Human0.15 - 0.6 mg/L (~0.54 - 2.16 µM)[9][10]
Clinical Toxic Plasma Concentration Human> 0.6 mg/L (> 2.16 µM)[6]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hepatotoxicity via LDH Release Assay

Objective: To quantify the cytotoxic effect of this compound on hepatocytes by measuring the release of lactate dehydrogenase (LDH) into the cell culture medium.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Appropriate cell culture medium and supplements

  • This compound maleate

  • DMSO (for stock solution)

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow the cells to adhere and grow for 24 hours.

  • Preparation of this compound Dilutions: Prepare a concentrated stock solution of this compound in DMSO. On the day of the experiment, create a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 4, 24, or 48 hours) at 37°C and 5% CO2.

  • LDH Assay: Following the incubation period, collect the cell culture supernatant. Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time before measuring the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of LDH release for each concentration of this compound relative to the positive control (maximum LDH release) and the vehicle control (spontaneous LDH release).

Protocol 2: In Vitro Assay for CPT-1 Activity

Objective: To measure the on-target effect of this compound by quantifying the activity of CPT-1.

Materials:

  • Isolated mitochondria from cells or tissue of interest

  • This compound maleate

  • [³H]-L-carnitine (radiolabeled substrate)

  • Palmitoyl-CoA

  • Bovine serum albumin (BSA)

  • Reaction buffer (e.g., containing Tris-HCl, KCl, and other necessary components)

  • Scintillation fluid and vials

  • Scintillation counter

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from your cell or tissue samples using standard differential centrifugation techniques.

  • Preparation of this compound Dilutions: Prepare a series of this compound dilutions in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the isolated mitochondria, the reaction buffer, and the different concentrations of this compound or a vehicle control.

  • Initiation of Reaction: Start the reaction by adding the substrates, Palmitoyl-CoA and [³H]-L-carnitine.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.

  • Separation of Product: Separate the radiolabeled product (palmitoylcarnitine) from the unreacted [³H]-L-carnitine using a method such as phase partitioning with butanol or ion-exchange chromatography.

  • Quantification: Add the separated product to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the CPT-1 activity for each this compound concentration and determine the IC50 value.

Visualizations

Perhexiline_On_Target_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_inner_membrane Inner Mitochondrial Membrane LCFA Long-Chain Fatty Acids LCFA_CoA Long-Chain Fatty Acyl-CoA LCFA->LCFA_CoA CPT1 CPT-1 LCFA_CoA->CPT1 Carnitine Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito LCFA_Carnitine Long-Chain Acylcarnitine CPT1->LCFA_Carnitine CPT2 CPT-2 Mito_LCFA_CoA Mitochondrial Long-Chain Fatty Acyl-CoA CPT2->Mito_LCFA_CoA LCFA_Carnitine->CPT2 Beta_Oxidation β-Oxidation Mito_LCFA_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production Pyruvate_Mito->Acetyl_CoA This compound This compound This compound->CPT1 This compound->CPT2

Caption: On-target signaling pathway of this compound.

Perhexiline_Off_Target_Hepatotoxicity cluster_ER Endoplasmic Reticulum cluster_MAPK MAPK Signaling cluster_apoptosis Apoptosis This compound High Concentration This compound ER_Stress ER Stress This compound->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p38_JNK p38/JNK Activation UPR->p38_JNK Caspase_Activation Caspase Activation p38_JNK->Caspase_Activation Cell_Death Hepatocyte Death Caspase_Activation->Cell_Death

Caption: Off-target hepatotoxicity pathway of this compound.

Perhexiline_Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Concentration Verify Drug Concentration and Dilutions Start->Check_Concentration Dose_Response Perform Dose-Response Curve (IC50) Check_Concentration->Dose_Response Concentration Correct Check_Cell_Line Evaluate Cell Line Sensitivity Dose_Response->Check_Cell_Line Check_Metabolism Consider Metabolic Differences Check_Cell_Line->Check_Metabolism Sensitivity Confirmed Adjust_Protocol Adjust Experimental Protocol Check_Metabolism->Adjust_Protocol

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Preventing Perhexiline precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Perhexiline in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound maleate that I should be aware of?

A1: Understanding the physicochemical properties of this compound maleate is crucial for preparing stable stock solutions. This compound is a weakly basic and lipophilic compound.

Table 1: Physicochemical Properties of this compound and this compound Maleate

PropertyValueSource
Chemical FormulaC19H35N (this compound)[1]
Molecular Weight277.5 g/mol (this compound)[1]
Chemical FormulaC23H39NO4 (this compound Maleate)[2]
Molecular Weight393.56 g/mol (this compound Maleate)
pKa (Strongest Basic)10.58[3]
AppearanceWhite to tan powder

Q2: What are the recommended solvents for preparing this compound maleate stock solutions?

A2: this compound maleate has good solubility in several organic solvents but is sparingly soluble in aqueous solutions.[4] Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.

Table 2: Solubility of this compound Maleate in Common Solvents

SolventSolubilitySource
DMSO≥ 100 mM (~39.36 mg/mL)
Ethanol~20 mM (~7.87 mg/mL)
Dimethylformamide (DMF)~25 mg/mL[5]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL[4][5]
WaterInsoluble

Q3: How does pH affect the solubility of this compound maleate in aqueous solutions?

A3: As a weak base with a pKa of 10.58, the solubility of this compound in aqueous solutions is highly pH-dependent.[3] At a pH below its pKa, this compound will be protonated and exist as a more soluble cationic form. As the pH increases above the pKa, the uncharged, less soluble free base form will predominate, leading to a higher risk of precipitation. Therefore, when preparing aqueous working solutions from a DMSO stock, using a buffer with a slightly acidic to neutral pH can help maintain its solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state of this compound at a given pH.

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon adding the this compound maleate DMSO stock solution to an aqueous buffer or cell culture medium.

This is a common issue known as "crashing out," which occurs when the highly concentrated drug in the organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.

Troubleshooting Workflow:

start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration check_dilution Was the dilution performed too rapidly? check_concentration->check_dilution No solution_concentration Reduce the final working concentration. check_concentration->solution_concentration Yes check_temp Is the aqueous medium at an optimal temperature? check_dilution->check_temp No solution_dilution Perform a stepwise dilution. check_dilution->solution_dilution Yes solution_temp Use pre-warmed (37°C) aqueous medium. check_temp->solution_temp Yes end_node Clear Solution check_temp->end_node No solution_concentration->end_node solution_dilution->end_node solution_temp->end_node

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Precipitate forms in the this compound maleate stock solution during storage.

Precipitation during storage can be caused by temperature fluctuations, solvent evaporation, or exposure to moisture.

Troubleshooting Steps:

  • Visually inspect the stock solution: Before use, always bring the stock solution to room temperature and check for any visible precipitate.

  • Gentle warming and sonication: If a precipitate is observed, gently warm the vial in a 37°C water bath and sonicate until the solid is completely redissolved.

  • Proper storage:

    • Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and moisture absorption.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Maleate Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound maleate powder (MW: 393.56 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 3.94 mg.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Assays

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous cell culture medium.

start Start: 10 mM this compound in DMSO step1 Step 1: Prepare Intermediate Dilution (e.g., 1 mM in DMSO) start->step1 step3 Step 3: Add intermediate stock dropwise to medium while vortexing step1->step3 step2 Step 2: Pre-warm cell culture medium to 37°C step2->step3 end_node Final Working Solution (e.g., 10 µM in medium with <0.1% DMSO) step3->end_node

Caption: Workflow for preparing a working solution.

Detailed Steps:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound maleate stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): If preparing a low micromolar working solution, it is advisable to first make an intermediate dilution (e.g., 1 mM) of the stock solution in DMSO.

  • Pre-warm Medium: Warm the complete cell culture medium to 37°C.

  • Stepwise Dilution:

    • Add the required volume of the intermediate (or stock) solution dropwise into the pre-warmed medium while gently vortexing or swirling the tube. This gradual addition helps to prevent localized high concentrations of the drug that can lead to precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Final Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.

References

Troubleshooting unexpected results in Perhexiline CPT-1 inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Perhexiline CPT-1 Inhibition Assays

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in Carnitine Palmitoyltransferase-1 (CPT-1) inhibition assays.

Troubleshooting Guide

This section addresses specific issues that may arise during your CPT-1 inhibition experiments with this compound.

Question: Why am I observing no or significantly lower-than-expected inhibition of CPT-1 with this compound?

Answer:

Several factors could contribute to a lack of inhibitory effect. Consider the following potential causes and solutions:

  • Inhibitor Concentration and Preparation:

    • Cause: this compound has very low solubility in aqueous solutions.[1] If not prepared correctly, the actual concentration in your assay may be much lower than intended, or the compound may have precipitated.

    • Solution: Prepare a concentrated stock solution of this compound maleate in 100% DMSO (e.g., at 30 mg/ml).[1] For the assay, dilute this stock into the aqueous assay buffer immediately before use. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%) and does not affect enzyme activity on its own. Visually inspect for any precipitation after dilution.

  • Enzyme Activity:

    • Cause: The CPT-1 enzyme (from isolated mitochondria or recombinant sources) may be inactive or have low activity.

    • Solution: Always run a positive control (no inhibitor) to confirm robust enzyme activity. It is also advisable to use a known, potent CPT-1 inhibitor like Etomoxir as a positive control for inhibition.

  • Assay Conditions:

    • Cause: Sub-optimal assay conditions, such as incorrect pH, temperature, or substrate concentrations, can affect inhibitor performance.[2] this compound acts as a competitive inhibitor with respect to palmitoyl-CoA.[3]

    • Solution: Ensure the assay buffer is at the correct pH and temperature.[4] If using high concentrations of the substrate palmitoyl-CoA, it may overcome the competitive inhibition by this compound, leading to an apparent lack of effect. Consider running the assay with substrate concentrations at or below the Km value.

  • Compound Integrity:

    • Cause: The this compound compound may have degraded due to improper storage.

    • Solution: this compound maleate solid should be stored at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month.[5] Avoid repeated freeze-thaw cycles.[2]

Question: My results show high variability between replicates. What are the common causes?

Answer:

High variability can obscure real effects and make data interpretation difficult. The following are common sources of variability:

  • Pipetting and Mixing:

    • Cause: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, is a major source of error.[6] Poor mixing can lead to non-homogenous reaction components in the well.

    • Solution: Use calibrated pipettes and ensure they are functioning correctly. When preparing serial dilutions of this compound, ensure each dilution is mixed thoroughly. When adding reagents to the plate, pipette gently against the well wall to avoid bubbles and ensure proper mixing.[6] Preparing a master mix for reagents can also minimize pipetting errors.[6]

  • This compound Precipitation:

    • Cause: Due to its low aqueous solubility, this compound can precipitate unevenly across the plate, especially at higher concentrations.[1]

    • Solution: Carefully check the wells for any visible precipitate. Consider lowering the highest concentration of this compound used. Ensure the final DMSO concentration is optimized to maintain solubility without impacting the enzyme.

  • Temperature Gradients:

    • Cause: Temperature fluctuations across the microplate can lead to differences in enzyme reaction rates. This "edge effect" is common in 96-well plates.[4]

    • Solution: Ensure the plate is incubated at a stable, uniform temperature. To mitigate edge effects, avoid using the outer wells of the plate for samples; instead, fill them with buffer or water.[2][4]

Question: The IC50 value I calculated for this compound is very different from published values. Why?

Answer:

Discrepancies in IC50 values are common and often relate to differences in experimental setup.

  • CPT Isoform and Tissue Source:

    • Cause: this compound exhibits different potencies against different CPT-1 isoforms. For instance, it is more potent against rat cardiac CPT-1 (liver and muscle isoforms) than against the isolated rat liver CPT-1 isoform.[3] The IC50 for rat heart CPT-1 is reported as 77 µM, while for rat liver CPT-1 it is 148 µM.[3][5][7]

    • Solution: Be aware of the specific CPT-1 isoform(s) present in your enzyme preparation (e.g., liver, heart, skeletal muscle). Compare your results to literature values obtained using a similar enzyme source.

  • Substrate Concentrations:

    • Cause: As a competitive inhibitor with palmitoyl-CoA, the apparent IC50 of this compound will increase as the concentration of palmitoyl-CoA increases.[3]

    • Solution: Report the substrate concentrations used in your assay alongside your IC50 value. For comparing potency, it is crucial to use similar substrate conditions as the reference studies.

  • Assay Buffer Composition:

    • Cause: Components in the assay buffer, such as the type and concentration of detergent or the presence of BSA, can influence enzyme stability and kinetics, thereby affecting inhibitor potency.

    • Solution: Maintain a consistent and well-documented buffer composition throughout your experiments. When comparing results, ensure assay conditions are as similar as possible.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? this compound inhibits the mitochondrial enzyme carnitine palmitoyltransferase (CPT), which is the rate-limiting step for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][8] It inhibits both CPT-1 and, to a lesser extent, CPT-2.[9][10] This inhibition shifts the cell's energy metabolism from relying on fatty acids to using carbohydrates (glucose and lactate), which is more oxygen-efficient.[9][11]

Q2: Is this compound a specific inhibitor for CPT-1? No, this compound is not entirely specific to CPT-1. It is known to inhibit both CPT-1 and CPT-2.[9][10] It also has other reported effects, such as blocking certain calcium channels.[12] Therefore, when interpreting results, especially from cell-based assays, it's important to consider potential off-target effects.

Q3: How should I prepare and store this compound solutions? this compound maleate is a crystalline solid that should be stored at -20°C.[1] For assays, create a stock solution in an organic solvent like DMSO, where it is highly soluble (~30 mg/ml).[1] This stock solution should be stored in aliquots at -80°C for long-term stability (up to 6 months) to avoid repeated freeze-thaw cycles.[5] Aqueous working solutions should be prepared fresh daily by diluting the DMSO stock.[1]

Q4: What are typical IC50 values for this compound against CPT-1? The IC50 values vary depending on the tissue source and isoform of the enzyme. Published values for this compound against CPT-1 from rat mitochondria are:

  • Cardiac CPT-1: 77 µM[3][7]

  • Hepatic CPT-1: 148 µM[3][7]

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of this compound

Target Species/Tissue Source IC50 (µM) Reference(s)
CPT-1 Rat Heart Mitochondria 77 [3][7]
CPT-1 Rat Liver Mitochondria 148 [3][7]

| CPT-2 | Rat Heart Mitochondria | 79 |[7] |

Table 2: Typical Reagent Concentrations for CPT-1 Forward Assay (Note: These are starting concentrations and should be optimized for your specific system)

Reagent Typical Concentration Range Purpose
Palmitoyl-CoA 25 - 100 µM Substrate
L-[³H]Carnitine 100 - 500 µM (with ~1 µCi) Substrate (Radiolabel)
BSA (fatty acid-free) 1 - 2 mg/mL Binds free fatty acids
ATP 1 - 2 mM Required for acyl-CoA synthetase activity
Coenzyme A 0.1 mM Substrate
KCN 1 mM Inhibits mitochondrial respiration
Mitochondrial Protein 20 - 50 µ g/well Enzyme Source

| this compound | 1 µM - 500 µM | Inhibitor |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh out the desired amount of this compound maleate powder (FW: 393.6 g/mol ) in a suitable microfuge tube.

  • Dissolution: Add pure, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-20 mM). Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.

Protocol 2: General CPT-1 Inhibition Assay (Radiometric Forward Assay)

This protocol measures the CPT-1-catalyzed formation of radiolabeled palmitoylcarnitine from palmitoyl-CoA and L-[³H]carnitine.

  • Prepare Master Mix: Prepare a master mix of the assay buffer (e.g., 110 mM KCl, 50 mM MOPS, 1 mM EGTA, pH 7.4) containing all reaction components except the substrates and inhibitor. This typically includes BSA, ATP, Coenzyme A, and KCN. Keep the mix on ice.

  • Inhibitor Plating: Prepare serial dilutions of your this compound DMSO stock in the assay buffer. Add a small volume (e.g., 1-2 µL) of the diluted this compound or DMSO vehicle control to the appropriate wells of a 96-well plate.

  • Enzyme Addition: Add the mitochondrial preparation (containing CPT-1) to each well.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at the assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding a mix of the substrates: palmitoyl-CoA and L-[³H]carnitine.

  • Incubation: Incubate the plate for a fixed time (e.g., 10-20 minutes) at 37°C. The reaction time should be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., 1 M HCl).

  • Separation: Separate the radiolabeled product ([³H]palmitoylcarnitine) from the unreacted substrate ([³H]carnitine) using a method like solid-phase extraction with a cation-exchange resin or liquid-liquid extraction with butanol.

  • Detection: Quantify the amount of radiolabeled product in each sample using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the results to determine the IC50 value.

Visualizations

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mito Mitochondria LCFA Long-Chain Fatty Acid LCFA_CoA LCFA-CoA LCFA->LCFA_CoA ACSL CPT1 CPT-1 LCFA_CoA->CPT1 Carnitine Beta_Ox β-Oxidation Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA CPT1->Beta_Ox LCFA-Carnitine This compound This compound This compound->CPT1

Caption: Role of CPT-1 in fatty acid oxidation and its inhibition by this compound.

Assay_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrates) B 2. Prepare this compound Serial Dilutions A->B C 3. Add Inhibitor/Vehicle to Plate B->C D 4. Add Enzyme (Mitochondria) C->D E 5. Pre-incubate (15 min) D->E F 6. Initiate with Substrates (Palmitoyl-CoA + [3H]Carnitine) E->F G 7. Incubate (e.g., 20 min at 37°C) F->G H 8. Terminate Reaction (add acid) G->H I 9. Separate Product from Substrate H->I J 10. Quantify Product (Scintillation Counting) I->J K 11. Analyze Data (Calculate IC50) J->K

Caption: Experimental workflow for a radiometric CPT-1 inhibition assay.

Troubleshooting_Logic Start Low / No Inhibition? Check_Sol Check this compound Solubility - Prepare fresh stock in DMSO - Check for precipitation in buffer Start->Check_Sol Yes Check_Enzyme Verify Enzyme Activity - Run positive control (no inhibitor) - Use a known inhibitor (e.g., Etomoxir) Check_Sol->Check_Enzyme Issue Persists Resolved Problem Resolved Check_Sol->Resolved Precipitate Found Check_Assay Review Assay Conditions - Verify substrate concentrations - Confirm pH and temperature Check_Enzyme->Check_Assay Issue Persists Check_Enzyme->Resolved Enzyme Inactive Check_Assay->Resolved Conditions Suboptimal

Caption: Troubleshooting flowchart for low CPT-1 inhibition by this compound.

References

Technical Support Center: Navigating Perhexiline Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the inherent variability in perhexiline pharmacokinetic (PK) studies. The following troubleshooting guides and FAQs are designed to tackle specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpectedly high plasma concentrations of this compound in some of our study subjects, even at standard doses. What could be the primary reason?

A: The most likely cause is the subject's genetic makeup, specifically related to the Cytochrome P450 2D6 (CYP2D6) enzyme. This compound is extensively metabolized by CYP2D6, and this enzyme is highly polymorphic in the human population.[1][2] Individuals can be classified as poor metabolizers (PMs), extensive metabolizers (EMs), or ultra-rapid metabolizers (UMs).[1] Poor metabolizers have significantly reduced or no CYP2D6 activity, leading to decreased clearance and accumulation of this compound, resulting in higher plasma concentrations and an increased risk of toxicity.[2][3] It is crucial to consider CYP2D6 genotyping or phenotyping prior to or during your study to identify these individuals.[4]

Q2: Our pharmacokinetic data shows extreme inter-individual variability in this compound clearance. How can we manage and interpret this?

A: High inter-individual variability is a known characteristic of this compound pharmacokinetics, primarily due to CYP2D6 genetic polymorphism.[1][5] This variability can be so pronounced that the required maintenance dose can vary up to 50-fold between individuals to achieve the same therapeutic plasma concentration.[3]

Troubleshooting Steps:

  • CYP2D6 Phenotyping/Genotyping: The most effective way to manage this variability is to stratify your study population based on their CYP2D6 metabolizer status.[4][6]

  • Therapeutic Drug Monitoring (TDM): Implement a robust TDM protocol. Regular monitoring of plasma this compound concentrations is essential to maintain levels within the therapeutic range (0.15–0.60 mg/L) and avoid toxicity.[7][8][9][10]

  • Metabolite Ratio Analysis: The ratio of the cis-hydroxythis compound metabolite to the parent this compound concentration in plasma can be a useful indicator of CYP2D6 activity and can help in identifying different metabolizer phenotypes.[1][4]

Q3: We are designing a new study. What are the key considerations for our experimental protocol to minimize and account for this compound's variability?

A: A well-designed protocol is critical for a successful this compound study.

Key Protocol Recommendations:

  • Subject Screening: Include CYP2D6 genotyping in your inclusion/exclusion criteria if feasible. At a minimum, have a plan for retrospective analysis based on genotype.

  • Dosing Strategy: Start with a low initial dose (e.g., 100 mg daily) and titrate upwards based on plasma concentration monitoring.[7] Dose adjustments should be made at intervals of at least two to four weeks to allow the drug to reach a steady state, which can be slow and variable.[7]

  • Sample Collection: For therapeutic drug monitoring, trough concentrations (just before the next dose) are generally recommended. However, some studies suggest that samples drawn at any time during the dosing interval might be acceptable due to the long half-life, though peak concentrations are often observed around 4-6 hours post-dose.[11]

  • Concomitant Medications: Carefully screen for and document all concomitant medications. Co-administration of CYP2D6 inhibitors (e.g., certain SSRIs like fluoxetine and paroxetine, tricyclic antidepressants) can significantly increase this compound levels.[7][12][13]

  • Patient Characteristics: Record patient characteristics such as age and weight, as these can also influence dose requirements.[14]

Q4: What are the best analytical methods for quantifying this compound and its metabolites in plasma?

A: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.

  • HPLC: Early methods often required derivatization of this compound to enable detection.[15]

  • LC-MS/MS: This is the current gold standard, offering high sensitivity and specificity for the simultaneous quantification of this compound and its major metabolite, cis-hydroxythis compound, without the need for derivatization.[16]

Q5: A subject in our study is experiencing neurological symptoms. Could this be related to this compound?

A: Yes, peripheral neuropathy is a known and serious adverse effect of this compound, along with hepatotoxicity.[17][18] These toxicities are strongly associated with high plasma concentrations of the drug, often seen in poor metabolizers.[2][18] If a subject develops such symptoms, it is imperative to measure their plasma this compound concentration immediately. If the concentration is elevated, the drug should be withheld or the dose significantly reduced. Regular monitoring of liver function is also crucial throughout the study.[7][17]

Data Presentation: this compound Pharmacokinetic Parameters

The following tables summarize key quantitative data related to this compound pharmacokinetics, highlighting the variability across different metabolizer phenotypes.

Table 1: this compound Pharmacokinetic Parameters by CYP2D6 Metabolizer Status

ParameterPoor Metabolizers (PM)Extensive Metabolizers (EM)Ultra-rapid Metabolizers (UM)Reference
Apparent Oral Clearance (CL/F) 2.06 L/h21.8 L/hSubstantially higher than EMs[19]
Steady-State Dose Requirement 10–25 mg/day100–250 mg/day300–500 mg/day[5]
cis-OH-perhexiline/perhexiline Ratio ≤ 0.3> 0.3Significantly > 0.3[1]
Half-life Can be as high as 30 days2-6 daysShorter than EMs[20]

Table 2: Therapeutic Drug Monitoring and Clinical Parameters

ParameterValueReference
Therapeutic Plasma Concentration Range 0.15 - 0.60 mg/L (150 - 600 µg/L)[7][8]
Initial Adult Dose 100 mg daily[7]
Maximum Recommended Dose Generally up to 300 mg daily (can be 400 mg in some cases)[7][13]

Experimental Protocols

1. Quantification of this compound and cis-Hydroxythis compound in Human Plasma via LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized and validated for individual laboratory settings.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard (e.g., nordoxepin).[16]

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A phenyl-hexyl column is suitable.[16]

    • Mobile Phase: Gradient elution with a mixture of an acidic aqueous solution (e.g., 0.05% formic acid) and an organic solvent (e.g., methanol).[16]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the positive mode.[16]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, cis-hydroxythis compound, and the internal standard.

2. CYP2D6 Genotyping

Standard, validated molecular biology techniques such as Polymerase Chain Reaction (PCR) followed by restriction fragment length polymorphism (RFLP) analysis, or more advanced methods like real-time PCR with TaqMan assays or DNA microarrays, can be used to identify common CYP2D6 alleles associated with different metabolizer statuses.

Visualizations

Perhexiline_PK_Variability This compound This compound (Oral Administration) Absorption GI Absorption This compound->Absorption Plasma This compound in Plasma Absorption->Plasma Metabolism Hepatic Metabolism (Primary Pathway) Plasma->Metabolism Elimination Elimination Plasma->Elimination Minor Pathway CYP2D6 CYP2D6 Enzyme Metabolism->CYP2D6 Metabolites Inactive Metabolites (e.g., cis-hydroxythis compound) CYP2D6->Metabolites Metabolites->Elimination Variability High Inter-Individual Variability Variability->Plasma Affects Concentration Genotype CYP2D6 Genetic Polymorphism (PM, EM, UM) Genotype->CYP2D6 Influences Activity Genotype->Variability DDI Drug-Drug Interactions (CYP2D6 Inhibitors) DDI->CYP2D6 Inhibits Activity DDI->Variability Factors Other Factors (Age, Weight) Factors->Plasma Influences Dose Req. Factors->Variability

Caption: Factors contributing to variability in this compound pharmacokinetics.

TDM_Workflow Start Start this compound Therapy (Low Dose) TDM Therapeutic Drug Monitoring (Plasma Sample) Start->TDM Measure Measure [this compound] TDM->Measure Decision Is [this compound] in Therapeutic Range (0.15-0.60 mg/L)? Measure->Decision Subtherapeutic Subtherapeutic Decision->Subtherapeutic No (<0.15) Therapeutic Therapeutic Decision->Therapeutic Yes Supratherapeutic Supratherapeutic/ Toxic Decision->Supratherapeutic No (>0.60) IncreaseDose Consider Dose Increase Subtherapeutic->IncreaseDose ContinueDose Continue Current Dose Therapeutic->ContinueDose DecreaseDose Decrease Dose or Hold Therapy Supratherapeutic->DecreaseDose Monitor Continue Monitoring IncreaseDose->Monitor ContinueDose->Monitor DecreaseDose->Monitor Monitor->TDM

Caption: Workflow for therapeutic drug monitoring (TDM) of this compound.

References

Technical Support Center: Managing Cell Culture Contamination During Long-Term Perhexiline Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell culture contamination issues during long-term experiments with perhexiline.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination I should be aware of in my long-term cell culture experiments with this compound?

A1: While this compound treatment does not inherently cause contamination, long-term cell culture studies are susceptible to several common contaminants. These can be broadly categorized as biological and chemical contaminants.[1][2]

  • Biological Contaminants:

    • Bacteria: These are among the most frequent contaminants due to their ubiquity.[1][3] Bacterial contamination often manifests as a sudden drop in pH (media turning yellow), cloudiness (turbidity), and sometimes a film on the surface of the culture.[1] Under a microscope, you may see tiny, motile granules between your cells.[1]

    • Yeast and Molds (Fungi): Fungal spores are airborne and can easily enter cultures.[1][3] Yeast contamination may appear as small, budding particles, while molds will form filamentous structures (mycelia).[1][4] The culture medium may become turbid, and the pH can change.[1][4]

    • Mycoplasma: This is a particularly insidious type of bacterial contamination because it often does not cause visible changes like turbidity or a pH shift.[3][5][6] Mycoplasma are very small, lack a cell wall (making them resistant to common antibiotics like penicillin), and can significantly alter cell metabolism, growth, and morphology, thereby compromising experimental results.[5][6][7][8] It is estimated that 5-30% of all cell cultures may be contaminated with mycoplasma.[5]

    • Viruses: Viral contamination is also difficult to detect visually as it may not cause immediate cell death or obvious changes in morphology.[9] Detection often requires specific molecular techniques like PCR or ELISA.[9]

  • Chemical Contaminants: These can include impurities in media, sera, water, as well as endotoxins, plasticizers, and detergents that can adversely affect cell health and experimental outcomes.[1][2]

Q2: Can long-term this compound treatment make my cells more susceptible to contamination?

A2: While there is no direct evidence to suggest that this compound promotes contamination, its known cytotoxic effects could indirectly increase the risk. This compound has been shown to induce cellular damage and endoplasmic reticulum (ER) stress in hepatic cells.[11] It can also cause a decrease in cell viability and an increase in apoptosis.[12][13][[“]] Cells under chronic stress from a cytotoxic agent may have compromised cell membranes and altered metabolic states, potentially making them more vulnerable to opportunistic microbial infections. Furthermore, signs of contamination, such as increased cell death or changes in morphology, might be mistakenly attributed to the effects of this compound, allowing a low-level contamination to become established before it is detected.

Q3: How can I distinguish between this compound-induced cytotoxicity and signs of contamination?

A3: This can be challenging. It is crucial to have a baseline understanding of how your specific cell line responds to this compound.

  • Establish a Dose-Response Curve: Before starting a long-term experiment, determine the IC50 of this compound for your cells. This will help you understand the expected level of cytotoxicity at your chosen experimental concentration. Studies have shown this compound to be cytotoxic to various cell lines at different concentrations.[11][12][13][[“]][15]

  • Regularly Monitor Control Cultures: Maintain parallel cultures that are not treated with this compound. If these cultures remain healthy while your treated cultures show signs of distress, the issue is more likely related to the drug. However, if both treated and untreated cultures show signs of contamination (e.g., turbidity, rapid pH change), then a contamination event is the likely cause.

  • Microscopic Examination: Daily observation of your cultures under a microscope is critical.[5] Look for classic signs of microbial contamination that are distinct from apoptotic bodies, such as motile bacteria, budding yeast, or fungal hyphae.

  • Specific Contamination Testing: If you suspect contamination, perform specific tests. For mycoplasma, which is not visible by standard microscopy, regular screening using PCR-based kits or DNA staining (e.g., DAPI or Hoechst) is highly recommended.[5][9][16]

Troubleshooting Guides

Issue 1: Sudden Turbidity and/or pH Change in Culture Medium
Possible Cause Troubleshooting Steps
Bacterial or Fungal Contamination 1. Immediately isolate the contaminated flask(s) to prevent cross-contamination.[1]2. Visually inspect the culture under a microscope to identify the type of contaminant (e.g., bacteria, yeast, mold).[1]3. For severe contamination: Discard the contaminated culture and any shared reagents.[4] Thoroughly disinfect the incubator and biosafety cabinet.[4]4. For mild contamination (not generally recommended): If the cell line is irreplaceable, you may attempt to salvage it by washing the cells with PBS and treating with a high concentration of an appropriate antibiotic or antimycotic.[1][4] However, be aware that this can be toxic to the cells and may not completely eliminate the contamination.[1]5. Review your aseptic technique and ensure all media, sera, and supplements are sterile.[3][6]
Issue 2: Gradual Decline in Cell Health, Altered Morphology, and Non-Reproducible Results with No Obvious Signs of Contamination
Possible Cause Troubleshooting Steps
Mycoplasma Contamination 1. Quarantine the suspected culture and any other cultures it may have come into contact with.[3][16]2. Test for mycoplasma using a reliable detection method such as PCR, ELISA, or DNA staining (e.g., Hoechst 33258).[7][9]3. If positive, the best course of action is to discard the contaminated cell line and all related stocks.[4]4. If the cell line is invaluable, treatment with specific anti-mycoplasma agents may be attempted, but their efficacy can vary, and they may have off-target effects on the cells.5. Screen all other cell lines in the lab for mycoplasma to contain the spread.[5]6. Review lab procedures for preventing mycoplasma contamination, such as quarantining new cell lines and using certified mycoplasma-free reagents.[3]
This compound Toxicity 1. Review the concentration of this compound being used. Ensure it is appropriate for your cell line and experimental goals. This compound has been shown to be cytotoxic at concentrations as low as 4 µM in some cell lines.[13]2. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to quantify the extent of cell death.3. Compare the morphology and growth rate of treated cells to untreated control cells. This compound treatment has been noted to cause morphological changes.[17][18]4. Consider that long-term exposure may lead to cumulative toxicity. It may be necessary to adjust the dosing strategy.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineThis compound ConcentrationExposure TimeObserved EffectReference
Colorectal Cancer (CRC) Cell Lines~4 µM (IC50)Not specifiedReduced cell viability, increased apoptosis[13]
Primary Human Hepatocytes20-25 µM4 hoursIncreased LDH release (cytotoxicity)[11]
HepG2 Cells5-25 µM4 hoursIncreased LDH release (cytotoxicity)[11]
HepaRG Cells5-25 µM4 hoursIncreased LDH release (cytotoxicity)[11]
Primary Human Hepatocytes5-15 µM24 hoursDecreased cellular ATP content[15]
HepG2 Cells2.5-10 µM24 hoursDecreased cellular ATP, decreased viability, increased LDH release, increased caspase 3/7 activity[15]
THP-1 MonocytesUp to 5 µM72 hoursNo significant signs of toxicity[19]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

  • Sample Preparation:

    • Collect 1 mL of the cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours without a media change.

    • Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.

    • Transfer the supernatant to a new microcentrifuge tube. This will be your test sample.

  • DNA Extraction (if required by kit):

    • Follow the kit's instructions to extract DNA from the supernatant. This step is crucial for concentrating any mycoplasma DNA present.

  • PCR Amplification:

    • Prepare the PCR reaction mix according to the kit's protocol. This typically includes a PCR master mix, primers specific to mycoplasma 16S rRNA genes, and your extracted DNA sample.

    • Include a positive control (containing mycoplasma DNA) and a negative control (nuclease-free water) in your PCR run.

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA bands under UV light. A band of the expected size in your sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.

Protocol 2: General Aseptic Technique for Long-Term Cell Culture

Maintaining a sterile environment is the most effective way to prevent contamination.

  • Work Environment:

    • All cell culture work must be performed in a certified Class II biological safety cabinet (BSC).[3]

    • Before starting, turn on the BSC fan and let it run for at least 10-15 minutes.

    • Wipe down the interior surfaces of the BSC with 70% ethanol before and after each use.[20][21]

  • Personal Hygiene:

    • Wear a clean lab coat and gloves.

    • Spray gloves with 70% ethanol before placing them inside the BSC.[20]

  • Sterile Reagents and Equipment:

    • Use only sterile media, supplements, and reagents from reputable suppliers.[3]

    • Use sterile, disposable plasticware (e.g., serological pipettes, centrifuge tubes, flasks).

    • Before introducing any item into the BSC, spray it with 70% ethanol.[20]

  • Handling of Cultures:

    • Work with only one cell line at a time to prevent cross-contamination.[3]

    • Avoid pouring media directly from bottles. Use sterile pipettes to aliquot all liquids.

    • Do not leave bottles, flasks, or plates open for extended periods.

    • Regularly inspect cultures visually and microscopically for any signs of contamination.

Visualizations

Contamination_Troubleshooting_Workflow start Observe Anomaly in Culture (e.g., poor growth, cell death, morphology change) check_controls Check Untreated Control Cultures start->check_controls controls_ok Controls Appear Healthy check_controls->controls_ok Yes controls_bad Controls Also Affected check_controls->controls_bad No perhexiline_issue Investigate this compound Toxicity (Dose-response, viability assay) controls_ok->perhexiline_issue visual_check Microscopic & Visual Inspection (Turbidity, pH, particulates) controls_bad->visual_check visual_signs Visible Contaminants? visual_check->visual_signs bacterial_fungal Probable Bacterial/ Fungal Contamination visual_signs->bacterial_fungal Yes no_visual_signs No Visible Contaminants visual_signs->no_visual_signs No discard_culture Isolate & Discard Culture. Decontaminate Workspace. bacterial_fungal->discard_culture mycoplasma_test Perform Mycoplasma Test (PCR/Stain) no_visual_signs->mycoplasma_test myco_positive Mycoplasma Positive? mycoplasma_test->myco_positive myco_negative Mycoplasma Negative myco_positive->myco_negative No end_myco Isolate & Discard Mycoplasma+ Cultures. Screen all stocks. myco_positive->end_myco Yes end_this compound Optimize this compound Concentration or Treatment Protocol perhexiline_issue->end_this compound myco_negative->perhexiline_issue

Caption: Troubleshooting workflow for cell culture issues during long-term drug treatment.

Caption: this compound's mechanism and potential link to contamination susceptibility.

References

Navigating the Nuances of Perhexiline: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to navigate the complexities of Perhexiline experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common areas of conflicting data and provide guidance on experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and why is it contentious?

A: The primary proposed mechanism for this compound is the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid metabolism.[1][2][3] This inhibition is thought to shift myocardial metabolism from fatty acid utilization to glucose oxidation, which is more oxygen-efficient and beneficial in ischemic conditions.[1][2]

However, this dogma is contentious. Some evidence suggests that at therapeutic concentrations, the direct inhibition of CPT-1 by this compound is not potent enough to account for the observed clinical benefits.[4] Alternative and complementary mechanisms have been proposed, including:

  • Inhibition of surface membrane ion channels: this compound has been shown to block several cardiac ion currents.[4][5][6]

  • Effects on cellular metabolism beyond CPT-1 inhibition. [4]

  • Modulation of reactive oxygen species (ROS) generation. [4]

It is likely that this compound's therapeutic effects are pleiotropic, arising from a combination of these mechanisms.[4]

Q2: Why do experimental results on this compound's effect on Left Ventricular Ejection Fraction (LVEF) vary?

A: Discrepancies in LVEF outcomes in this compound studies can be attributed to several factors:

  • Study Duration: Short-term studies may not show a significant change in LVEF. For instance, one study found no change in LVEF after one month of therapy, while a longer-term study demonstrated a significant improvement from 24% to 34%.[7][8][9]

  • Patient Population: The underlying cardiac condition (e.g., chronic heart failure, hypertrophic cardiomyopathy) and its severity can influence the response to this compound.[7][8][10]

  • Dosage and Plasma Concentration: The therapeutic effects of this compound are closely linked to its plasma concentration, which is highly variable between individuals due to genetic differences in metabolism (CYP2D6 polymorphism).[1][2][10] Studies that do not carefully monitor and titrate dosage to achieve therapeutic plasma levels may yield conflicting results.

Q3: How can this compound cause QTc prolongation on an ECG but shorten action potential duration (APD) in isolated cardiomyocytes?

A: This apparent contradiction arises from this compound's complex interaction with multiple cardiac ion channels.[5][6]

  • In Vitro (Cardiomyocytes): In isolated ventricular cardiomyocytes, this compound has been observed to cause a significant shortening of the action potential duration (APD).[5][6]

  • In Vivo (ECG): In clinical settings, this compound can cause a dose-dependent prolongation of the QTc interval.[5][6] One study noted a ΔΔQTcF of 14.7 ms at therapeutic concentrations and 25.6 ms at supratherapeutic concentrations.[5][6]

This discrepancy is likely due to the multichannel blocking effect of this compound. While it may shorten the APD in single cells, its combined effects on various ion currents across the entire myocardium can lead to a net prolongation of the QTc interval. Interestingly, the JTpeak interval, another ECG marker, was found to be shortened, a pattern consistent with multichannel block that may indicate a lower proarrhythmic risk than drugs that purely block hERG channels.[5][6]

Troubleshooting Guides

Problem 1: Inconsistent Metabolic Shift Observed in Myocardial Tissue

Scenario: Your experiment fails to show a clear shift from fatty acid to glucose metabolism after this compound administration, as measured by substrate uptake analysis.

Troubleshooting Steps:

  • Verify Drug Concentration: Ensure that the this compound concentration in your experimental system (in vitro or in vivo) is within the therapeutic range (150-600 ng/mL).[5][10][11] Due to its high inter-individual pharmacokinetic variability, direct measurement of plasma or tissue concentration is crucial.[2]

  • Assess Metabolic State of the Model: The baseline metabolic state of your experimental model (e.g., diet-induced obesity, genetic models of heart failure) can significantly influence the observable metabolic shift.

  • Consider Alternative Mechanisms: If a clear metabolic shift is not observed, consider investigating other potential mechanisms of action, such as ion channel modulation or effects on reactive oxygen species.[4]

  • Utilize Sensitive Metabolic Probes: Employ highly sensitive techniques like 31P magnetic resonance spectroscopy to detect subtle changes in cardiac energetics, such as the phosphocreatine/ATP ratio, which has been shown to improve with this compound treatment even when substrate utilization changes are not apparent.[9]

Problem 2: Unexpected Electrophysiological Findings (e.g., Arrhythmias)

Scenario: You observe proarrhythmic events in your experimental model treated with this compound, despite literature suggesting a potentially low proarrhythmic risk.

Troubleshooting Steps:

  • Analyze the Full ECG Profile: Do not focus solely on QTc prolongation. Analyze other intervals such as the JTpeak interval and QRS duration. A shortening of the JTpeak interval in the context of QTc prolongation may suggest a multichannel block with a different risk profile.[5][6]

  • Correlate with Plasma Concentrations: Proarrhythmic events may be more likely at supratherapeutic concentrations. Correlate the timing of any events with this compound plasma levels.

  • Evaluate the Experimental Model: The underlying electrophysiological substrate of your model is critical. Models with pre-existing repolarization abnormalities or ion channel mutations may be more susceptible to the complex effects of this compound.

  • Patch-Clamp Analysis: If using an in vitro model, perform patch-clamp studies to dissect the specific effects of your this compound concentration on individual cardiac ion currents (e.g., hERG, hCav1.2, late hNav1.5).[5]

Data Presentation

Table 1: Conflicting Data on this compound's Primary Mechanism of Action

Hypothesized Mechanism Supporting Evidence Conflicting Evidence/Alternative Hypothesis Key References
CPT-1 Inhibition Shifts myocardial metabolism from fatty acids to more oxygen-efficient glucose utilization.The degree of CPT-1 inhibition at therapeutic concentrations may be insufficient to explain the full clinical benefit.[4],[1],[2]
Ion Channel Modulation Blocks multiple cardiac ion currents including hCav1.2, hERG, and late hNav1.5.The precise contribution of ion channel block to the anti-anginal and heart failure benefits is not fully elucidated.[4],[5],[6]
ROS Generation Modulation May have effects on the generation of reactive oxygen species in the cardiovascular system.This is a less explored mechanism and requires further investigation.[4]

Table 2: Summary of this compound's Effects on Cardiac Electrophysiology

Parameter In Vitro (Isolated Cardiomyocytes) In Vivo (Healthy Subjects) Key References
Action Potential Duration (APD) Significant shorteningNot directly measured[5],[6]
QTc Interval Not applicableProlongation (14.7 ms at therapeutic, 25.6 ms at supratherapeutic concentrations)[5],[6]
JTpeak Interval Not applicableShortening[5],[6]
IC50 for Ion Channels hCav1.2 ~ hERG < late hNav1.5 (within therapeutic range)Not applicable[5]

Table 3: Clinical Outcomes of this compound in Chronic Heart Failure

Parameter Baseline Post-Perhexiline Treatment P-value Reference
Peak Exercise Oxygen Consumption (V̇O2max) 16.1 ± 0.6 mL·kg⁻¹·min⁻¹18.8 ± 1.1 mL·kg⁻¹·min⁻¹<0.001[7],[8]
Left Ventricular Ejection Fraction (LVEF) 24 ± 1%34 ± 2%<0.001[7],[8]
Minnesota Living with Heart Failure Score 45 ± 534 ± 50.04[7],[8]
Phosphocreatine/ATP Ratio (Non-ischemic HF) 1.16 ± 0.391.51 ± 0.51<0.001[9]

Experimental Protocols

Protocol 1: Assessment of Myocardial Metabolism using ³¹P Magnetic Resonance Spectroscopy
  • Subject Selection: Patients with systolic heart failure of non-ischemic etiology (NYHA class II-IV, LVEF < 40%).

  • Baseline Measurements: Perform baseline clinical assessment, echocardiography, and ³¹P cardiac magnetic resonance spectroscopy (MRS).

  • Randomization: Randomize subjects in a double-blind fashion to receive either this compound (e.g., 200 mg daily) or a matching placebo.

  • Treatment Period: Administer the assigned treatment for a predefined period (e.g., 1 month).

  • Therapeutic Drug Monitoring: Monitor plasma this compound concentrations to ensure they are within the therapeutic range (150-600 ng/mL).

  • Follow-up Measurements: Repeat the clinical assessment, echocardiography, and ³¹P cardiac MRS at the end of the treatment period.

  • Data Analysis: Calculate the myocardial phosphocreatine/adenosine triphosphate (PCr/ATP) ratio from the MRS data. Compare the change in PCr/ATP ratio between the this compound and placebo groups.

Protocol 2: Evaluation of this compound's Electrophysiological Effects using Manual Patch-Clamp
  • Cell Preparation: Use mammalian cells stably expressing the human cardiac ion channel of interest (e.g., hERG, hCav1.2, late hNav1.5).

  • Solution Preparation: Prepare intracellular and extracellular solutions with appropriate ionic compositions. Prepare stock solutions of this compound and dilute to a range of concentrations bracketing the therapeutic window.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply appropriate voltage protocols to elicit the specific ion current.

    • Record baseline currents.

    • Perfuse the cell with increasing concentrations of this compound and record the resulting current inhibition.

  • Data Analysis:

    • Measure the peak current at each this compound concentration.

    • Normalize the current to the baseline.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Visualizations

Perhexiline_Mechanism_of_Action cluster_Metabolism Metabolic Pathway cluster_Electrophysiology Electrophysiological Pathway This compound This compound CPT1 CPT-1 This compound->CPT1 Inhibits (?) IonChannels hERG, hCav1.2, late hNav1.5 This compound->IonChannels Blocks FattyAcids Fatty Acid Metabolism CPT1->FattyAcids Facilitates ATP_Metabolism More Efficient ATP Production FattyAcids->ATP_Metabolism Less O2 Efficient Glucose Glucose Metabolism Glucose->ATP_Metabolism More O2 Efficient APD Action Potential Duration IonChannels->APD Shortens QTc QTc Interval IonChannels->QTc Prolongs

Caption: Proposed dual mechanism of this compound action.

Experimental_Workflow_Metabolism Start Patient Recruitment (Systolic Heart Failure) Baseline Baseline Assessment (Echo, 31P MRS) Start->Baseline Randomization Randomization Baseline->Randomization Treatment This compound Treatment (Therapeutic Monitoring) Randomization->Treatment Group A Placebo Placebo Randomization->Placebo Group B FollowUp_T Follow-up Assessment (Echo, 31P MRS) Treatment->FollowUp_T FollowUp_P Follow-up Assessment (Echo, 31P MRS) Placebo->FollowUp_P Analysis Data Analysis (Compare ΔPCr/ATP) FollowUp_T->Analysis FollowUp_P->Analysis

Caption: Workflow for assessing metabolic effects.

Troubleshooting_Logic Start Inconsistent Experimental Result (e.g., No Metabolic Shift) Check_Conc Verify this compound Concentration Start->Check_Conc Conc_OK Concentration in Therapeutic Range? Check_Conc->Conc_OK Adjust_Dose Adjust Dose & Repeat Conc_OK->Adjust_Dose No Assess_Model Assess Baseline State of Experimental Model Conc_OK->Assess_Model Yes Consider_Alt Consider Alternative Mechanisms (e.g., Ion Channels) Assess_Model->Consider_Alt Refine_Method Use More Sensitive Measurement Technique Consider_Alt->Refine_Method

Caption: Logic for troubleshooting inconsistent results.

References

Validation & Comparative

Head-to-head comparison of Perhexiline and Ranolazine in cardiac cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiac therapeutics, both Perhexiline and Ranolazine have emerged as significant agents, each with a distinct mechanism of action offering potential benefits in various cardiac pathologies. This guide provides an objective, data-driven comparison of their effects at the cellular level, focusing on their electrophysiological and metabolic impacts on cardiomyocytes.

At a Glance: Key Differences

FeatureThis compoundRanolazine
Primary Mechanism Metabolic ModulatorLate Sodium Current (INaL) Inhibitor
Primary Target Carnitine Palmitoyltransferase-1 (CPT-1)Voltage-gated sodium channel (Nav1.5)
Cellular Effect Shifts substrate utilization from fatty acid oxidation to glycolysisReduces intracellular sodium and subsequent calcium overload
Electrophysiological Impact Mixed ion channel blocker (hERG, hCav1.2, late INa)Primarily inhibits late INa; also affects IKr

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the effects of this compound and Ranolazine on various parameters in cardiac cells, compiled from multiple experimental studies.

Table 1: Electrophysiological Effects - Ion Channel Inhibition
Ion ChannelThis compound (IC50)Ranolazine (IC50)Experimental Model
Late INa (hNav1.5)> Therapeutic Range (>600 ng/mL)[1][2]5.9 - 21 µM[3]Human recombinant channels, Canine ventricular myocytes
Peak INa (hNav1.5)-294 µM[1]Canine ventricular myocytes
IKr (hERG)~ Therapeutic Range (150-600 ng/mL)[1][2]11.5 µM[3]Human recombinant channels, Canine ventricular myocytes
ICa,L (hCav1.2)~ Therapeutic Range (150-600 ng/mL)[1][2]296 µM (peak), 50 µM (late)[3]Human recombinant channels, Canine ventricular myocytes
IKs-17% inhibition at 30 µM[3]Canine ventricular myocytes
Table 2: Effects on Action Potential and ECG Parameters
ParameterThis compoundRanolazineNotes
Action Potential Duration (APD) Shortens APD in human ventricular cardiomyocytes[1][2]Shortens APD in M-cells, prolongs in epicardial cells; reduces transmural dispersion[3][4]Ranolazine's effect is cell-type dependent.
QTc Interval Prolongs QTc interval (14.7 ms at therapeutic, 25.6 ms at supratherapeutic concentrations)[1][2]Modestly prolongs QTc interval (by ~20 ms at 10 µM)[3][4]Both drugs have QTc prolongation liability.

Signaling and Experimental Workflow Diagrams

This compound's Mechanism of Action

Perhexiline_Mechanism This compound This compound CPT1 Carnitine Palmitoyltransferase-1 (CPT-1) This compound->CPT1 Inhibits BetaOxidation β-Oxidation FattyAcylCoA Long-Chain Fatty Acyl-CoA FattyAcylCoA->CPT1 Mitochondrion Mitochondrion AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Decreased TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP_FattyAcid ATP TCA_Cycle->ATP_FattyAcid ATP_Glucose ATP TCA_Cycle->ATP_Glucose Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH PDH->AcetylCoA Increased

Caption: this compound inhibits CPT-1, reducing fatty acid oxidation and promoting glucose metabolism for ATP production.

Ranolazine's Mechanism of Action

Ranolazine_Mechanism Ranolazine Ranolazine Nav15 Na_v1.5 Channel (Late Current) Ranolazine->Nav15 Inhibits Late_INa Late I_Na Nav15->Late_INa Na_Influx Na+ Influx Late_INa->Na_Influx Intra_Na [Na+]_i Na_Influx->Intra_Na Increased NCX Na+/Ca2+ Exchanger (Reverse Mode) Intra_Na->NCX Ca_Influx Ca2+ Influx NCX->Ca_Influx Intra_Ca [Ca2+]_i Ca_Influx->Intra_Ca Increased Diastolic_Dysfunction Diastolic Dysfunction Arrhythmias Intra_Ca->Diastolic_Dysfunction

Caption: Ranolazine inhibits the late sodium current, reducing intracellular sodium and subsequent calcium overload.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch_Clamp_Workflow Cell_Isolation Cardiomyocyte Isolation (e.g., enzymatic digestion) Seal_Formation Giga-ohm Seal Formation (on cell membrane) Cell_Isolation->Seal_Formation Patch_Pipette Patch Pipette Fabrication & Filling (with internal solution) Patch_Pipette->Seal_Formation Whole_Cell Whole-Cell Configuration (rupture of cell membrane patch) Seal_Formation->Whole_Cell Voltage_Clamp Voltage-Clamp Protocol (specific voltage steps to isolate currents) Whole_Cell->Voltage_Clamp Current_Recording Ion Current Recording (e.g., Late I_Na, I_Kr) Voltage_Clamp->Current_Recording Drug_Application Drug Application (this compound or Ranolazine) Current_Recording->Drug_Application Data_Analysis Data Analysis (IC50 determination, current-voltage relationships) Current_Recording->Data_Analysis Drug_Application->Current_Recording Re-record

Caption: A generalized workflow for studying ion channel modulation in cardiomyocytes using the patch-clamp technique.

Experimental Protocols

Measurement of Late Sodium Current (INaL) Inhibition by Ranolazine

Objective: To quantify the inhibitory effect of Ranolazine on the late component of the cardiac sodium current.

Methodology: Whole-cell patch-clamp technique.[5]

Cell Preparation:

  • Isolated ventricular myocytes from a suitable animal model (e.g., canine) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.

  • Cells are placed in a recording chamber on an inverted microscope and superfused with an external solution (e.g., Tyrode's solution).

Recording:

  • A glass micropipette with a tip resistance of 2-4 MΩ is filled with an internal solution containing Cs+ to block K+ currents and EGTA to chelate Ca2+.

  • A giga-ohm seal is formed between the pipette and the cell membrane, followed by rupturing the membrane to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -120 mV.

  • A depolarizing pulse to -20 mV for 500 ms is applied to elicit the sodium current.

  • The late INa is measured as the mean current during the last 100-200 ms of the depolarizing pulse.[2][6]

  • A stable baseline recording of late INa is obtained.

  • Ranolazine is then added to the external solution at various concentrations (e.g., 1-100 µM).

  • The late INa is recorded at each concentration to determine the dose-dependent inhibition.

  • The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Assessment of this compound's Effect on Fatty Acid Oxidation (FAO)

Objective: To determine the effect of this compound on the rate of fatty acid oxidation in cardiomyocytes.

Methodology: Radioactive substrate assay.[7]

Cell Preparation:

  • Isolated adult rat ventricular myocytes or a suitable cardiac cell line are cultured.

  • Cells are pre-incubated with this compound (e.g., 10 µM) or vehicle control for a specified period (e.g., 24 hours).

Assay Procedure:

  • The culture medium is replaced with a Krebs-Henseleit buffer containing [14C]-palmitate (a radiolabeled fatty acid) and other substrates like glucose.

  • The cells are incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for substrate metabolism.

  • The incubation is stopped, and the medium is collected.

  • The rate of FAO is determined by measuring the amount of 14CO2 produced (complete oxidation) or the amount of 14C-labeled acid-soluble metabolites (incomplete oxidation) released into the medium.

  • Scintillation counting is used to quantify the radioactivity.

  • The results are normalized to the total protein content of the cells.

  • A significant reduction in the production of 14CO2 or acid-soluble metabolites in the this compound-treated group compared to the control group indicates inhibition of FAO.

Discussion and Conclusion

This compound and Ranolazine exert their primary effects on cardiac cells through fundamentally different pathways. This compound acts as a metabolic modulator, shifting the heart's energy substrate preference away from fatty acids towards more oxygen-efficient glucose utilization.[8][9] This is achieved through the inhibition of CPT-1.[10] In contrast, Ranolazine's main therapeutic action is the inhibition of the late sodium current, which is often enhanced in pathological conditions.[6] By blocking this current, Ranolazine prevents intracellular sodium accumulation and the subsequent calcium overload, thereby reducing diastolic wall tension and improving myocardial relaxation.[5][10]

While their primary targets differ, there is some overlap in their broader electrophysiological profiles. Both drugs have been shown to inhibit other ion channels, including IKr, which contributes to their potential to prolong the QTc interval.[1][3] However, the clinical significance and pro-arrhythmic risk associated with this QTc prolongation appear to be low for both agents, potentially due to their effects on multiple ion channels.

The choice between this compound and Ranolazine in a research or clinical context will depend on the specific cardiac condition being addressed. This compound's metabolic modulation may be particularly beneficial in chronic heart failure and hypertrophic cardiomyopathy, where energetic deficits are a key feature.[11][12] Ranolazine's targeted inhibition of the late sodium current makes it a valuable tool for studying and treating conditions associated with enhanced late INa, such as certain forms of long QT syndrome and ischemia-induced arrhythmias.[13][14]

This guide provides a foundational comparison based on available experimental data. Further head-to-head studies in well-defined cardiac cell models are warranted to more definitively delineate the comparative efficacy and safety profiles of these two important cardiac drugs.

References

Perhexiline's Potent Anti-Cancer Activity: A Comparative Analysis in Colorectal and Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly interested in repurposing existing drugs for oncology applications. Perhexiline, a drug traditionally used for angina, has demonstrated significant anti-cancer effects across various cancer cell lines. This guide provides a comparative analysis of this compound's efficacy in colorectal and glioblastoma cell lines, supported by experimental data and detailed protocols.

This compound's primary mechanism of anti-cancer action involves the inhibition of Carnitine Palmitoyltransferase 1 and 2 (CPT1/2), key enzymes in fatty acid oxidation. This inhibition disrupts cancer cell metabolism and activates downstream signaling pathways that lead to apoptosis and reduced cell proliferation. Notably, this compound has been shown to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival in many cancers.

Comparative Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified in both colorectal and glioblastoma cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent.

Data Summary
Cell Line TypeCell Line NameIC50 Value (µM)Key Anti-Cancer EffectsReference
Colorectal CancerVarious~4Reduced cell viability, induction of apoptosis (caspase 3/7 activation, increased Annexin V staining)[1][2][3][[“]][5]
GlioblastomaPN19~1.5Induction of apoptosis (Annexin V positive cells)[6][7][8]
GlioblastomaMES 83~5Induction of apoptosis (Annexin V positive cells)[6][7][8]

Signaling Pathway Modulation

This compound's inhibition of CPT1/2 directly impacts cellular metabolism, leading to the modulation of key signaling pathways that control cell survival and proliferation.

G This compound This compound CPT1_2 CPT1/2 This compound->CPT1_2 inhibition FAO Fatty Acid Oxidation CPT1_2->FAO inhibition PI3K PI3K FAO->PI3K impacts Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: this compound's mechanism of action.

Experimental Workflow

The following diagram outlines a general workflow for assessing the anti-cancer effects of this compound in vitro.

G Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment Viability Cell Viability Assay (Crystal Violet) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis WesternBlot Western Blot (PI3K/Akt/mTOR) Treatment->WesternBlot Analysis Data Analysis Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis

Caption: General experimental workflow.

Experimental Protocols

Cell Viability Assay (Crystal Violet)

This protocol provides a method for determining cell viability by staining adherent cells with crystal violet.[9][10][11][12][13]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines (e.g., colorectal or glioblastoma)

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • 0.5% Crystal Violet solution in 25% methanol

  • Solubilization solution (e.g., 100% methanol or a solution of 1% SDS in PBS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with varying concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of fixing solution to each well and incubating for 15 minutes at room temperature.

  • Wash the plates again with PBS and allow them to air dry.

  • Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilize the stained cells by adding 100 µL of solubilization solution to each well and incubating for 20 minutes on a shaker.

  • Measure the absorbance at 570 nm using a plate reader.

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[14][15][16]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot for PI3K/Akt/mTOR Pathway Proteins

This protocol describes the analysis of key protein expression and phosphorylation in the PI3K/Akt/mTOR pathway.[17][18][19][20][21]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control.

References

Shifting Gears in Cardiac Metabolism: A Comparative Analysis of Perhexiline and Its Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of fluorinated perhexiline analogues demonstrates a significantly improved metabolic profile while retaining the therapeutic efficacy of the parent drug. This guide provides a detailed comparison of the metabolic effects of this compound and its fluorinated counterparts, supported by experimental data, for researchers and drug development professionals.

This compound, a drug known for its anti-anginal properties, effectively shifts myocardial metabolism from fatty acid to glucose utilization, enhancing cardiac efficiency.[1][2] This metabolic switch is achieved through the inhibition of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid oxidation.[3][4] However, the clinical use of this compound is hampered by its metabolism by the polymorphic cytochrome P450 enzyme CYP2D6, leading to variable plasma concentrations and potential toxicity in "slow metabolizers".[2][5] To address this limitation, fluorinated analogues of this compound have been developed, showing greatly reduced susceptibility to CYP2D6-mediated metabolism while maintaining potent CPT-1 inhibition.[6][7]

Comparative Metabolic Data

The following table summarizes the key metabolic and efficacy parameters of this compound and its fluorinated analogues based on in vitro studies.

CompoundCPT-1 Inhibition (IC50, µM)Metabolic Stability (CYP2D6)Key Findings
This compound ~77 (cardiac)[3]High susceptibility to metabolismEffective CPT-1 inhibitor but variable pharmacokinetics.[6][7]
4,4-gem-difluorothis compound (Analogue 50) Retained acceptable potencyGreatly reduced susceptibilityOptimal balance of properties with high stability and retained efficacy.[6][7]
4,4,4′,4′-tetrafluorothis compound (Analogue 62) Retained acceptable potencyHighly stableShowed significantly reduced metabolism by CYP2D6.[6][7]

Mechanism of Action and Metabolic Pathway

The primary mechanism of action for both this compound and its fluorinated analogues is the inhibition of CPT-1, which is located on the outer mitochondrial membrane. This inhibition blocks the transport of long-chain fatty acids into the mitochondria for β-oxidation. As a result, the heart muscle shifts its energy production to the more oxygen-efficient pathway of glucose oxidation.

cluster_cytosol Cytosol cluster_mitochondria Mitochondria LCFA Long-Chain Fatty Acyl-CoA FattyAcylCarnitine FattyAcylCarnitine LCFA->FattyAcylCarnitine Carnitine Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Glucose Oxidation TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle Glucose Oxidation AcetylCoA->TCA_Cycle ATP ATP TCA_Cycle->ATP BetaOxidation BetaOxidation FattyAcylCarnitine->BetaOxidation Fatty Acid Oxidation CPT1 CPT-1 BetaOxidation->AcetylCoA This compound This compound / Fluorinated Analogues This compound->CPT1 Inhibition

Caption: this compound's Mechanism of Action

This compound's significant drawback lies in its metabolic pathway. It is primarily metabolized in the liver by CYP2D6, an enzyme with known genetic polymorphisms that lead to wide inter-individual variations in drug clearance. Fluorination at metabolically vulnerable positions on the this compound molecule sterically hinders the access of CYP2D6, thereby reducing its metabolic breakdown.

cluster_workflow Metabolic Fate of this compound vs. Fluorinated Analogues This compound This compound CYP2D6 CYP2D6 Metabolism (Liver) This compound->CYP2D6 High Susceptibility Therapeutic_Effect Therapeutic Effect (CPT-1 Inhibition) This compound->Therapeutic_Effect Fluoro_this compound Fluorinated this compound Fluoro_this compound->CYP2D6 Reduced Susceptibility Fluoro_this compound->Therapeutic_Effect Metabolites Inactive Metabolites CYP2D6->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Comparative Metabolic Pathways

Experimental Protocols

CPT-1 Inhibition Assay

The inhibitory activity of this compound and its fluorinated analogues on CPT-1 is determined using isolated mitochondria from rat hearts or liver.[3]

  • Mitochondria Isolation: Hearts or livers are homogenized, and mitochondria are isolated by differential centrifugation.

  • Assay Reaction: The activity of CPT-1 is measured by monitoring the rate of formation of palmitoyl-[³H]carnitine from [³H]carnitine and palmitoyl-CoA.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of the test compounds (this compound or its analogues) to determine the concentration required for 50% inhibition (IC50).

In Vitro Metabolic Stability Assay

The metabolic stability of the compounds is assessed using human liver microsomes (HLM) or recombinant CYP2D6 enzymes.[6][8]

  • Incubation: The test compound is incubated with HLM or recombinant CYP2D6 in the presence of NADPH (a necessary cofactor for CYP450 activity) at 37°C.

  • Sampling: Aliquots are taken at various time points and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate its metabolic stability.

cluster_workflow Experimental Workflow for Comparison start Start synthesis Synthesize Fluorinated Analogues start->synthesis cpt1_assay CPT-1 Inhibition Assay (Rat Heart Mitochondria) synthesis->cpt1_assay stability_assay Metabolic Stability Assay (Human Liver Microsomes) synthesis->stability_assay data_analysis Data Analysis (IC50 & Stability) cpt1_assay->data_analysis stability_assay->data_analysis comparison Compare with this compound data_analysis->comparison end End comparison->end

Caption: Comparative Experimental Workflow

Conclusion

The development of fluorinated analogues of this compound represents a significant advancement in overcoming the pharmacokinetic limitations of the parent drug. These analogues, particularly 4,4-gem-difluorothis compound, exhibit a much-improved safety profile due to their reduced metabolism by CYP2D6, while retaining the desired therapeutic effect of CPT-1 inhibition.[6][7] This makes them promising candidates for further development as safer and more predictable anti-anginal agents. The presented data and methodologies provide a solid foundation for researchers engaged in the development of novel metabolic modulators for cardiovascular diseases.

References

Validating Perhexiline's Mechanism of Action: A Comparative Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for validating the mechanism of action of perhexiline, a metabolic modulator used in the treatment of refractory angina. We will focus on the application of CRISPR-Cas9 gene-editing technology as a definitive validation tool and compare it with traditional biochemical approaches. This document outlines the established mechanism of this compound, presents a hypothetical experimental framework for its validation using CRISPR-Cas9, and provides detailed protocols for the key experiments involved.

This compound's Established Mechanism of Action

This compound is a prophylactic antianginal agent that shifts myocardial metabolism from long-chain fatty acid oxidation to glucose utilization.[1][2][3] This metabolic switch is achieved through the inhibition of the mitochondrial enzymes carnitine palmitoyltransferase-1 (CPT-1) and, to a lesser extent, carnitine palmitoyltransferase-2 (CPT-2).[1][4] CPT-1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] By inhibiting this process, this compound forces cardiac cells to rely more on glycolysis for ATP production. This shift is energetically more efficient, as glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation, thereby improving myocardial efficiency under ischemic conditions.[1][2]

The signaling pathway below illustrates this proposed mechanism.

Perhexiline_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion LCFA Long-Chain Fatty Acids LCFACoa LCFACoa LCFA->LCFACoa ACSL LCFACoA Long-Chain Acyl-CoA CPT1 CPT-1 LCFACoA->CPT1 Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mito_Pyruvate Mitochondrial Pyruvate Pyruvate->Mito_Pyruvate Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CPT2 CPT-2 Mito_AcylCoA Mitochondrial Acyl-CoA CPT2->Mito_AcylCoA Acylcarnitine->CPT2 BetaOx β-Oxidation Mito_AcylCoA->BetaOx TCA TCA Cycle BetaOx->TCA ATP_FAO ATP TCA->ATP_FAO (from FAO) ATP_Glycolysis ATP TCA->ATP_Glycolysis (from Glucose) Mito_Pyruvate->TCA This compound This compound This compound->CPT1 Inhibition This compound->CPT2 Inhibition

Caption: this compound's metabolic switch mechanism.

Validating the Mechanism with CRISPR-Cas9: A Comparative Approach

The definitive validation of a drug's mechanism of action requires demonstrating that a genetic perturbation of the putative target phenocopies the drug's effect.[5] CRISPR-Cas9 technology is a powerful tool for this purpose, as it allows for the precise and permanent knockout of target genes.[6][7]

Comparison of Validation Methodologies
FeatureBiochemical AssaysCRISPR-Cas9 Knockout
Mechanism Direct measurement of enzyme activity in the presence of the inhibitor.[3]Permanent gene knockout leading to loss of protein function.[5]
Specificity Can be prone to off-target effects of the compound in a cellular context.High specificity for the target gene, minimizing off-target effects.[5]
Effect Measures direct inhibition of the target protein.Assesses the cellular consequence of the target's absence in response to the drug.
Throughput Can be adapted for high-throughput screening.[3]Lower throughput for individual clone generation and validation.
Confidence Provides evidence of direct target engagement.Provides strong genetic evidence for the on-target mechanism of action.[2]
Experimental Workflow for CRISPR-Cas9 Validation

The core principle of using CRISPR-Cas9 for validating this compound's mechanism is that if CPT-1 is the primary target, cells lacking the CPT1A gene should be resistant to the metabolic effects of this compound.

CRISPR_Workflow cluster_design 1. Design & Preparation cluster_engineering 2. Cell Line Engineering cluster_validation 3. Clone Validation cluster_assay 4. Phenotypic Assays gRNA Design gRNAs targeting CPT1A and CPT2 Vector Clone gRNAs into Cas9 expression vector gRNA->Vector Transfect Transfect target cells (e.g., cardiomyocytes) Vector->Transfect Select Select single-cell clones Transfect->Select Sequencing Sanger Sequencing to confirm knockout Select->Sequencing Western Western Blot to confirm protein loss Sequencing->Western WT_cells Wild-Type (WT) Cells Western->WT_cells KO_cells CPT1A/2 KO Cells Western->KO_cells Treat_WT Treat with this compound WT_cells->Treat_WT Treat_KO Treat with this compound KO_cells->Treat_KO Analysis Metabolic & Viability Analysis Treat_WT->Analysis Treat_KO->Analysis

Caption: Workflow for CRISPR-Cas9 validation of this compound's target.

Quantitative Data Presentation (Hypothetical)

The following table summarizes the expected quantitative data from experiments comparing the effects of this compound on wild-type (WT) and CPT1A knockout (KO) cells.

Cell LineThis compound (10 µM)Oxygen Consumption Rate (OCR) (% of control)Extracellular Acidification Rate (ECAR) (% of control)Fatty Acid Oxidation (% of control)Cell Viability (% of control)
Wild-Type -100 ± 5100 ± 6100 ± 8100 ± 4
+65 ± 7140 ± 930 ± 595 ± 6
CPT1A KO -70 ± 6135 ± 825 ± 498 ± 5
+68 ± 5138 ± 728 ± 697 ± 4

Detailed Experimental Protocols

Generation of CPT1A Knockout Cell Line using CRISPR-Cas9
  • gRNA Design and Cloning:

    • Design two to four single guide RNAs (sgRNAs) targeting conserved exons of the human CPT1A gene using a publicly available design tool (e.g., CHOPCHOP).

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the gRNA/Cas9 vector and lentiviral packaging plasmids.

    • Harvest the virus-containing supernatant after 48-72 hours.

    • Transduce the target cell line (e.g., AC16 human cardiomyocyte cell line) with the lentivirus in the presence of polybrene.

  • Selection and Clonal Isolation:

    • Select transduced cells with puromycin (or other appropriate antibiotic) for 7-10 days.

    • Generate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

    • Expand individual clones for validation.

  • Knockout Validation:

    • Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the region surrounding the gRNA target site by PCR. Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot: Lyse wild-type and validated knockout clones and separate proteins by SDS-PAGE. Probe with a primary antibody specific for CPT1A to confirm the absence of the protein. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

Metabolic Flux Analysis (Seahorse XF Analyzer)
  • Cell Seeding: Seed an equal number of wild-type and CPT1A KO cells into a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: The next day, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, and glutamine for a mitochondrial stress test, or etomoxir/perhexiline for a fatty acid oxidation assay). Incubate the plate in a CO2-free incubator for 1 hour.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer sensor cartridge.

  • Assay Execution: Load the cell plate into the analyzer. Measure baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

  • Compound Injection: Sequentially inject compounds to assess metabolic function. For a fatty acid oxidation assay, this would typically involve:

    • Port A: this compound or vehicle control.

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (uncoupler).

    • Port D: Rotenone/antimycin A (Complex I and III inhibitors).

  • Data Analysis: Analyze the changes in OCR and ECAR in response to this compound in both wild-type and KO cells.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed wild-type and CPT1A KO cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: After 24 hours, treat the cells with a dose range of this compound (e.g., 0.1 µM to 100 µM) or vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control for both cell lines and compare their dose-response curves.

Conclusion

The validation of a drug's mechanism of action is a cornerstone of modern drug development. While traditional biochemical assays are invaluable for identifying direct inhibitors, CRISPR-Cas9-mediated gene editing offers an orthogonal and highly specific method to confirm the on-target effects of a compound in a cellular context.[1][2] By demonstrating that the genetic removal of CPT1A recapitulates the metabolic state induced by this compound and confers resistance to the drug's effects, researchers can definitively validate its primary mechanism of action. This genetic approach provides a high degree of confidence that the therapeutic benefits of this compound are indeed mediated through the inhibition of fatty acid oxidation, thereby strengthening the rationale for its clinical use and for the development of next-generation metabolic modulators.

References

Perhexiline's Preclinical Toxicity: A Comparative Analysis Across In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of perhexiline's toxicity profile reveals significant variations across different preclinical models, underscoring the importance of a multi-faceted approach in toxicological assessment. This guide provides a comparative analysis of this compound-induced toxicity, drawing upon data from in vitro cell cultures and in vivo rodent models to inform researchers, scientists, and drug development professionals.

This compound, a drug historically used for angina, has demonstrated notable efficacy but also significant hepatotoxicity and neurotoxicity, leading to its withdrawal from many markets.[1] Understanding the nuances of its toxic effects in different biological systems is crucial for both mechanistic insights and the development of safer therapeutic alternatives. This analysis synthesizes key findings on this compound's toxicity, with a focus on data from in vitro hepatic cell lines and comparative in vivo studies in rats and mice.

In Vitro Hepatotoxicity: Unraveling Cellular Mechanisms

In vitro studies using human-derived hepatic cell lines have been instrumental in elucidating the molecular mechanisms underlying this compound-induced liver injury. Key models include primary human hepatocytes, HepG2, and HepaRG cells.

Comparative Cytotoxicity in Hepatic Cell Lines

This compound induces cellular damage in a dose-dependent manner across various hepatic cell models.[1] Cytotoxicity is often assessed by measuring the release of lactate dehydrogenase (LDH), a marker of cell membrane integrity.

Cell ModelThis compound Concentration (µM)Exposure Time (hours)LDH Release (% of control)Reference
Primary Human Hepatocytes204~40%[1]
Primary Human Hepatocytes254~47%[1]
HepG2254~55%[1]
HepaRG254Similar to primary human hepatocytes[1]

Table 1: Comparative cytotoxicity of this compound in different hepatic cell models.

Experimental Protocol: In Vitro Cytotoxicity Assessment

Cell Culture and Treatment:

  • Primary human hepatocytes, HepG2, or HepaRG cells are seeded in appropriate culture plates and allowed to adhere.

  • Cells are then exposed to varying concentrations of this compound (e.g., 5, 10, 15, 20, 25 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).[1]

LDH Release Assay:

  • Following treatment, the culture medium is collected.

  • The amount of LDH released from damaged cells into the medium is quantified using a commercially available LDH cytotoxicity assay kit.

  • Results are typically expressed as a percentage of the positive control (cells treated with a lysis buffer).[1]

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity start Seed Hepatic Cells (Primary Human Hepatocytes, HepG2, HepaRG) treatment Expose to this compound (Varying Concentrations) start->treatment incubation Incubate for a Defined Period (e.g., 4h) treatment->incubation collect Collect Culture Medium incubation->collect assay Perform LDH Cytotoxicity Assay collect->assay analyze Analyze Data (% LDH Release) assay->analyze end Determine Cytotoxicity analyze->end

Workflow for in vitro this compound cytotoxicity assessment.
Signaling Pathways in this compound-Induced Hepatotoxicity

Research indicates that this compound-induced hepatotoxicity involves the activation of cellular stress pathways, including the endoplasmic reticulum (ER) stress and the p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1]

G cluster_pathway Signaling Pathway of this compound Hepatotoxicity This compound This compound ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress p38_MAPK p38 MAPK Activation This compound->p38_MAPK Apoptosis Apoptosis / Cell Death ER_Stress->Apoptosis p38_MAPK->Apoptosis

Key signaling pathways in this compound-induced hepatotoxicity.

In Vivo Toxicity: Insights from Rodent Models

Animal models have been critical in understanding the systemic toxicity of this compound, particularly its neurotoxic and hepatotoxic effects, and the role of pharmacogenetics.

Neurotoxicity: The Dark Agouti Rat Model

A key finding in this compound neurotoxicity is its dependence on the metabolic capacity of the animal, specifically related to the cytochrome P450 2D6 (CYP2D6) enzyme.[2] The Dark Agouti (DA) rat, which exhibits poor hydroxylation of debrisoquine (a marker for CYP2D6 activity), serves as a relevant model for "poor metabolizer" humans.[3]

Animal ModelGenetic TraitThis compound-Induced NeurotoxicityKey Pathological FindingReference
Dark Agouti (DA) RatPoor Debrisoquine HydroxylatorPresentHeavy lipid deposition in neurons of dorsal root and sympathetic ganglia[3]
Sprague Dawley (SD) RatVigorous Debrisoquine HydroxylatorAbsent at similar cumulative dosesNo significant changes[3]

Table 2: Comparative neurotoxicity of this compound in different rat strains.

Experimental Protocol: In Vivo Neurotoxicity Assessment in Rats

Animal Model and Dosing:

  • Male Dark Agouti and Sprague Dawley rats are used.

  • This compound maleate is administered, often through the diet, at specified concentrations for a defined period.

Neurotoxicity Evaluation:

  • Clinical Observations: Regular monitoring for signs of neurotoxicity, such as weight loss and motor deficits.

  • Histopathology: At the end of the study, nerve tissues (e.g., dorsal root ganglia, sympathetic ganglia, sural nerve) are collected. Tissues are fixed, processed, and examined under light and electron microscopy for pathological changes, such as lipidosis.[3]

Hepatotoxicity: Mouse and Rat Models

Studies in mice have demonstrated that this compound can induce hepatic steatonecrosis (fatty degeneration and necrosis of liver cells) after several months of treatment.[4] Comparative studies between Dark Agouti and Sprague-Dawley rats have also highlighted differences in hepatotoxic potential, with DA rats showing a greater susceptibility.

Animal ModelDuration of TreatmentKey Histopathological Finding in LiverReference
MiceSeveral monthsSteatonecrosis without Mallory bodies[4]
Dark Agouti (DA) Rat8 weeks (200 mg/kg/day)Increased plasma LDH, suggestive of liver injury[5]
Sprague Dawley (SD) Rat8 weeks (200 mg/kg/day)Lower glycogen content, no significant increase in plasma LDH[5]

Table 3: Comparative hepatotoxicity of this compound in mice and rats.

Experimental Protocol: In Vivo Hepatotoxicity Assessment in Rodents

Animal Model and Dosing:

  • Mice or rats (e.g., Dark Agouti and Sprague-Dawley) are used.

  • This compound is administered orally (e.g., in the diet or by gavage) at specified doses and for a defined duration.

Hepatotoxicity Evaluation:

  • Biochemical Analysis: Blood samples are collected to measure liver function enzymes, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH).[5]

  • Histopathology: Liver tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for pathological changes like steatosis, necrosis, and inflammation.[4]

Conclusion

The preclinical toxicity of this compound is a complex interplay of dose, duration of exposure, and the genetic makeup of the individual or animal model. In vitro studies have been pivotal in identifying the cellular mechanisms of hepatotoxicity, pointing to ER stress and p38 MAPK activation as key events. In vivo models, particularly the comparative studies in different rat strains, have highlighted the critical role of metabolic capacity (CYP2D6 activity) in determining susceptibility to both neurotoxicity and hepatotoxicity. The Dark Agouti rat stands out as a valuable model for studying the neurotoxic effects of this compound in a "poor metabolizer" context. This comparative analysis underscores the necessity of utilizing a combination of in vitro and well-characterized in vivo models to comprehensively assess the toxic potential of drug candidates and to understand the mechanisms that drive adverse drug reactions.

References

Perhexiline vs. Standard-of-Care: A Comparative Analysis of Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of perhexiline against current standard-of-care therapies for glioblastoma, estrogen receptor-positive (ER+) breast cancer, and pancreatic ductal adenocarcinoma. The data presented is intended to inform research and development by highlighting the potential of metabolic inhibitors in oncology.

Executive Summary

This compound, a prophylactic antianginal drug, has demonstrated significant anti-cancer properties in preclinical studies. Its primary mechanism of action involves the inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1/2), key enzymes in fatty acid oxidation (FAO), a metabolic pathway increasingly recognized as crucial for cancer cell growth and survival.[1][2] This guide summarizes the available preclinical data on this compound's efficacy and compares it with the clinical outcomes of standard-of-care treatments for three aggressive cancers. While direct comparisons are limited by the preclinical nature of the this compound data, the findings suggest a promising avenue for further investigation, both as a monotherapy and in combination with existing chemotherapeutics.

Data Presentation

Glioblastoma Multiforme

Standard-of-Care: The current standard of care for newly diagnosed glioblastoma is maximal safe surgical resection followed by the Stupp protocol, which involves radiation therapy with concomitant and adjuvant temozolomide.[3][4] For recurrent glioblastoma, treatment options are more varied and may include bevacizumab.[5]

TherapyPopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound (preclinical) Orthotopic Glioblastoma Mouse Model (MES83 cells)19 days (vs. 17 days for vehicle)[6][7]-Significant reduction in tumor volume[6][7]
Temozolomide (Stupp Protocol) Newly Diagnosed Glioblastoma (Human Clinical Trial)14.6 months (vs. 12.1 months with radiation alone)6.9 months-
Bevacizumab Recurrent Glioblastoma (Human Clinical Trial Meta-analysis)9.3 months6.1 months55% (Complete + Partial Response)
Estrogen Receptor-Positive (ER+) Breast Cancer

Standard-of-Care: For postmenopausal women with ER+/HER2- advanced breast cancer, the standard first-line treatment is often an aromatase inhibitor like letrozole, frequently in combination with a CDK4/6 inhibitor such as palbociclib.

TherapyPopulationMedian Progression-Free Survival (PFS)
This compound (preclinical) Breast Cancer Cell Lines (in vitro)IC50 between 2 and 6 µmol/L[1]
Letrozole + Palbociclib (PALOMA-2 Trial) Postmenopausal Women with ER+/HER2- Advanced Breast Cancer24.8 months[8]
Letrozole (alone) Postmenopausal Women with ER+/HER2- Advanced Breast Cancer14.5 months[8]
Pancreatic Ductal Adenocarcinoma

Standard-of-Care: First-line treatment for metastatic pancreatic cancer in patients with good performance status typically involves combination chemotherapy regimens such as FOLFIRINOX or gemcitabine plus nab-paclitaxel.

TherapyPopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
This compound + Gemcitabine (preclinical) Pancreatic Cancer Xenograft Mouse ModelInduced complete tumor regression in a high-responder model[9]-
FOLFIRINOX Metastatic Pancreatic Cancer (Human Clinical Trial)11.1 months6.4 months
Gemcitabine + nab-Paclitaxel Metastatic Pancreatic Cancer (Human Clinical Trial)8.5 months5.5 months

Experimental Protocols

This compound Preclinical Studies
  • Glioblastoma (Orthotopic Mouse Model):

    • Cell Line: MES83 patient-derived glioblastoma stem cells.[6][7]

    • Animal Model: Nude mice with orthotopically implanted MES83 cells.[6][7][10]

    • Treatment: this compound administered at 80 mg/kg via oral gavage, 5 days a week.[6][7][10]

    • Endpoints: Tumor growth measured by calipers (flank model) and MRI (orthotopic model), and overall survival.[6][7][10]

  • Breast Cancer (In Vitro):

    • Cell Lines: Including MCF-7 (ER+) and other breast cancer cell lines.[1][2]

    • Methodology: Cells were treated with varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50) for cell growth.[1]

  • Pancreatic Cancer (Xenograft Mouse Model):

    • Cell Line: Patient-derived pancreatic ductal adenocarcinoma cells (PDAC084T high responder).

    • Animal Model: Xenograft mouse model.

    • Treatment: Combination of this compound and gemcitabine.

    • Endpoint: Tumor regression.

Standard-of-Care Clinical Trial Protocols (Simplified)
  • Stupp Protocol (Glioblastoma):

    • Patient Population: Newly diagnosed glioblastoma patients following surgical resection.[3][4]

    • Regimen:

      • Concomitant Phase: Radiotherapy (60 Gy in 30 fractions) with daily oral temozolomide (75 mg/m²).[3][4]

      • Adjuvant Phase: Six cycles of oral temozolomide (150-200 mg/m² for 5 days every 28-day cycle).[3][4]

    • Primary Endpoint: Overall survival.

  • PALOMA-2 Trial (ER+ Breast Cancer):

    • Patient Population: Postmenopausal women with ER+/HER2- advanced breast cancer who had not received prior systemic therapy for their advanced disease.[8][11]

    • Regimen: Letrozole (2.5 mg/day) with either palbociclib (125 mg/day for 21 days of a 28-day cycle) or placebo.[8]

    • Primary Endpoint: Progression-free survival.[8]

  • FOLFIRINOX Clinical Trial (Pancreatic Cancer):

    • Patient Population: Patients with metastatic pancreatic cancer and a good performance status.

    • Regimen: A combination of oxaliplatin (85 mg/m²), leucovorin (400 mg/m²), irinotecan (180 mg/m²), and fluorouracil (400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion) administered every two weeks.[12]

    • Primary Endpoint: Overall survival.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound's anti-cancer effects are primarily attributed to its inhibition of fatty acid oxidation (FAO). By blocking CPT1 and CPT2, this compound prevents the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This leads to a cascade of downstream effects, including reduced ATP production, activation of AMPK, inhibition of the mTORC1 signaling pathway, and induction of apoptosis through increased reactive oxygen species (ROS) and cytochrome c release.[1][2]

Perhexiline_Mechanism This compound This compound CPT1_2 CPT1/2 This compound->CPT1_2 inhibits FAO Fatty Acid Oxidation (FAO) CPT1_2->FAO enables ATP ATP Production FAO->ATP leads to ROS Increased ROS FAO->ROS inhibition leads to AMPK AMPK Activation ATP->AMPK reduction activates mTORC1 mTORC1 Signaling AMPK->mTORC1 inhibits Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation promotes Mitochondrial_Damage Mitochondrial Membrane Damage ROS->Mitochondrial_Damage Cytochrome_C Cytochrome c Release Mitochondrial_Damage->Cytochrome_C Caspases Caspase Activation Cytochrome_C->Caspases Apoptosis Apoptosis Caspases->Apoptosis Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., Glioblastoma, Breast, Pancreatic) Perhexiline_Treatment_vitro This compound Treatment (Dose-Response) Cell_Lines->Perhexiline_Treatment_vitro Cell_Viability Cell Viability Assays (IC50 Determination) Perhexiline_Treatment_vitro->Cell_Viability Mechanism_Assays Mechanistic Assays (Apoptosis, FAO) Perhexiline_Treatment_vitro->Mechanism_Assays Animal_Model Animal Model (e.g., Xenograft, Orthotopic) Cell_Viability->Animal_Model Promising results lead to Perhexiline_Treatment_vivo This compound Treatment (Monotherapy or Combination) Animal_Model->Perhexiline_Treatment_vivo Tumor_Measurement Tumor Growth Measurement Perhexiline_Treatment_vivo->Tumor_Measurement Survival_Analysis Survival Analysis Perhexiline_Treatment_vivo->Survival_Analysis Comparison_Logic Standard_Care Identify Standard-of-Care for Specific Cancers Efficacy_Data_Standard Gather Clinical Efficacy Data (OS, PFS, ORR) Standard_Care->Efficacy_Data_Standard Comparative_Analysis Comparative Analysis Efficacy_Data_Standard->Comparative_Analysis Perhexiline_Preclinical Investigate this compound's Preclinical Efficacy Mechanism_Action Elucidate this compound's Mechanism of Action Perhexiline_Preclinical->Mechanism_Action Perhexiline_Preclinical->Comparative_Analysis Mechanism_Action->Comparative_Analysis Future_Research Inform Future Research Directions Comparative_Analysis->Future_Research

References

Independent replication of published Perhexiline research findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Data on Perhexiline's Effects

The following tables summarize quantitative data from various studies, providing a comparative view of this compound's efficacy and cellular impact across different experimental setups.

Table 1: Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1) by this compound

Tissue/Cell TypeSpeciesIC50 (µM)Reference
Cardiac MitochondriaRat77[1]
Hepatic MitochondriaRat148[1]

Table 2: Cytotoxic Effects of this compound on HepG2 Cells

ParameterConcentration (µM)Exposure TimeResultReference
Cell Viability5 - 252 - 6 hoursReduction in cell viability[2]
Cellular ATP Content5 - 252 - 6 hoursReduction in ATP content[2]
LDH Release5 - 252 - 6 hoursIncrease in LDH release[2]
Caspase 3/7 Activity202 hoursActivation of Caspase 3/7[2]

Table 3: this compound-Induced Activation of MAPK Signaling in HepG2 Cells

ProteinConcentration (µM)Exposure TimeObservationReference
p385 - 251 - 2 hoursActivation (Phosphorylation)[3]
JNK5 - 251 - 2 hoursActivation (Phosphorylation)[3]

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in the cited literature.

This compound This compound CPT1 CPT-1 This compound->CPT1 Inhibits Mitochondrion Mitochondrion Fatty_Acids Long-Chain Fatty Acids Fatty_Acids->CPT1 Transport into Mitochondria Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation ATP_Production ATP Production (from Fatty Acids) Beta_Oxidation->ATP_Production

This compound's Inhibition of CPT-1 and Fatty Acid Oxidation.

This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Induces MAPKKK MAPKKK ER_Stress->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Apoptosis Apoptosis p38_MAPK->Apoptosis Promotes

This compound-Induced ER Stress and Activation of the p38 MAPK Pathway.

cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed_Cells Seed HepG2 Cells Treat_this compound Treat with this compound (5-25 µM, 1-2 hours) Seed_Cells->Treat_this compound Lyse_Cells Lyse Cells & Collect Protein Treat_this compound->Lyse_Cells Western_Blot Western Blot Lyse_Cells->Western_Blot Probe_Antibodies Probe with Antibodies (p-p38, p-JNK, total p38, total JNK) Western_Blot->Probe_Antibodies

References

Harnessing Metabolic Vulnerability: A Guide to the Synergistic Effects of Perhexiline with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of novel cancer therapies. Perhexiline, a prophylactic antianginal agent, has garnered significant attention for its potential anti-cancer properties. By targeting the metabolic plasticity of cancer cells, this compound creates a window of vulnerability that can be exploited by conventional chemotherapy drugs. This guide provides an objective comparison of this compound's synergistic performance with various chemotherapeutic agents, supported by preclinical data, and details the experimental protocols necessary to evaluate these combinations.

Core Mechanism of Action: Targeting Fatty Acid Oxidation

This compound's primary anti-cancer effect stems from its inhibition of carnitine palmitoyltransferase 1 and 2 (CPT1/CPT2).[1][2][3][4][5] These mitochondrial enzymes are crucial for the transport of long-chain fatty acids into the mitochondria for fatty acid oxidation (FAO), a key energy source for many cancer cells.[1][2][3][4][5]

By inhibiting CPT1/2, this compound triggers a cascade of anti-tumor effects:

  • Energy Depletion: Inhibition of FAO leads to a reduction in ATP production.[3] This energy crisis can hamper cancer cell proliferation and survival.

  • Metabolic Stress: The drop in the ATP-to-AMP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key promoter of cell growth and proliferation.[3]

  • Oxidative Stress and Apoptosis: this compound can increase the levels of reactive oxygen species (ROS), which damages mitochondrial membranes. This leads to the release of cytochrome c and the activation of caspases, ultimately inducing programmed cell death (apoptosis).[3]

This multifaceted mechanism not only imparts direct anti-cancer activity but also sensitizes cancer cells to the cytotoxic effects of traditional chemotherapy.

Quantitative Comparison of this compound-Chemotherapy Combinations

Preclinical studies have demonstrated that this compound acts synergistically with a range of chemotherapy drugs across various cancer types. The following table summarizes key findings from these investigations.

Chemotherapy DrugCancer Type(s)Model System(s)Key Quantitative Findings & Observations
Cisplatin Epithelial Ovarian CancerCell Lines (with NKX2-8 gene deletion) & XenograftsSynergistically inhibited cancer cell growth. The combination markedly reduced tumor growth in xenograft models.[4]
NeuroblastomaCell Lines (SH-SY5Y) & Mouse XenograftsA non-cytostatic concentration of this compound (0.01 µmol/L) synergistically enhanced cisplatin's cytotoxic effect. Co-administration was more effective at inhibiting tumor growth and prolonging survival in vivo.[4]
Oxaliplatin Gastrointestinal (Colon, Gastric)Cell Lines (HGC27, MGC803, HCT116, DLD-1) & Patient-Derived Xenografts (PDXs)This compound overcame oxaliplatin resistance. The combination greatly inhibited tumor growth in cell lines and PDXs. Therapeutic response in PDXs correlated with basal CPT1/CPT2 expression.[4]
Gemcitabine Pancreatic Ductal Adenocarcinoma (PDAC)Primary Human PDAC Cells & XenograftsThis compound sensitized all tested PDAC cells to gemcitabine, showing a synergistic effect. The combination induced complete tumor regression in one PDAC xenograft model by promoting energy and oxidative stress, leading to apoptosis.[6]
Doxorubicin Drug-Resistant Cancers (Murine B-cell lymphoma, Breast Cancer)Cell Lines (P388/ADR, MCF-7/ADR)Re-sensitized doxorubicin-resistant cells to treatment. This effect was associated with an increase in intracellular doxorubicin accumulation, possibly by inhibiting ABC drug efflux transporters.[3]
Lapatinib HER3+ Breast CancerCell LinesThe combination synergistically inhibited the proliferation of some breast cancer cell lines. This compound prolonged the lapatinib-induced inhibition of HER3 signaling.

Note: While a direct synergistic link between this compound and etoposide was not identified in the searched literature, etoposide is frequently used in synergistic combinations with platinum-based agents like cisplatin, which do show synergy with this compound.[7][8][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in drug synergy studies is crucial for understanding the underlying mechanisms and for designing robust experiments.

Core Signaling Pathway of this compound Synergy

The diagram below illustrates the primary mechanism by which this compound induces metabolic stress and apoptosis, and how this complements the action of DNA-damaging chemotherapy agents.

G This compound This compound CPT CPT1 / CPT2 This compound->CPT Inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS Increases FAO Fatty Acid Oxidation (FAO) CPT->FAO ATP Mitochondrial ATP Production FAO->ATP AMPK AMPK Activation ATP->AMPK Inhibits Apoptosis Enhanced Apoptosis ATP->Apoptosis Energy Depletion mTORC1 mTORC1 Signaling AMPK->mTORC1 Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Mito_Damage Mitochondrial Damage ROS->Mito_Damage Mito_Damage->Apoptosis Chemo Chemotherapy Drug (e.g., Cisplatin) DNA_Damage DNA Damage Chemo->DNA_Damage DNA_Damage->Apoptosis G A 1. Single-Agent Dose Response (Determine IC50 for each drug) B 2. Combination Matrix Assay (e.g., Checkerboard titration) A->B C 3. Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) B->C D 4. Synergy Quantification (Calculate Combination Index via Chou-Talalay method) C->D E 5. Mechanistic Assays (Apoptosis, Cell Cycle, Western Blot) D->E If Synergistic (CI < 1) F 6. In Vivo Model Validation (e.g., Xenograft studies) E->F G 7. Efficacy & Toxicity Assessment (Tumor volume, survival, body weight) F->G

References

Perhexiline in Oncology: A Comparative Analysis of its Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Originally developed as a prophylactic antianginal agent, Perhexiline is gaining significant attention for its potential as a repurposed anti-cancer therapeutic.[1][2] Its primary mechanism involves the inhibition of fatty acid metabolism, a pathway frequently upregulated in cancer cells to meet high energetic demands.[2][3] However, emerging research reveals a more complex pharmacological profile, with this compound's efficacy and mechanism of action varying considerably across different cancer subtypes. This guide provides a comparative analysis of this compound's impact on various cancers, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in navigating its therapeutic potential.

Core Mechanisms of Action: A Tale of Two Pathways

This compound's anti-tumor activity is not monolithic. While its role as an inhibitor of fatty acid oxidation (FAO) is well-documented, numerous studies now confirm that its cytotoxic effects can also be mediated through distinct, FAO-independent pathways. This duality is critical for understanding its variable efficacy across different cancer histologies.

The Canonical Pathway: Fatty Acid Oxidation (FAO) Inhibition

In many cancer cells, this compound functions by inhibiting carnitine palmitoyltransferase 1 and 2 (CPT1/2).[1][3] These mitochondrial enzymes are essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation (FAO).[1] By blocking this process, this compound triggers a metabolic crisis characterized by:

  • Reduced production of ATP, NADH, and FADH2.[1][4]

  • Activation of AMP-activated protein kinase (AMPK) due to an increased AMP:ATP ratio.[3][4]

  • Inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[3][5]

  • Induction of autophagy and apoptosis, often mediated by increased reactive oxygen species (ROS) and mitochondrial stress.[3][4]

Perhexiline_FAO_Inhibition cluster_outside Extracellular cluster_mito Mitochondria cluster_cyto Cytoplasm Fatty Acids Fatty Acids CPT1 CPT1/2 Fatty Acids->CPT1 Transport FAO Fatty Acid Oxidation (FAO) CPT1->FAO ETC ETC & OXPHOS FAO->ETC Provides NADH, FADH2 ROS ROS FAO->ROS ATP ATP ETC->ATP AMPK AMPK (Activated) ATP->AMPK Inhibits (High ATP) Apoptosis Apoptosis ROS->Apoptosis Induces This compound This compound This compound->CPT1 Inhibits mTORC1 mTORC1 (Inhibited) AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Induces Proliferation Cell Proliferation mTORC1->Proliferation Inhibits

Fig. 1: this compound's canonical mechanism via FAO inhibition.
Emerging FAO-Independent Pathways

Recent studies have compellingly shown that this compound's anti-cancer effects are not always dependent on FAO inhibition. This is particularly evident in certain cancer subtypes where alternative targets have been identified.

  • Glioblastoma (GBM): In glioblastoma models, this compound's potent cytotoxic activity was found to be independent of FAO inhibition.[6][7] Instead, its effects are mediated through the inhibition of FYN kinase, a proto-oncogene.[6][8] This highlights a distinct mechanism of action in this hard-to-treat brain cancer.

  • Pancreatic Cancer (PDAC): In KRAS-mutated pancreatic cancer organoids, this compound was identified as a potent growth inhibitor.[9][10] Its mechanism involves counteracting the KRAS-driven boost in cholesterol production by inhibiting a key regulatory factor, SREBP2.[9]

  • Breast Cancer: this compound has been shown to induce the internalization and degradation of the HER3 receptor in breast cancer cell lines, a mechanism that appears independent of CPT inhibition.[1]

Perhexiline_FAO_Independent cluster_gbm Glioblastoma cluster_pdac Pancreatic Cancer (KRAS-mutant) cluster_brca Breast Cancer This compound This compound FYN FYN Kinase This compound->FYN Inhibits SREBP2 SREBP2 This compound->SREBP2 Inhibits HER3 HER3 Receptor This compound->HER3 Inhibits (Internalization) GBM_Growth Tumor Growth FYN->GBM_Growth Promotes Cholesterol Cholesterol Synthesis SREBP2->Cholesterol PDAC_Growth Tumor Growth Cholesterol->PDAC_Growth Supports BRCA_Growth Tumor Growth HER3->BRCA_Growth Promotes

Fig. 2: Key FAO-independent mechanisms of this compound.

Comparative Efficacy Data

The following table summarizes key quantitative findings of this compound's activity across various cancer subtypes from preclinical studies.

Cancer SubtypeCell Line / ModelKey Quantitative Finding(s)Primary Mechanism ImplicatedCitation(s)
Glioblastoma Human GBM cell linesIC25: 3 µM. Enhances radiation sensitivity.FAO Inhibition / GSC Targeting[11]
MES83, T98GAntiproliferative effects observed.FYN Kinase Inhibition (not FAO)[6]
Orthotopic Mouse ModelIncreased median survival (19 days vs. 17 days for control).FYN Kinase Inhibition[6][12][13]
Breast Cancer Multiple cell linesIC50: 2 - 6 µmol/L.HER3 Internalization / FAO Inhibition[1]
MCF-7Induces autophagy and inhibits mTORC1 signaling at 10 µM.mTORC1 Inhibition[1][5]
Lapatinib-resistant cellsSynergistically inhibits proliferation with lapatinib.Overcomes HER3-mediated resistance[1]
Pancreatic Cancer PDAC Organoids (KRAS-mutant)Potently blocked organoid growth and destroyed some entirely.SREBP2 / Cholesterol Synthesis Inhibition[9][10]
PDAC Xenograft ModelIn combination with gemcitabine, induced complete tumor regression.Energy/Oxidative Stress, Apoptosis[14]
Hepatocellular Carcinoma HepG2Reduces cell viability and ATP content at 5-25 µM.Mitochondrial Dysfunction, Apoptosis[15]
Hepatic CellsInduces ER stress and activates p38/JNK signaling.ER Stress[16]
Prostate Cancer LNCaP cell linesPromoted lipid accumulation, inhibited proliferation, induced apoptosis.FAO Inhibition[3]
Patient-Derived ExplantsSynergistically decreased viability when combined with AUY922 (HSP90i).FAO Inhibition[17]
Chronic Lymphocytic Leukemia (CLL) Primary CLL cellsSelectively induces massive apoptosis in high-CPT expressing cells at 5 µM.CPT Inhibition / FAO Inhibition[15]
Various Cancers Breast, Cervix, Colon, LungIC50: 3 - 22 µmol/L.Not specified (likely FAO-dependent)[1]

Key Experimental Protocols

Reproducibility is paramount in scientific research. Provided below are detailed methodologies for key experiments frequently cited in this compound studies.

Cell Viability and Cytotoxicity Assay (Trypan Blue Exclusion)
  • Objective: To quantify the number of viable and non-viable cells after treatment with this compound.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MES83 glioblastoma cells) in 6-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with various concentrations of this compound (e.g., 0-10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[6]

    • Cell Harvesting: Aspirate the media, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with complete media and centrifuge the cell suspension.

    • Staining: Resuspend the cell pellet in a known volume of media. Mix a small aliquot of the cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan Blue stain.

    • Counting: Load the mixture onto a hemocytometer. Count the number of blue (non-viable) and clear (viable) cells under a microscope.

    • Calculation: Calculate cell viability (%) as (Number of viable cells / Total number of cells) x 100.[6]

Apoptosis Analysis (Annexin V/7-AAD Flow Cytometry)
  • Objective: To quantify the percentage of cells undergoing early and late apoptosis.

  • Protocol:

    • Cell Culture and Treatment: Seed and treat cells with this compound as described above (e.g., PN19 cells with 1.5 µM for 48 hours).[6][13]

    • Harvesting: Collect both adherent and floating cells. Wash with cold PBS and centrifuge.

    • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/7-AAD-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or are necrotic.[6]

In Vivo Orthotopic Glioblastoma Mouse Model
  • Objective: To evaluate the in vivo efficacy of this compound on tumor growth and survival.

  • Protocol:

    • Cell Implantation: Anesthetize immunodeficient mice and stereotactically implant human glioblastoma cells (e.g., MES83) into the brain.

    • Tumor Establishment: Allow tumors to establish for a set period (e.g., 7 days), often confirmed by bioluminescence imaging.

    • Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 80 mg/kg) or vehicle via oral gavage on a specified schedule (e.g., 5 days a week).[6][12]

    • Monitoring: Monitor tumor growth using imaging techniques (e.g., MRI or bioluminescence) and measure tumor volume.[6]

    • Survival Analysis: Monitor mice for signs of morbidity and record survival data. Generate Kaplan-Meier survival plots to compare the median survival between treated and control groups.[6][13]

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture seed Seed Cells in Plates start->seed treat Treat with this compound (vs. Vehicle Control) seed->treat viability Cell Viability Assay (e.g., Trypan Blue) treat->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat->apoptosis western Protein Analysis (e.g., Western Blot) treat->western end Data Analysis & Interpretation viability->end apoptosis->end western->end

Fig. 3: A generalized workflow for in vitro experiments.

Conclusion and Future Directions

This compound demonstrates significant, albeit variable, anti-cancer activity across a range of preclinical models. Its therapeutic potential is underscored by a dual mechanism of action, targeting both the canonical FAO pathway and specific, cancer-context-dependent vulnerabilities like FYN kinase in glioblastoma and cholesterol synthesis in pancreatic cancer.[6][9] This mechanistic diversity suggests that this compound's application could be tailored to specific cancer subtypes based on their underlying metabolic and signaling profiles.

The ability of this compound to synergize with existing chemotherapies, such as gemcitabine in pancreatic cancer and lapatinib in breast cancer, presents a promising avenue for combination therapies that could enhance efficacy and overcome drug resistance.[1][14] However, the clinical translation of this compound as an anti-cancer agent must address its known potential for side effects, including liver and nerve damage.[9] Future research should focus on developing analogues with an improved therapeutic index or identifying biomarkers to predict which patient populations are most likely to respond to treatment, paving the way for its successful repurposing in oncology.

References

Unmasking Perhexiline's Hidden Interactions: A Comparative Guide to In Silico Predictions and Experimental Validations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a critical comparison of predicted and experimentally validated off-target effects of perhexiline. By examining the methodologies and outcomes of both computational and laboratory-based studies, we aim to offer a clearer understanding of this compound's complex pharmacology and the utility of in silico models in predicting unintended drug interactions.

This compound, a drug known for its efficacy in treating refractory angina and heart failure, primarily acts by inhibiting carnitine palmitoyltransferase (CPT)-1 and CPT-2, shifting myocardial metabolism from fatty acid to glucose oxidation. However, its clinical use has been hampered by significant off-target effects, including cardiotoxicity, hepatotoxicity, and neurotoxicity. Understanding these off-target interactions is crucial for safer drug development and for repurposing existing molecules. This guide delves into the experimentally validated off-target profile of this compound and discusses how in silico models can be leveraged to predict such interactions.

Cardiotoxicity: A Tale of Ion Channel Blockade

While this compound's on-target metabolic modulation is beneficial for the heart, its off-target interactions with cardiac ion channels contribute to its cardiotoxic potential. Experimental studies have meticulously characterized these interactions, providing a clear example of polypharmacology.

Experimental Validation of Ion Channel Inhibition

Electrophysiological assays, specifically manual patch-clamp techniques on mammalian cells expressing specific ion channels, have provided quantitative data on this compound's inhibitory effects. These studies have revealed that this compound is a multi-ion channel blocker.[1]

Table 1: Experimentally Determined IC50 Values for this compound on Cardiac Ion Channels [1]

Target Ion ChannelIC50 (ng/mL)IC50 (µM)Experimental Method
hERG (IKr)1670.47Manual Patch-Clamp
hCav1.2 (L-type Ca2+)2470.70Manual Patch-Clamp
late hNav1.5 (Late Na+)13593.84Manual Patch-Clamp

Note: The therapeutic plasma concentration of this compound is typically maintained between 150-600 ng/mL.

These findings demonstrate that within its therapeutic range, this compound can significantly inhibit both the hERG and hCav1.2 channels, with a less potent effect on the late sodium current. This multi-channel blockade explains the observed QT interval prolongation in patients.[1]

In Silico Approaches for Predicting Ion Channel Interactions

While the aforementioned studies did not originate from a specific in silico prediction for this compound, various computational models are routinely used to forecast such off-target liabilities.

  • Quantitative Structure-Activity Relationship (QSAR) Models: These ligand-based methods correlate the chemical structure of molecules with their biological activity. A QSAR model built with a training set of known ion channel inhibitors could predict this compound's inhibitory activity based on its structural features.

  • Molecular Docking: This structure-based method simulates the binding of a small molecule to the three-dimensional structure of a protein target. Docking this compound into the known structures or homology models of hERG, hCav1.2, and hNav1.5 channels could predict its binding affinity and pose, thus flagging it as a potential inhibitor.

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for binding to a specific target. A pharmacophore model for ion channel blockers could be used to screen compounds like this compound.

  • Machine Learning: Modern approaches utilize machine learning algorithms, trained on large datasets of drug-target interactions, to predict the off-target profile of new molecules. These models can identify complex patterns that are not apparent from simple structural comparisons.

The following diagram illustrates a generalized workflow for predicting and validating off-target effects, applicable to this compound's interaction with ion channels.

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation In_Silico_Models Computational Models (QSAR, Docking, ML) Predicted_Off_Targets Predicted Interaction with Ion Channels In_Silico_Models->Predicted_Off_Targets Perhexiline_Structure This compound Chemical Structure Perhexiline_Structure->In_Silico_Models Experimental_Assays Experimental Assays (Patch-Clamp) Predicted_Off_Targets->Experimental_Assays Hypothesis for Testing Validated_Off_Target Validated Inhibition of hERG, hCav1.2, hNav1.5 Experimental_Assays->Validated_Off_Target

Caption: Workflow for In Silico Prediction and Experimental Validation.

A Novel Off-Target: Krüppel-like Factor 14 (KLF14)

Recent research has uncovered a previously unknown off-target for this compound with potential therapeutic benefits in atherosclerosis. This discovery was made through experimental screening, but it highlights the kind of novel interactions that advanced in silico methods aim to predict.

Experimental Identification of KLF14 Activation

A high-throughput screening of a library of small molecules identified this compound as an activator of Krüppel-like factor 14 (KLF14), a transcription factor linked to HDL cholesterol levels and cardiovascular disease.[2]

Experimental Evidence:

  • In Vitro: this compound treatment of HepG2 cells increased KLF14 promoter activity and subsequent ApoA-I production.[2]

  • In Vivo: Administration of this compound to wild-type mice led to increased plasma HDL-C and ApoA-I levels. This effect was absent in mice with liver-specific deletion of KLF14, confirming that the effect is KLF14-dependent. Furthermore, this compound treatment reduced atherosclerotic lesion development in apolipoprotein E-deficient mice.[2]

This finding suggests a potential new therapeutic application for this compound in managing atherosclerosis, mediated by its off-target activation of the KLF14 pathway.

G This compound This compound KLF14 KLF14 Activation This compound->KLF14 ApoA1 ApoA-I Production (Liver) KLF14->ApoA1 HDLC Increased HDL-C ApoA1->HDLC Atherosclerosis Reduced Atherosclerosis HDLC->Atherosclerosis G This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress UPR Unfolded Protein Response (e.g., XBP1 splicing) ER_Stress->UPR p38_JNK p38/JNK Pathway Activation ER_Stress->p38_JNK Apoptosis Apoptosis UPR->Apoptosis p38_JNK->Apoptosis

References

A Comparative Analysis of Perhexiline and Its Novel Fluorinated Analogues: Pharmacokinetic Profiles and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of the antianginal agent perhexiline and its novel fluorinated analogues. Supported by experimental data, this document delves into the metabolic stability, in vivo pharmacokinetics, and the underlying mechanism of action of these compounds, offering insights into their therapeutic potential.

This compound, a drug known for its efficacy in treating refractory angina, has had its clinical utility limited by a narrow therapeutic index and significant inter-individual pharmacokinetic variability.[1] This variability is primarily due to its metabolism by the polymorphic cytochrome P450 enzyme, CYP2D6. In an effort to overcome these limitations, novel fluorinated analogues of this compound have been developed, demonstrating improved pharmacokinetic properties and retaining the therapeutic efficacy of the parent compound.

Executive Summary of Comparative Pharmacokinetics

The development of fluorinated analogues of this compound has focused on reducing the susceptibility to CYP2D6-mediated metabolism, thereby aiming for a more predictable and safer pharmacokinetic profile. Key findings from preclinical studies indicate that strategic fluorination of the cyclohexyl rings of this compound leads to a significant increase in metabolic stability.

Table 1: In Vitro Metabolic Stability of this compound and its Novel Analogues in Human and Rat Liver Microsomes [1]

CompoundStructure% Remaining after 1 hr (HLM)% Remaining after 1 hr (RLM)
This compoundDicyclohexyl11 (5 - 24)19 (7 - 40)
Analogue 50 Cyclohexyl, 4,4-Difluorocyclohexyl45 (34 - 60)88 (61 - 127)
Analogue 55Cyclohexyl, 3,3-Difluorocyclohexyl215 (160 - 290)-
Analogue 62 4,4-Difluorocyclohexyl, 4,4-Difluorocyclohexyl88 (61 - 127)-
Analogue 24Cyclohexyl, 4-Hydroxycyclohexyl475 (290 - 745)-

HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes. Data are presented as mean (95% confidence interval) of two independent experiments.

The in vitro data clearly demonstrates that fluorinated analogues, particularly Analogue 50 (4,4-gem-difluoro) and Analogue 62 (4,4,4′,4′-tetrafluoro) , exhibit significantly greater stability in human liver microsomes compared to this compound. This suggests a reduced rate of metabolism, which is a primary objective in overcoming the pharmacokinetic challenges of the parent drug.

Further in vivo studies in a mouse model corroborate these findings, highlighting the improved pharmacokinetic profile of the fluorinated analogue 50.

Table 2: Comparative In Vivo Pharmacokinetic Parameters of this compound and Analogue 50 in Mice (10 mg/kg oral gavage) [1]

ParameterThis compoundAnalogue 50
Plasma
Cmax (ng/mL)13 ± 3118 ± 21
AUC (0-24h) (ng.h/mL)88 ± 211420 ± 240
Myocardium
Cmax (ng/g)74 ± 151280 ± 220
AUC (0-24h) (ng.h/g)420 ± 9012200 ± 2100
Myocardial Accumulation (Myocardium/Plasma Ratio)
at 1h5.710.7
at 4h4.910.9
at 8h4.89.5
AUC Ratio2.48.6

The in vivo data reveals a dramatically improved pharmacokinetic profile for Analogue 50, with a more than 10-fold increase in plasma Cmax and a 16-fold increase in plasma AUC compared to this compound. Importantly, Analogue 50 also demonstrates a significantly higher and sustained accumulation in the myocardium, the target tissue. This enhanced myocardial exposure at a lower systemic dose could translate to improved efficacy and a wider therapeutic window.

Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase-1 (CPT1)

This compound and its analogues exert their therapeutic effect by inhibiting carnitine palmitoyltransferase-1 (CPT1), a key enzyme in the mitochondrial fatty acid β-oxidation pathway.[2][3] By inhibiting CPT1, these compounds shift the myocardial energy metabolism from fatty acid oxidation towards glucose oxidation. This metabolic switch is more oxygen-efficient, leading to increased ATP production for the same amount of oxygen consumed, which is particularly beneficial in ischemic conditions.[4]

G cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Outer Membrane cluster_intermembrane Intermembrane Space cluster_inner_membrane Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix LongChainFattyAcylCoA Long-Chain Fatty Acyl-CoA CPT1 CPT1 LongChainFattyAcylCoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 MalonylCoA Malonyl-CoA MalonylCoA->CPT1 inhibition Acylcarnitine Acylcarnitine CPT1->Acylcarnitine transesterification CACT CACT Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 CACT->Acylcarnitine Carnitine_matrix Carnitine CPT2->Carnitine_matrix AcylCoA_matrix Acyl-CoA CPT2->AcylCoA_matrix Carnitine_matrix->CACT BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP ATP TCA_Cycle->ATP This compound This compound & Analogues This compound->CPT1 inhibition

Figure 1. This compound's Mechanism of Action on the CPT1 Signaling Pathway.

Experimental Protocols

In Vitro Metabolic Stability Assay

The metabolic stability of this compound and its analogues was assessed using human and rat liver microsomes. The detailed protocol is as follows:

  • Incubation: Test compounds (1 µM) were incubated with human or rat liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Cofactor Addition: The reaction was initiated by the addition of an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: Aliquots of the reaction mixture were taken at 0 and 60 minutes.

  • Reaction Termination: The reaction was stopped by the addition of ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples were centrifuged, and the supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the percentage of the parent compound remaining.

In Vivo Pharmacokinetic Study in Mice

The pharmacokinetic profiles of this compound and Analogue 50 were evaluated in male BALB/c mice. The methodology is outlined below:

  • Dosing: Mice were administered a single oral dose of either this compound or Analogue 50 (10 mg/kg) by gavage.

  • Sample Collection: Blood and myocardial tissue samples were collected at 1, 4, 8, and 24 hours post-dosing (n=3 per time point).

  • Sample Preparation: Plasma was separated from blood by centrifugation. Myocardial tissue was homogenized. Both plasma and homogenized tissue were subjected to protein precipitation with acetonitrile containing an internal standard.

  • Analysis: The concentrations of the test compounds in the plasma and myocardial tissue extracts were determined by LC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, and myocardial accumulation ratios, were calculated from the concentration-time data.

Conclusion

The development of novel fluorinated analogues of this compound represents a significant advancement in overcoming the pharmacokinetic limitations of the parent drug. The enhanced metabolic stability and improved in vivo pharmacokinetic profile, particularly the increased myocardial accumulation of Analogue 50, suggest a promising path towards a safer and more effective therapeutic agent for cardiovascular diseases. Further clinical evaluation of these analogues is warranted to translate these preclinical findings into patient benefits.

References

Safety Operating Guide

Proper Disposal of Perhexiline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like perhexiline is a critical component of laboratory safety and environmental responsibility. Improper disposal can pose risks to human health and ecosystems. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste, aligning with general best practices for pharmaceutical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets (SDS), recommended PPE includes:

  • Protective gloves: To prevent skin contact.

  • Protective clothing: To minimize exposure.

  • Eye and face protection: To guard against splashes or dust.

Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes[1]. In case of a spill, absorb the material with a liquid-binding agent like diatomite and decontaminate surfaces with alcohol[1].

Step-by-Step Disposal Procedure

The disposal of this compound, like all pharmaceutical waste, is governed by local, state, and federal regulations. The United States Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste[2]. A crucial first step is to determine if the waste is classified as hazardous.

Step 1: Hazardous Waste Determination

This compound is not explicitly found on the EPA's P-list (acutely hazardous) or U-list (toxic) of hazardous wastes[2][3][4][5][6]. Therefore, it is not automatically classified as a listed hazardous waste. However, a waste determination must still be performed to see if it exhibits any of the following characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA)[7]:

  • Ignitability: Flashpoint < 140°F (<60°C).

  • Corrosivity: pH ≤ 2 or ≥ 12.5.

  • Reactivity: Unstable under normal conditions, may react with water, or emit toxic gases.

  • Toxicity: If it contains contaminants at concentrations above certain thresholds.

If the this compound waste, including any solutions or contaminated materials, meets any of these criteria, it must be managed as hazardous waste.

Step 2: Segregation of Waste

Proper segregation is critical to ensure safe handling and disposal.

  • Non-Hazardous this compound Waste: If the waste determination concludes that the this compound waste is non-hazardous, it should still be disposed of responsibly and not mixed with general trash or flushed down the drain[2][8]. It should be collected in a clearly labeled, sealed container.

  • Hazardous this compound Waste: If the waste is determined to be hazardous, it must be collected in a separate, sealed, and clearly labeled container indicating "Hazardous Waste" and identifying the contents.

Step 3: Container Management and Labeling

  • Use containers that are compatible with the chemical waste and are in good condition with secure, leak-proof closures.

  • Label all waste containers clearly with the name of the chemical ("this compound Waste") and the date of accumulation. If hazardous, the label must comply with all applicable regulations, including the appropriate hazardous waste codes.

Step 4: Storage

Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials[1]. Follow all institutional and regulatory guidelines for the storage of chemical waste.

Step 5: Final Disposal

  • Engage a Licensed Waste Disposal Contractor: The final and most critical step is to arrange for the pickup and disposal of the this compound waste by a licensed and reputable hazardous waste management company. This ensures that the waste is transported, treated, and disposed of in a compliant and environmentally sound manner, which for most pharmaceutical waste is incineration[2].

  • Documentation: Maintain meticulous records of all waste determinations, container labeling, and disposal manifests. This documentation is essential for regulatory compliance.

Important Note: Under no circumstances should this compound or any other pharmaceutical waste be flushed down the sewer system[2][8]. This practice is prohibited for hazardous waste pharmaceuticals and is strongly discouraged for all pharmaceutical waste to prevent environmental contamination[2][8].

Data Presentation

No quantitative data regarding specific disposal parameters for this compound was identified in the search results. Disposal procedures are guided by regulatory classifications rather than specific numerical thresholds for this compound.

Experimental Protocols

The provided information is based on regulatory guidelines and safety data sheets, not specific experimental protocols for disposal. The key "protocol" is the hazardous waste determination process as mandated by the EPA.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Perhexiline_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe waste_determination Step 2: Hazardous Waste Determination (Ignitability, Corrosivity, Reactivity, Toxicity) ppe->waste_determination hazardous Hazardous Waste waste_determination->hazardous Yes non_hazardous Non-Hazardous Waste waste_determination->non_hazardous No segregate_haz Step 3a: Segregate in a Labeled 'Hazardous Waste' Container hazardous->segregate_haz segregate_non_haz Step 3b: Segregate in a Labeled 'Non-Hazardous Pharmaceutical Waste' Container non_hazardous->segregate_non_haz storage Step 4: Store in Designated Secure Area segregate_haz->storage segregate_non_haz->storage disposal_contractor Step 5: Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal_contractor documentation Step 6: Complete and Retain Disposal Documentation disposal_contractor->documentation end End: Compliant Disposal documentation->end

References

Comprehensive Safety Protocol: Handling Perhexiline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Perhexiline. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound maleate is classified as a hazardous substance. A thorough risk assessment must be conducted before any handling activities. Key hazards identified from Safety Data Sheets (SDS) include:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation upon contact.[1][2]

  • Eye Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust or aerosol.[1]

Currently, there are no established occupational exposure limit values for this compound.[1] Therefore, a conservative approach to minimize any potential exposure is mandatory.

Required Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is required at a minimum. All PPE should be selected based on its resistance to chemical hazards and should be disposed of or decontaminated after use.[3]

  • Hand Protection : Wear protective gloves.[1] Given that this compound is a hazardous drug, double gloving is recommended.[4] Use powder-free gloves made of a material with low permeability, such as nitrile.[5] The outer glove should be removed and disposed of immediately after handling the material.

  • Eye and Face Protection : Use safety goggles with side shields to protect against dust and splashes.[1] In situations with a higher risk of splashing, a face shield worn over safety goggles is required.[6]

  • Body Protection : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory to prevent skin contact.[4] The gown should close in the back.[7]

  • Respiratory Protection : All handling of solid this compound that may generate dust must be performed in a well-ventilated area, preferably within a certified chemical fume hood or other ventilated enclosure.[1] If there is a risk of inhaling dust or aerosols, a suitable respirator (e.g., N95 or higher) must be worn.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure.

Preparation and Weighing:

  • Designate a specific area for handling this compound, such as a chemical fume hood.

  • Ensure a safety shower and eyewash station are accessible.[1]

  • Before handling, don all required PPE in the correct order (gown, mask/respirator, goggles, inner gloves, outer gloves).

  • When weighing, use a ventilated balance enclosure or perform the task within a fume hood to contain any dust.

  • Use dedicated, labeled equipment (spatulas, weigh boats) for this compound.

Dissolving and Aliquoting:

  • Add solvent to the solid this compound slowly to avoid splashing.

  • Keep containers tightly closed when not in use.[1]

  • If working on an open bench is unavoidable, ensure it is in a low-traffic area with adequate ventilation.

Post-Handling:

  • Decontaminate the work area (fume hood, benchtop) thoroughly after completion of work.

  • Remove PPE in a manner that avoids self-contamination: remove outer gloves first, followed by the gown, and then inner gloves. Goggles and respirator should be removed last after leaving the immediate work area.

  • Wash hands thoroughly with soap and water after removing all PPE.[1][2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

Quantitative Toxicity Data

No official Occupational Exposure Limits (OELs) have been established for this compound. The following table summarizes available non-clinical and clinical data to provide context on its biological activity and toxicity.

Data PointSpeciesValueReference
LD50 (Oral) Rat2,150 mg/kg[2][8]
LD50 (Intraperitoneal) Rat106 mg/kg[2]
Therapeutic Plasma Conc. Human0.15 - 0.60 mcg/mL (0.54-2.16 umol/L)[9][10]

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste.

  • Solid Waste : Collect all disposable PPE (gloves, gowns), weigh boats, and other contaminated materials in a dedicated, clearly labeled, and sealed hazardous waste container.[11]

  • Liquid Waste : Collect all solutions containing this compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour this compound waste down the drain.[2]

  • Disposal Method : All hazardous waste must be disposed of through an approved institutional or commercial hazardous waste management service, following all local and national regulations.

Experimental Workflow and Safety Logic

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase risk_assessment 1. Conduct Risk Assessment (Review SDS) ppe_selection 2. Select & Inspect PPE (Gloves, Gown, Goggles) risk_assessment->ppe_selection handle_chemical 4. Handle this compound (In Fume Hood) don_ppe 3. Don PPE Correctly ppe_selection->don_ppe don_ppe->handle_chemical decontaminate_area 5. Decontaminate Work Area handle_chemical->decontaminate_area doff_ppe 6. Doff PPE Safely decontaminate_area->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands waste_disposal 8. Dispose of Contaminated Waste (Hazardous Waste Stream) wash_hands->waste_disposal

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.